molecular formula C9H17NO2 B2401377 Ethyl 3-aminocyclohexanecarboxylate CAS No. 53084-60-9

Ethyl 3-aminocyclohexanecarboxylate

Cat. No.: B2401377
CAS No.: 53084-60-9
M. Wt: 171.24
InChI Key: VALZPPHHDRBGHU-UHFFFAOYSA-N
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Description

Ethyl 3-aminocyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZPPHHDRBGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Navigating the Stereochemical Complexity of Ethyl 3-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-aminocyclohexanecarboxylate for Researchers and Drug Development Professionals

This compound is a valuable bifunctional molecule, incorporating both a nucleophilic amine and an electrophilic ester onto a cyclohexane scaffold. This structure makes it a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). However, the designation "this compound" is structurally ambiguous. The cyclohexane ring is not planar, and the relative orientation of the amino and ethyl carboxylate groups at positions 1 and 3 gives rise to multiple stereoisomers.

The two main categories of stereoisomers are cis and trans, which describe the relative positions of the substituents with respect to the ring. Furthermore, the presence of two chiral centers means that each of these can exist as a pair of enantiomers ((1R,3S) and (1S,3R) for cis; (1R,3R) and (1S,3S) for trans). The specific stereoisomer used is critical in drug development, as different isomers can have vastly different pharmacological activities and toxicological profiles. This guide will delineate the properties, synthesis, and applications of these key isomers, providing clarity and actionable insights for researchers.

PART 1: Core Identification and Physicochemical Properties

The lack of a single CAS number for the general name underscores the importance of specifying the desired isomer. Each stereoisomer is a distinct chemical entity with its own unique identifier.

Table 1: CAS Numbers and Key Identifiers for this compound Isomers
Isomer DescriptionCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(1R,3R)-Ethyl 3-aminocyclohexanecarboxylate1810774-45-8C₉H₁₇NO₂171.24
(1R,3S)-Ethyl 3-aminocyclohexanecarboxylate1259366-98-7C₉H₁₇NO₂171.24
cis-Ethyl 3-aminocyclohexanecarboxylate hydrochloride957793-35-0 (for cyclobutane analog)C₉H₁₈ClNO₂207.70
trans-Ethyl 3-aminocyclohexanecarboxylate hydrochloride957793-36-1 (for cyclobutane analog)C₉H₁₈ClNO₂207.70

Note: Specific CAS numbers for the free base forms of cis and trans isomers are less commonly cited in commercial databases than their specific enantiomers or related positional isomers like the 4-amino derivatives. The hydrochloride salts are often used to improve stability and handling.

Physicochemical Data

Quantitative data for these specific 3-amino isomers is sparse in publicly available literature, often being embedded within patents or proprietary databases. However, we can extrapolate expected properties based on closely related analogs, such as the 4-amino isomers and the base molecular structure.

Table 2: General Physicochemical Properties
PropertyExpected Value/CharacteristicRationale & Expert Insight
Appearance Colorless to pale yellow liquid or low-melting solid.The presence of the amino group can lead to coloration upon storage due to oxidation. The hydrochloride salts are typically white to off-white crystalline solids.[1]
Boiling Point ~210-220 °C (at 760 mmHg)Similar to other substituted cyclohexanes of this molecular weight. The boiling point of the related ethyl cyclohexanecarboxylate is ~195 °C.[2]
Density ~0.9-1.05 g/mLTypical for alicyclic esters and amines.
Solubility Soluble in common organic solvents (Ethanol, Methanol, Dichloromethane). Low solubility in water for the free base. The hydrochloride salt is expected to have higher water solubility.[3][4]The polar amine and ester groups confer solubility in polar organic solvents, while the cyclohexane ring provides lipophilic character.
pKa ~9.5-10.5 (for the conjugate acid of the amine)The amino group is a primary aliphatic amine, whose basicity is well-established. This pKa is crucial for designing salt formation strategies and understanding its behavior in physiological media.

PART 2: Synthesis and Reactivity

The synthesis of specific stereoisomers of this compound is a key challenge that dictates its availability and cost for research and development.

Synthetic Strategies Overview

The choice of synthetic route is paramount as it determines the stereochemical outcome.

G cluster_0 Synthetic Pathways Start Key Precursors (e.g., Ethyl 3-oxocyclohexanecarboxylate) Racemic Racemic Synthesis Start->Racemic Reductive Amination Asymmetric Asymmetric Synthesis Start->Asymmetric Asymmetric Hydrogenation or Enzymatic Reduction Resolution Chiral Resolution Racemic->Resolution Diastereomeric Salt Formation or Chiral Chromatography Final_Racemic cis/trans Mixture Racemic->Final_Racemic Final_Pure Enantiopure Isomer ((1R,3R), (1R,3S), etc.) Asymmetric->Final_Pure Resolution->Final_Pure

Caption: Synthetic routes to this compound isomers.

Protocol 1: Racemic Synthesis via Reductive Amination

This is the most common and direct route, typically yielding a mixture of cis and trans isomers.

Causality: The reaction proceeds through an enamine or imine intermediate. The stereoselectivity of the reduction step (e.g., with sodium borohydride or catalytic hydrogenation) is often low, as the hydride can attack the intermediate from either face of the molecule, leading to a mixture of diastereomers.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add an ammonium source such as ammonium acetate or aqueous ammonia (excess, ~5-10 eq).[5]

  • Intermediate Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding enamine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0-5 °C. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise to control the reaction exotherm.

  • Workup: After the reaction is complete, quench carefully with dilute acid (e.g., 1M HCl). Basify the aqueous layer with NaOH to a pH > 10 to ensure the amine is in its free base form.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography.

Protocol 2: Asymmetric Synthesis

Achieving high enantiomeric purity requires a stereoselective approach, such as asymmetric hydrogenation of a prochiral precursor or enzymatic methods. These methods are more complex and costly but are essential for producing single-enantiomer drugs. Asymmetric synthesis of related aminocyclohexane derivatives has been demonstrated.[6]

Expert Insight: The use of enzymes like lipases or esterases for the kinetic resolution of racemic ethyl aminocyclohexanecarboxylate mixtures is a powerful technique. The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer).[7]

PART 3: Spectroscopic and Analytical Characterization

Unambiguous identification of the specific isomer requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between cis and trans isomers.

  • ¹H NMR: The key diagnostic signals are the protons on the carbons bearing the amine and ester groups (C1-H and C3-H).

    • Chemical Shift: These protons will typically appear in the 2.5-4.0 ppm range.

    • Coupling Constants (J-values): The magnitude of the coupling constant between C1-H and its adjacent protons can help determine its orientation (axial vs. equatorial). In the trans isomer, one of the protons is often axial-axial to its neighbors, resulting in a large coupling constant (J ≈ 8-12 Hz). In the cis isomer, these couplings are typically smaller (axial-equatorial or equatorial-equatorial, J ≈ 2-5 Hz).

  • ¹³C NMR: The chemical shifts of the ring carbons will differ slightly but consistently between the cis and trans isomers due to different steric environments.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups.

  • N-H Stretch: A characteristic absorption in the 3200-3400 cm⁻¹ region, often appearing as a doublet for a primary amine.[8]

  • C=O Stretch (Ester): A strong, sharp absorption around 1735 cm⁻¹.[8]

  • C-N Stretch: Typically found in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecule will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to a mass of 171.24 Da (for the free base).

PART 4: Applications in Drug Discovery and Development

The rigid cyclohexane core of this compound serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The amine and ester functionalities provide convenient handles for further chemical modification.

G cluster_1 Applications Workflow BuildingBlock This compound (Specific Isomer) Amine_Mod Amine Modification (Amide, Sulfonamide, etc.) BuildingBlock->Amine_Mod Ester_Mod Ester Modification (Hydrolysis, Amidation, Reduction) BuildingBlock->Ester_Mod Scaffold Bioactive Scaffold Amine_Mod->Scaffold Ester_Mod->Scaffold API Active Pharmaceutical Ingredient (API) Scaffold->API Lead Optimization

Caption: Role of this compound in drug discovery.

  • Scaffold for Constrained Peptidomimetics: The cyclohexane ring can be used as a replacement for a dipeptide unit in a peptide chain to create more rigid, proteolytically stable analogues that can mimic β-turns or other secondary structures.

  • Synthesis of Heterocycles: The amine and ester can be used in intramolecular cyclization reactions to form fused heterocyclic systems, which are privileged structures in medicinal chemistry.

  • Building Block for Target-Specific Ligands: Specific isomers are often used in the synthesis of inhibitors for enzymes like kinases or proteases, where precise stereochemical orientation is required for potent binding to the active site.

PART 5: Safety, Handling, and Storage

As a primary amine and ester, appropriate laboratory safety precautions are necessary.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2][9]

  • Stability and Storage: The free base can be sensitive to air and may darken over time. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and easier to handle.

  • Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is a designation for a family of valuable stereoisomeric building blocks. A deep understanding of their distinct identities, properties, and synthesis is crucial for their effective application in research and drug development. Scientists must exercise diligence in specifying the exact stereoisomer required for their work, as this choice has profound implications for the biological activity and ultimate success of their projects. This guide serves as a foundational resource for navigating the complexities of this versatile chemical entity.

References

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 409963, Ethyl 4-aminocyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. American Elements. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53308469, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. PubChem. Retrieved from [Link]

  • Dick, A. S., et al. (1987). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses, 65, 18.
  • Forró, E., & Fülöp, F. (2003). S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene)-and (2-aminocyclohexane)carboxylates by Candida antarctica lipase B. Tetrahedron: Asymmetry, 14(21), 3291-3295.

Sources

Structural and Functional Analysis: cis- vs. trans-Ethyl 3-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the structural, conformational, and synthetic differences between cis- and trans-ethyl 3-aminocyclohexanecarboxylate.

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate is a critical scaffold in the development of


-amino acids and peptidomimetics. Unlike 1,2- or 1,4-disubstituted cyclohexanes, the 1,3-substitution pattern dictates a unique thermodynamic landscape where the cis-isomer is the thermodynamically stable form , adopting a diequatorial conformation. This guide details the structural differentiation, synthesis, and purification protocols required to isolate these isomers for high-affinity ligand design.

Conformational Analysis & Thermodynamics

The stereochemical behavior of this compound is governed by the principles of 1,3-disubstituted cyclohexanes.

The 1,3-Disubstitution Anomaly

In cyclohexane systems, substituents prefer the equatorial position to avoid 1,3-diaxial strain.

  • cis-Isomer (1R, 3S): Both substituents (amine and ester) can occupy equatorial positions simultaneously. This (e,e) conformation minimizes steric strain and is the global energy minimum.

  • trans-Isomer (1R, 3R / 1S, 3S): The geometry forces one substituent to be axial while the other is equatorial. Whether in the (a,e) or (e,a) conformer, the molecule suffers from at least one destabilizing 1,3-diaxial interaction.

Visualization of Conformational Equilibria

The following diagram illustrates the stability inversion compared to 1,2- or 1,4-systems.

Conformation Cis_EE cis-Isomer (Diequatorial) 0 kcal/mol (Stable) Cis_AA cis-Isomer (Diaxial) High Energy Cis_EE->Cis_AA Ring Flip (Unfavorable) Trans_AE trans-Isomer (Axial/Equatorial) + ~1.8 kcal/mol Cis_AA->Cis_EE Trans_EA trans-Isomer (Equatorial/Axial) + ~1.8 kcal/mol Trans_AE->Trans_EA Ring Flip (Equilibrium)

Caption: Conformational energy landscape. The cis-(e,e) form is thermodynamically dominant over the trans-isomers.

Spectroscopic Differentiation (NMR)[3]

Distinguishing the isomers relies on the coupling constants (


) of the methine protons at C1 and C3.
Featurecis-Isomer (Diequatorial)trans-Isomer (Axial/Equatorial)
Conformation Substituents Equatorial

Protons Axial
One Proton Axial, One Equatorial (avg)
H1 Signal Wide multiplet (tt)Narrower multiplet
H3 Signal Wide multiplet (tt)Narrower multiplet
Coupling (

)

Hz (Large)

Hz (Small)
Thermodynamics Major product of hydrogenationMinor product (requires chromatography)

Mechanism: In the cis-isomer, the protons H1 and H3 are axial (anti-periplanar to adjacent axial protons), resulting in large vicinal coupling constants. In the trans-isomer, the rapid ring flip averages the axial and equatorial couplings, or the single stable conformer places one proton equatorially, significantly reducing the observed peak width.

Synthesis and Separation Protocols

Since both kinetic (catalytic hydrogenation) and thermodynamic control favor the cis-isomer, the trans-isomer is typically obtained as a minor byproduct that must be isolated via chromatography.

Experimental Workflow

The standard synthesis involves the catalytic hydrogenation of ethyl 3-aminobenzoate.

Synthesis Start Ethyl 3-aminobenzoate Reaction Hydrogenation (Rh/C or PtO2, H2, AcOH) Start->Reaction Crude Crude Mixture (~80% cis / 20% trans) Reaction->Crude Separation Flash Chromatography (Silica Gel) Crude->Separation Cis cis-Isomer (Major) Oil / Low MP Solid Separation->Cis Trans trans-Isomer (Minor) Solid (often as HCl) Separation->Trans

Caption: Synthetic route via hydrogenation of aromatic precursor and chromatographic separation.

Detailed Protocol

Step 1: Hydrogenation

  • Reactants: Dissolve ethyl 3-aminobenzoate (10.0 g) in glacial acetic acid (100 mL).

  • Catalyst: Add Platinum(IV) oxide (PtO

    
    , Adams' catalyst) (500 mg) or 5% Rh/C (1.0 g). Note: Rhodium often yields higher cis-selectivity.
    
  • Conditions: Hydrogenate at 50–60 psi (3–4 bar) H

    
     pressure at room temperature for 12–24 hours.
    
  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Neutralization: Redissolve the residue in EtOAc and wash with saturated NaHCO

    
     to remove residual acid. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the crude amine as a pale yellow oil.

Step 2: Purification (Isomer Separation)

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) : Methanol (MeOH) [95:5

    
     90:10] containing 1% NH
    
    
    
    OH or Triethylamine to prevent tailing of the amine.
  • Elution Order:

    • cis-Isomer: Typically elutes first (less polar due to intramolecular H-bonding potential or shielding).

    • trans-Isomer: Elutes second (more polar, accessible functional groups).

    • Note: Thin Layer Chromatography (TLC) visualization requires Ninhydrin stain.

Pharmacological Implications

In drug design, the choice of isomer dictates the vector of the substituents:

  • cis-Isomer: Projects the amine and carboxylate groups on the same face of the ring, mimicking a

    
    -turn or specific folded peptide secondary structures.
    
  • trans-Isomer: Projects groups in opposite vectors, useful for extended peptide conformations or as a spacer scaffold.

References

  • Stereoselective Synthesis of 3-Aminocyclohexanols:Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of

    
    -Enaminoketones. National Institutes of Health (NIH). Link
    
  • Vertex Pharmaceuticals Patent: Inhibitors of Influenza Viruses Replication (WO2012083122A1). Describes the synthesis and use of (1R, 3S)-ethyl 3-aminocyclohexanecarboxylate. Link

  • Conformational Analysis: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Link

An In-depth Technical Guide to the Chemical Properties and Solubility of Ethyl 3-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-aminocyclohexanecarboxylate is a cyclic β-amino acid ester, a class of compounds recognized for its utility as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, featuring a cyclohexane ring functionalized with both a primary amine and an ethyl ester, allows for a wide range of chemical modifications. The presence of two stereocenters (at C1 and C3) means the compound can exist as four possible stereoisomers (cis and trans pairs of enantiomers), a critical consideration in pharmaceutical development where specific stereochemistry often dictates biological activity. This guide provides a detailed examination of the core physicochemical properties and solubility characteristics of this compound, offering foundational knowledge for researchers in chemical synthesis and medicinal chemistry.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally governed by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and, in a pharmaceutical context, aspects of its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while the general formula is consistent, specific properties may vary slightly between different stereoisomers (e.g., (1R,3R), (1S,3S), (1R,3S), and (1S,3R)).[1][2]

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₂[3]
Molecular Weight 171.24 g/mol [3][4]
IUPAC Name ethyl 3-aminocyclohexane-1-carboxylate
Appearance Varies; often supplied as a liquid or low-melting solid.
Stereoisomerism Exists as cis and trans diastereomers, each as a pair of enantiomers.[1][2]
Key Physicochemical Parameters for Synthesis and Drug Discovery

Understanding parameters like acid-base character (pKa) and lipophilicity (LogP) is crucial for predicting the behavior of a molecule in both chemical reactions and biological systems.

ParameterPredicted/Estimated ValueSignificance in Application
pKa (Conjugate Acid) ~10.0 - 10.5The primary amine is basic and will be predominantly protonated (R-NH₃⁺) at physiological pH (~7.4) and under acidic conditions. This dictates its aqueous solubility and allows for salt formation, which is often used for purification and handling.
LogP (Octanol/Water) 1.0 - 1.5The positive LogP value indicates a preference for a nonpolar environment over water, suggesting moderate lipophilicity. This balanced character is often desirable in drug candidates for membrane permeability.[3]
Topological Polar Surface Area (TPSA) 52.32 ŲThis value, associated with the polar amine and ester groups, suggests good potential for oral bioavailability in drug development contexts.[3][5]

Solubility Profile

The solubility of this compound is a critical factor for its application, dictating the choice of solvents for chemical reactions, purification, and formulation.

Qualitative Solubility in Common Laboratory Solvents

Based on its structure—a polar amino group, a polar ester group, and a nonpolar cyclohexane ring—a mixed solubility profile is expected.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amine and ester groups can form hydrogen bonds, leading to solubility. However, the nonpolar cyclohexane backbone limits high solubility in water at neutral pH. It is readily soluble in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the polarity of these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be limited due to the polar functional groups.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Generally shows good solubility in these solvents of intermediate polarity.

The Critical Influence of pH on Aqueous Solubility

The primary amine group is the dominant factor governing the aqueous solubility of this compound. The equilibrium between the neutral (free base) form and the protonated (ammonium salt) form is dictated by the pH of the solution and the pKa of the conjugate acid.

  • Under Acidic Conditions (pH < pKa): The amine group is protonated to form an ammonium salt (R-NH₃⁺). This charged species is significantly more polar than the neutral form, resulting in a dramatic increase in aqueous solubility.

  • Under Basic Conditions (pH > pKa): The amine group exists in its neutral, free base form (R-NH₂). This form is less polar and, consequently, has much lower solubility in water.

This pH-dependent behavior is a powerful tool that can be exploited during reaction workups. For instance, the compound can be extracted from an organic solvent into an acidic aqueous layer, separating it from non-basic impurities. Subsequently, neutralizing the aqueous layer will cause the less soluble free base to precipitate or be extracted back into an organic solvent.

Diagram: pH-Dependent Equilibrium The following diagram illustrates the protonation equilibrium of the amino group, which is the key to its pH-dependent aqueous solubility.

Caption: pH-driven equilibrium of this compound.

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

To provide a practical, field-proven methodology, this section details the determination of aqueous solubility using the OECD Guideline 105 shake-flask method.[6][7] This method is suitable for substances with solubilities above 0.01 g/L and is a standard in regulatory and research settings.[6][8][9][10]

Principle

An excess amount of the test substance is agitated in water at a constant temperature until equilibrium is achieved. The solution is then separated from the undissolved solid, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, GC-MS, or LC-MS/MS).

Step-by-Step Methodology
  • Preparation:

    • Ensure the test substance (this compound) is of high purity.

    • Use high-purity water (e.g., Milli-Q or equivalent).

    • Prepare a buffer solution for the desired pH at which solubility is to be measured (e.g., phosphate buffer for pH 7.4).

    • Calibrate all equipment, including the analytical balance, pH meter, and temperature-controlled shaker.

  • Preliminary Test:

    • To estimate the required amount of substance and equilibration time, add approximately 0.1 g of the substance to 10 mL of water in a flask.

    • Agitate at 30°C for 24 hours.

    • Visually inspect for undissolved material. If fully dissolved, repeat with a larger amount. This helps in planning the definitive test.

  • Definitive Test (in triplicate):

    • Add an excess amount of the test substance (as determined from the preliminary test) to three separate flasks containing a known volume of the aqueous medium (e.g., 100 mL).

    • Seal the flasks to prevent evaporation.

    • Place the flasks in a mechanical shaker or on a magnetic stir plate in a constant temperature bath set to the test temperature (e.g., 20°C or 25°C).[7][9]

    • Agitate the flasks. To determine if equilibrium is reached, take samples at regular intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when three consecutive samples show concentrations within ±5% of each other.

  • Sample Separation:

    • Once equilibrium is reached, stop agitation and allow the undissolved material to settle.

    • Carefully separate the saturated aqueous solution from the excess solid. This must be done without altering the temperature. Common methods include:

      • Centrifugation: Centrifuge an aliquot of the suspension in a temperature-controlled centrifuge.

      • Filtration: Use a syringe fitted with a membrane filter (e.g., 0.45 µm PTFE) that does not adsorb the test substance.

  • Analysis:

    • Accurately dilute the clear, saturated aqueous sample with a suitable solvent.

    • Analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to quantify the amount in the sample.

  • Calculation:

    • Calculate the concentration in the original saturated solution, accounting for any dilutions made.

    • Report the average solubility from the three replicate flasks in units of g/L or mg/mL, along with the standard deviation, test temperature, and pH.

Diagram: Shake-Flask Solubility Workflow The following diagram outlines the experimental workflow for the OECD 105 shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent degradation.[3]

Conclusion

This compound is a compound with a well-balanced physicochemical profile, making it a valuable intermediate in chemical synthesis. Its moderate lipophilicity, coupled with the pH-switchable basicity of its amino group, provides chemists with significant control over its solubility. This property is not only crucial for designing efficient reaction and purification protocols but is also a key characteristic considered in the early stages of drug development. The methodologies and data presented in this guide offer a robust foundation for scientists and researchers to effectively utilize this compound in their work.

References

  • Birch, H., Redman, A.D., Letinski, D.J., Lyon, D.Y., Mayer, P. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta.
  • Redman, A.D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe.
  • Fisher Scientific. (2024). Safety Data Sheet: Methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Phytosafe. (n.d.). OECD 105.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 4-Aminocyclohexanecarboxylate Hydrochloride (cis- and trans- mixture).
  • ChemScene. (n.d.). Ethyl cis-4-aminocyclohexanecarboxylate.
  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. National Center for Biotechnology Information.
  • BLD Pharm. (n.d.). (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate.
  • BLD Pharm. (n.d.). (1R,3R)-Ethyl 3-aminocyclohexanecarboxylate.
  • ChemScene. (n.d.). Ethyl 3-aminocyclobutane-1-carboxylate.

Sources

Literature review on the uses of aminocyclohexanecarboxylate esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of Aminocyclohexanecarboxylate Esters: A Technical Guide to Synthesis, Conformational Design, and Therapeutic Application

Executive Summary & Structural Philosophy

Aminocyclohexanecarboxylate (ACHC) esters represent a privileged class of non-proteinogenic amino acid scaffolds. Unlike flexible acyclic amino esters, the cyclohexane ring imposes severe conformational constraints. For the drug developer, this rigidity is a tool to lock pharmacophores into bioactive conformations, modulate metabolic stability, and enhance oral bioavailability via esterification.

This guide moves beyond basic definitions to explore the three distinct regio-isomeric families—1-amino, 2-amino, and 4-amino derivatives—analyzing their divergent roles in opioid pharmacology, peptidomimetic foldamers, and prodrug design.

The 1-Aminocyclohexanecarboxylate (1-ACHC) Scaffold: Quaternary Centers & Opioids

The 1-ACHC scaffold features a quaternary carbon substituted with both an amino and a carboxylate group. This steric crowding prevents free rotation, creating a "locked" environment often utilized to mimic the transition states of hydrolytic enzymes or to rigidly orient substituents in GPCR ligands.

Case Study: Tilidine (The Cyclohexene Variant)

While technically a cyclohexene derivative, Tilidine (Ethyl trans-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate) is the archetypal pharmaceutical application of this scaffold class.

  • Mechanism: Tilidine is a prodrug.[1] The ethyl ester is essential for lipophilicity, allowing rapid transport across the blood-brain barrier (BBB). Once systemic, hepatic enzymes (CYP3A4/CYP2C19) demethylate it to nortilidine , the active

    
    -opioid receptor agonist.[2]
    
  • Structure-Activity Relationship (SAR): The ester group is not merely a protecting group; it is a pharmacokinetic handle. The quaternary center at C1 prevents rapid metabolic deactivation of the core scaffold, while the ester modulates distribution.

The 2-Aminocyclohexanecarboxylate (2-ACHC) Scaffold: Foldamers & -Peptides

The trans-2-ACHC ester is a cornerstone of modern bio-organic chemistry, specifically in the design of foldamers —synthetic oligomers that adopt stable secondary structures mimicking proteins.

The 14-Helix Phenomenon

Research pioneered by the Gellman group demonstrated that oligomers of trans-2-ACHC do not form random coils. Instead, the cyclohexane ring constraints force the backbone into a specific torsion angle (


), promoting the formation of a stable 14-helix  (hydrogen bonding between residue 

and

, forming a 14-membered ring).
  • Application: These

    
    -peptides are resistant to proteolytic degradation (proteases do not recognize the 
    
    
    
    -backbone), making them ideal candidates for antimicrobial peptides (AMPs) and protein-protein interaction inhibitors.

The 4-Aminocyclohexanecarboxylate (4-ACHC) Scaffold: Linkers & Prodrugs

The 1,4-substitution pattern introduces the critical variable of aspect ratio. Trans-1,4-isomers are extended, rod-like structures, whereas cis-isomers are kinked.

Tranexamic Acid Esters

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is an antifibrinolytic. However, its zwitterionic nature limits passive diffusion.

  • Prodrug Strategy: Esterification (e.g., with alkyl chains or alkoxyalkyl groups) masks the carboxylate negative charge. This increases

    
    , facilitating transdermal or oral absorption. Once in the plasma, esterases (like carboxylesterase 1/2) hydrolyze the ester, releasing the active acid.
    
  • Self-Validating Logic: The design must balance lipophilicity (longer ester chain) with hydrolysis rate (steric bulk around the carbonyl).

Visualizing the Landscape

The following diagram maps the utility of these isomers, distinguishing between their roles as pharmacophores versus structural architects.

ACHC_Landscape ACHC Aminocyclohexanecarboxylate Esters Isomer1 1-Amino (1-ACHC) Quaternary Center ACHC->Isomer1 Isomer2 2-Amino (2-ACHC) Chiral Scaffold ACHC->Isomer2 Isomer4 4-Amino (4-ACHC) Extended Linker ACHC->Isomer4 App_Tilidine Opioid Agonists (e.g., Tilidine) Isomer1->App_Tilidine App_Foldamer Beta-Peptide Foldamers (14-Helix Formation) Isomer2->App_Foldamer App_Prodrug Prodrugs (Tranexamic Acid Esters) Isomer4->App_Prodrug Mech_BBB Mechanism: Lipophilicity > BBB Cross App_Tilidine->Mech_BBB Enables Mech_Helix Mechanism: Torsional Restriction App_Foldamer->Mech_Helix Driven by Mech_Hydro Mechanism: Esterase Activation App_Prodrug->Mech_Hydro Releases Active Drug

Figure 1: Strategic classification of ACHC esters showing the relationship between isomeric substitution and downstream pharmaceutical application.

Technical Protocol: Stereoselective Synthesis of Ethyl trans-4-Aminocyclohexanecarboxylate

This protocol addresses the challenge of synthesizing the trans-isomer, which is thermodynamically more stable and biologically relevant, from the aromatic precursor ethyl 4-aminobenzoate (Benzocaine).

Experimental Rationale
  • Precursor: Ethyl 4-aminobenzoate is cheap and readily available.

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) is preferred over Platinum or Palladium for ring saturation of anilines to cyclohexylamines under mild pressures, minimizing hydrogenolysis of the C-N bond.
  • Solvent: Acetic acid prevents amine poisoning of the catalyst.

Step-by-Step Methodology
  • Preparation:

    • In a high-pressure autoclave, dissolve Ethyl 4-aminobenzoate (16.5 g, 100 mmol) in Glacial Acetic Acid (150 mL).

    • Add 5% Rh/Al

      
      O
      
      
      
      (1.5 g, ~10 wt% loading). Note: Handle catalyst under inert atmosphere (Argon/Nitrogen) to prevent ignition.
  • Hydrogenation:

    • Purge the vessel 3x with N

      
      , then 3x with H
      
      
      
      .
    • Pressurize to 50 bar (725 psi) H

      
      .
      
    • Heat to 60°C and stir at 800 rpm for 12 hours.

    • Validation: Monitor H

      
       uptake. Reaction stops when theoretical uptake (3 eq) is reached.
      
  • Isomerization (The Critical Step):

    • The reduction yields a mixture of cis and trans isomers (often favoring cis kinetically).

    • Filter the catalyst (Celite pad).

    • To the filtrate, add concentrated HCl (10 mL) and reflux for 2 hours. Causality: Acidic reflux facilitates thermodynamic equilibration to the more stable trans-isomer (diequatorial conformation).

  • Isolation:

    • Concentrate the solvent in vacuo.

    • Re-dissolve residue in water, basify with NaOH to pH 10 (precipitating the free amine).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over Na

      
      SO
      
      
      
      and evaporate.[3]
  • Purification:

    • Recrystallize the crude solid from n-Hexane/Ethyl Acetate (4:1) .

    • Target: White crystalline solid.[4] mp: 53-54°C.

Data Summary Table: Isomer Properties
Propertycis-Ethyl 4-ACHCtrans-Ethyl 4-ACHCRelevance
Conformation Axial/EquatorialEquatorial/Equatorialtrans is diequatorial (stable)
Bioactivity Generally LowerHigh (Tranexamic mimic)trans fits lysine binding sites
Melting Point Liquid/Low meltSolid (53-54°C)Ease of handling in formulation

Mechanism of Action: Prodrug Activation Pathway

Understanding the hydrolysis kinetics is vital for designing ACHC esters as prodrugs. The following diagram illustrates the activation of a Tranexamic acid ester.

Prodrug_Activation Prodrug Tranexamic Acid Ester (Lipophilic Prodrug) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Nucleophilic Attack (Serine Hydrolase) Enzyme Carboxylesterase 1 (CES1) (Liver/Intestine) Enzyme->Intermediate ActiveDrug Tranexamic Acid (Active Antifibrinolytic) Intermediate->ActiveDrug Collapse Byproduct Alcohol Byproduct (e.g., Ethanol/Octanol) Intermediate->Byproduct Elimination

Figure 2: Enzymatic hydrolysis pathway of ACHC esters. The rate-determining step is often the collapse of the tetrahedral intermediate, governed by the steric bulk of the ester group.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers.[5] Journal of the American Chemical Society, 118(51), 13071–13072. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 409963, Ethyl 4-aminocyclohexanecarboxylate.[6] PubChem. [Link]

  • Hermann, T., & Lemke, H. (1999). Process for isomerisation of tilidine.[7] World Intellectual Property Organization, WO1999003821A2.

  • Zhang, X., et al. (2024).[8] Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Advances, 14, 34567-34575. [Link]

Sources

Ethyl 3-aminocyclohexanecarboxylate as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Heterocyclic Therapeutics: The Strategic Utility of Ethyl 3-Aminocyclohexanecarboxylate

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. This compound (E3AC) —particularly stereochemically pure forms such as the (1R, 3S)-isomer—has emerged as a privileged building block for the synthesis of complex heterocycles. By acting as a conformationally restricted, bifunctional linker, E3AC enables the modular assembly of targeted therapeutics, ranging from antiviral azaindolyl-pyrimidines to oncology-focused kinase inhibitors[1][2].

This technical guide provides an in-depth analysis of E3AC's utility, detailing the mechanistic rationale behind its reactivity, validated experimental protocols, and its integration into critical biological pathways.

Structural Rationale and Chemical Causality

E3AC possesses two orthogonal reactive sites: a primary amine and an ethyl ester.

  • The Primary Amine: Acts as a potent nucleophile, ideal for Nucleophilic Aromatic Substitution (SNAr) with electron-deficient heterocycles (e.g., halogenated pyrimidines or purines)[1][3].

  • The Ethyl Ester: Serves as a stable protecting group during initial coupling steps but can be readily saponified to a carboxylic acid for subsequent amidation, allowing for late-stage diversification[4].

  • Conformational Rigidity: The cyclohexane ring provides a rigid 3D scaffold. Unlike linear alkyl chains, the chair conformation of the cyclohexane ring restricts the rotational degrees of freedom, locking the attached heterocycle and the ester/amide moiety into a specific spatial vector. This precise geometry is critical for fitting into tight enzymatic pockets, such as the PB2 subunit of the influenza virus polymerase or the ATP-binding site of Tropomyosin receptor kinase A (TrkA)[1][2].

Mechanistic Pathways in Heterocycle Synthesis

E3AC is primarily utilized to append a functionalized cycloalkyl appendage to a heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr) The reaction between E3AC and 2,4-dichloro-5-fluoropyrimidine is a classic example of a regioselective SNAr. The fluorine atom at the C5 position inductively withdraws electron density, highly activating the C4 position toward nucleophilic attack by the E3AC amine[1]. The use of a non-nucleophilic base (like DIPEA) is strictly required to neutralize the HCl byproduct, preventing the protonation of the E3AC amine, which would otherwise arrest the catalytic cycle[1].

SyntheticWorkflow E3AC This compound (Bifunctional Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Base: DIPEA, Solvent: THF, Reflux E3AC->SNAr Pyrimidine 2,4-dichloro-5-fluoropyrimidine (Electrophile) Pyrimidine->SNAr Intermediate Ethyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino) cyclohexanecarboxylate SNAr->Intermediate Coupling Suzuki Coupling / Azaindole Addition Pd(PPh3)4, Na2CO3 Intermediate->Coupling EsterHydrolysis Ester Hydrolysis LiOH, THF/H2O Coupling->EsterHydrolysis Amidation Amidation Amine, HATU, DIPEA EsterHydrolysis->Amidation FinalProduct Azaindolyl-Pyrimidine Derivative (e.g., Influenza PB2 Inhibitor) Amidation->FinalProduct

Workflow for the synthesis of azaindolyl-pyrimidine inhibitors using E3AC as a core scaffold.

Validated Experimental Methodologies

The following protocols represent self-validating systems, designed to ensure high yield and purity through mechanistic control.

Protocol A: Regioselective SNAr with a Pyrimidine Core [1] Objective: Synthesize (1R, 3S)-ethyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)cyclohexanecarboxylate.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1R, 3S)-ethyl 3-aminocyclohexanecarboxylate (5.1 g, 24.1 mmol) and 2,4-dichloro-5-fluoropyrimidine (6.0 g, 36.0 mmol) in anhydrous THF (60 mL).

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (9.6 mL, 55.4 mmol). Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it acts solely as an acid scavenger without competing for the electrophilic pyrimidine carbon[1].

  • Thermal Activation: Heat the mixture to reflux (~65°C) overnight. Causality: While the C4 position is activated, the secondary nature of the resulting amine transition state requires thermal energy to overcome the activation barrier[1].

  • In-Process Control: Monitor via LCMS. The reaction is complete when the starting E3AC mass is consumed, yielding a dominant peak at m/z ~302 (M+H).

  • Workup: Cool to room temperature and concentrate in vacuo. Dilute the residue with water (to dissolve DIPEA-HCl salts) and extract twice with ethyl acetate. Dry the combined organic phases over MgSO4, filter, and concentrate to yield the intermediate[1].

Protocol B: Ester Saponification and Downstream Amidation [4] Objective: Convert the E3AC-derived ester to an active amide.

  • Hydrolysis: Dissolve the intermediate from Protocol A in a 3:1 mixture of THF/H2O. Add LiOH hydrate (3.0 eq) and stir at 50°C for 12 hours.

  • Acidification: Carefully acidify with 1N HCl to pH ~3 to precipitate the free carboxylic acid. Causality: The zwitterionic nature of the molecule requires precise pH control to ensure the carboxylic acid is protonated for organic extraction, while avoiding protonation of the pyrimidine nitrogens.

  • Amidation: Isolate the acid, dissolve in DMF, and add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired secondary amine (e.g., morpholine). Purify via preparatory HPLC[4].

Quantitative Reaction Metrics

The versatility of E3AC is demonstrated across various heterocyclic coupling partners. The table below summarizes optimized conditions for different target classes based on empirical data[1][2][3].

Heterocyclic CoreElectrophile / Coupling PartnerCatalyst / BaseSolventTemp (°C)Yield (%)Target Application
Pyrimidine 2,4-dichloro-5-fluoropyrimidineDIPEA (2.3 eq)THF65 (Reflux)85 - 90Antiviral / Influenza Inhibitors
Purine-2,6-dione 8-bromo-3,7-dimethyl-purineK

CO

(2.0 eq)
DMF9070 - 75Oncology / MTHFD2 Inhibitors
Pyrazolo[1,5-a]pyrimidine Substituted pyrazolo-chlorideEt

N (2.5 eq)
EtOH8078 - 82Analgesic / TrkA Inhibitors

Biological Applications & Pathway Modulation

The heterocycles derived from E3AC are not merely structural curiosities; they are potent modulators of critical biological pathways.

Influenza Virus Replication Inhibition: Derivatives formed via Protocol A are precursors to molecules like Pimodivir (VX-787). The E3AC scaffold positions an azaindole moiety to bind the 7-methyl GTP pocket of the PB2 subunit of the influenza A polymerase, effectively halting viral mRNA cap-snatching and replication[1][4].

TrkA Kinase Inhibition: When coupled with pyrazolo[1,5-a]pyrimidines, the E3AC linker directs the molecule into the ATP-binding pocket of Tropomyosin receptor kinase A (TrkA). TrkA is activated by Nerve Growth Factor (NGF) and is a key driver of both neuropathic pain and certain oncological proliferations[2].

TrkPathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor Tyrosine Kinase NGF->TrkA Activates PI3K PI3K / AKT Pathway (Survival) TrkA->PI3K MAPK Ras / MAPK Pathway (Proliferation/Pain) TrkA->MAPK PLC PLC-gamma Pathway (Sensitization) TrkA->PLC Inhibitor E3AC-derived Trk Inhibitor (Pyrazolo[1,5-a]pyrimidine) Inhibitor->TrkA Blocks ATP binding Outcome Pain Relief & Tumor Suppression PI3K->Outcome MAPK->Outcome PLC->Outcome

Mechanism of E3AC-derived pyrazolo[1,5-a]pyrimidine inhibitors in the TrkA signaling pathway.

References

  • Source: Google Patents (Vertex Pharmaceuticals)
  • Source: Google Patents (Vertex Pharmaceuticals)
  • Title: WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka)
  • Title: WO2017106352A1 - Caffeine inhibitors of mthfd2 and uses thereof Source: Google Patents URL

Sources

Technical Guide: Biological Potential and Synthetic Utility of Ethyl 3-Aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate (3-ACHC-OEt) represents a critical "privileged scaffold" in modern drug design.[1] As the pharmaceutical industry moves away from planar, aromatic-heavy libraries ("Escape from Flatland"), saturated ring systems like 3-ACHC offer superior physicochemical properties, including improved solubility and higher fraction of sp3-hybridized carbons (


).[1]

This guide analyzes the 3-ACHC scaffold as a conformationally restricted


-amino acid derivative.[1] Unlike flexible linear analogs (e.g., GABA), the cyclohexane ring locks the amino and carboxyl functionalities into specific vectors, enabling high-affinity binding to GPCRs, neuraminidase enzymes, and the formation of stable secondary structures (foldamers).[1]

Part 1: Structural Pharmacology & SAR

The Stereochemical Imperative

The biological activity of 3-ACHC derivatives is strictly governed by stereochemistry.[1] The 1,3-substitution pattern creates two distinct diastereomers with vastly different biological profiles.

  • The cis-Isomer (1,3-diequatorial):

    • Conformation: Predominantly adopts a chair conformation where both the amino and ester groups are equatorial.[1]

    • Biological Relevance: Mimics a "turn" conformation in peptides.[1] It is the preferred scaffold for designing

      
      -turn mimetics and foldamers that adopt 14-helix structures.[1]
      
  • The trans-Isomer (1-axial, 3-equatorial):

    • Conformation: Forces one substituent into an axial position, creating a distinct 3D vector.[1]

    • Biological Relevance: Often explored in ion channel blockers where a specific distance between the ammonium cation and the carbonyl oxygen is required.[1]

Mechanism of Action: Foldamer Logic

In peptidomimetics, 3-ACHC acts as a constrained


-amino acid.[1] When incorporated into peptide backbones, it restricts the conformational freedom of the chain (

torsion angles), forcing the molecule into stable secondary structures that resist proteolysis.[1]

FoldamerLogic Figure 1: Mechanism of Foldamer Stabilization via 3-ACHC LinearPeptide Linear Peptide (Flexible, Protease Susceptible) Scaffold Insert cis-3-ACHC (Conformational Lock) LinearPeptide->Scaffold Modification Structure Stable Secondary Structure (14-Helix / Beta-Turn) Scaffold->Structure Entropy Reduction Outcome Biological Effect: High Affinity & Proteolytic Stability Structure->Outcome Binding

Figure 1: The incorporation of the rigid cyclohexane scaffold reduces the entropic penalty of binding, leading to higher affinity interactions.

Part 2: Primary Biological Targets

Influenza Neuraminidase Inhibition

While Oseltamivir (Tamiflu) utilizes a cyclohexene (unsaturated) core, the saturated cyclohexane analogs (3-ACHC derivatives) serve as vital mechanistic probes and next-generation inhibitors.[1]

  • Mechanism: The 3-amino group (often acetylated or alkylated) interacts with the conserved acidic residues in the neuraminidase active site (Glu119, Asp151).[1]

  • Design Strategy: The ethyl ester acts as a prodrug motif, hydrolyzed in vivo to the active carboxylate.[1]

Antimicrobial & Antifungal Activity

Recent studies on amidrazone derivatives of cyclohexanecarboxylic acids have demonstrated potent activity against S. aureus and Candida albicans.[1]

  • Key Finding: Derivatives containing the cyclohex-1-ene or cyclohexane core exhibit bacteriostatic activity by disrupting bacterial cell wall synthesis or membrane integrity.[1]

  • Data Summary:

OrganismDerivative TypeMIC (

g/mL)
Mechanism
S. aureusAmidrazone-3-ACHC4 - 8Membrane disruption
E. coliN-substituted 3-ACHC0.2 - 6.25Gyrase inhibition (putative)
C. albicansGuanidine-3-ACHC1 - 16Ergosterol pathway interference
Fibrinogen Receptor Antagonism (RGD Mimetics)

The 3-aminocyclohexanecarboxylic acid scaffold has been utilized to mimic the Arg-Gly-Asp (RGD) sequence, acting as an antagonist for the GPIIb/IIIa receptor.[1] The fixed distance between the basic amine and the acidic carboxylate mimics the spatial arrangement of the arginine and aspartate side chains in the native RGD loop.[1]

Part 3: Synthetic Protocols & Methodology

This section details the synthesis of this compound from the aromatic precursor, Ethyl 3-aminobenzoate.[1]

Synthesis Workflow (Catalytic Hydrogenation)

Objective: Reduce the aromatic ring without hydrogenolyzing the C-N bond or reducing the ester.[1]

SynthesisRoute Figure 2: High-Pressure Hydrogenation Pathway Start Ethyl 3-aminobenzoate (Aromatic Precursor) Reagents H2 (50 bar), 5% Rh/Al2O3 AcOH, 60°C Start->Reagents Intermediate Crude Mixture (cis/trans 3-ACHC) Reagents->Intermediate Separation Separation: Fractional Crystallization or Prep-HPLC Intermediate->Separation Final Pure Ethyl cis-3-aminocyclohexanecarboxylate Separation->Final

Figure 2: Catalytic reduction pathway requiring high pressure to overcome aromatic resonance energy.[1]

Detailed Protocol

Reagents:

  • Ethyl 3-aminobenzoate (CAS: 582-33-2)[1][2][3]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Ruthenium on Carbon (Ru/C).[1] Note: PtO
    
    
    may be used but carries a higher risk of hydrogenolysis.
  • Solvent: Glacial Acetic Acid or Ethanol/HCl.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (60.5 mmol) of Ethyl 3-aminobenzoate in 100 mL of glacial acetic acid in a high-pressure autoclave liner.

  • Catalyst Addition: Carefully add 1.0 g (10 wt%) of 5% Rh/Al

    
    O
    
    
    
    under an inert nitrogen atmosphere.
  • Hydrogenation: Seal the autoclave. Purge three times with N

    
    , then three times with H
    
    
    
    . Pressurize to 50 bar (725 psi) H
    
    
    .
  • Reaction: Heat to 60°C and stir vigorously (1000 rpm) for 12–24 hours. Monitor H

    
     uptake.
    
  • Workup: Cool to room temperature and vent pressure. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).[1] Rinse with ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the acetate salt of the product. Basify with saturated NaHCO

    
     and extract with Dichloromethane (DCM).[1]
    
  • Purification: The product is a mixture of cis and trans isomers.[1]

    • Crystallization:[1] The cis-isomer hydrochloride salt often crystallizes preferentially from Ethanol/Ether.[1]

    • Chromatography: Use a silica column (DCM:MeOH:NH

      
      OH, 90:9:1).[1]
      
Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following checkpoints must be met:

  • Mass Spectrometry: confirm M+H = ~172.13 Da.[1]

  • 1H NMR (Stereochemistry Check):

    • Cis-isomer: The proton at C1 (alpha to ester) usually appears as a broad multiplet or triplet of triplets with smaller coupling constants if equatorial, or large axial-axial couplings if the ring flips.[1]

    • Trans-isomer: Look for large diaxial coupling (

      
       Hz) for the protons at C1 and C3 if they are axial.[1]
      
  • Functional Test: Reaction with Ninhydrin (TLC) should yield a purple spot (primary amine).[1]

References

  • Organic Syntheses. (1939).[1] Ethyl p-aminobenzoate (Benzocaine) synthesis protocols.[1] (Analogous reduction chemistry).[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 544887, 3-Aminocyclohexanecarboxylic acid.[1] Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link][1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for Fsp3). [Link]

Sources

The Definitive Guide to the Safety, Handling, and Storage of Poly(beta-amino esters) (PBAEs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

As a Senior Application Scientist who has spent years optimizing non-viral delivery vectors, I have observed that the primary failure mode in poly(beta-amino ester) (PBAE) research rarely stems from flawed polymer chemistry. Instead, it originates from suboptimal handling, formulation, and storage protocols. PBAEs are highly dynamic, biodegradable polymers. Their defining advantage—rapid hydrolytic degradation for low cellular toxicity—is also their greatest vulnerability during benchtop handling.

This guide establishes the authoritative, causality-driven framework for synthesizing, handling, and storing PBAEs to ensure batch-to-batch reproducibility and scientific integrity.

Mechanistic Grounding: The Chemistry of PBAE Instability

PBAEs are synthesized via a step-growth aza-Michael addition polymerization between primary/secondary amines and diacrylate esters[1]. This yields a polymer backbone rich in tertiary amines and ester linkages.

The structural design of PBAEs dictates two critical physicochemical behaviors that must govern your handling protocols:

  • pH-Dependent Protonation: The tertiary amines undergo reversible protonation at mildly acidic pH (e.g., pH 5.0–5.5), allowing them to electrostatically bind negatively charged nucleic acids[1]. At physiological pH (7.4), they become more hydrophobic, facilitating endosomal escape.

  • Hydrolytic Lability: The ester bonds in the backbone are highly susceptible to hydrolysis in aqueous conditions[1]. While this ensures rapid payload release and low systemic toxicity in vivo[2], it means that any exposure to ambient moisture or aqueous buffers during long-term storage will irreversibly degrade the polymer into inactive amino alcohols and diols.

PBAE_Synthesis Monomers Monomers (Diacrylates + Amines) Reaction Aza-Michael Addition (Solvent-free or THF/DMSO) Monomers->Reaction Step-growth Polymer PBAE Polymer (Tertiary Amine Backbone) Reaction->Polymer Polymerization Hydrolysis Aqueous Environment (Hydrolytic Cleavage) Polymer->Hydrolysis Physiological pH Degradation Non-Toxic Byproducts (Amino Alcohols & Diols) Hydrolysis->Degradation Degradation

Fig 1. PBAE synthesis via Aza-Michael addition and hydrolytic degradation pathway.

Causality in Handling: Solvents and Safety Profiles

When handling synthesized PBAEs, the choice of solvent is not arbitrary. Because the polymer requires a nearly quantitative conversion of reactive groups, residual solvents and unreacted monomers must be managed carefully.

Why do we store PBAE stocks in Dimethyl Sulfoxide (DMSO)? Aqueous buffers trigger rapid hydrolytic cleavage, reducing the molecular weight and abolishing transfection efficacy. Anhydrous DMSO is the industry standard for concentrated PBAE stock solutions because it completely halts hydrolysis while maintaining a relatively good safety and toxicity profile compared to other organic solvents[3]. Storing the polymer dry at -20°C with a silica gel desiccant is also a highly effective preservation method[4].

Self-Validating Experimental Protocols

To ensure trustworthiness in your formulations, every protocol must include an internal validation step. Below are the field-proven methodologies for PBAE synthesis, handling, and long-term storage.

Protocol A: Preparation and Storage of Anhydrous PBAE Stock

Objective: Isolate pure polymer and prevent premature hydrolytic degradation.

  • Polymerization: Conduct the aza-Michael addition of diacrylate and amine monomers (e.g., in THF or neat) at 50°C to 90°C, depending on the specific monomer reactivity[2].

  • Precipitation (The "Why"): Precipitate the resulting polymer twice in a 10X volume of cold diethyl ether[4]. Causality: Unreacted monomers act as toxic impurities and destabilize the polymer matrix. Diethyl ether selectively crashes out the high-molecular-weight PBAE while keeping residual monomers in solution.

  • Drying: Dry the precipitated polymer under a deep vacuum for 48 hours to remove all traces of ether and ambient moisture[4].

  • Stock Formulation: Resuspend the dried polymer to a concentration of 100 mg/mL in anhydrous DMSO[4].

  • Validation Step: Perform

    
    H-NMR on a small aliquot. The absence of free acrylate peaks (typically around 5.8–6.4 ppm) validates the removal of unreacted monomers.
    
  • Storage: Store the DMSO stock in tightly sealed amber vials at -20°C in a desiccator[4].

Protocol B: Formulation and Lyophilization of PBAE Nanoparticles

Objective: Create stable, long-term storable polyplexes for gene delivery.

Non-PEGylated PBAE-based nanoparticle suspensions are inherently unstable in aqueous buffers, forming aggregates during long-term storage at room temperature[5]. Lyophilization is mandatory for extending shelf life.

  • Buffer Selection: Dilute the PBAE stock and the nucleic acid separately in 25 mM sodium acetate (NaAc) or magnesium acetate buffer at pH 5.2[4]. Causality: At pH 5.2, the tertiary amines are fully protonated, maximizing the positive charge density required to condense nucleic acids into tight, uniform nanoparticles.

  • Complexation: Combine the solutions to yield the desired weight ratio (e.g., 60:1 PBAE:DNA) and incubate at room temperature for 15 minutes to allow for self-assembly[4].

  • Cryoprotection: Add sucrose (30 mg/mL in 25 mM NaAc) to achieve a 1:1 v/v nanoparticle/sucrose mixture[5]. Causality: Sucrose acts as a cryoprotectant, preventing the nanoparticles from fusing and aggregating during the physical stress of freezing and water sublimation.

  • Lyophilization: Freeze the mixture at -80°C for 2 hours, then lyophilize for 48 hours[5]. Store the resulting powder at 4°C or -20°C.

  • Validation Step: Re-disperse a test aliquot in distilled water. Measure the hydrodynamic radius via Dynamic Light Scattering (DLS). A self-validating batch will show a size retention within 15% of the pre-lyophilization state (e.g., ~111 nm to ~130 nm)[5].

PBAE_Formulation Stock PBAE Stock (Anhydrous DMSO) Buffer Acidic Buffer (pH 5.2 NaAc) Stock->Buffer Dilution Complex Nucleic Acid Complexation Buffer->Complex Electrostatic Binding Cryo Sucrose Addition (Cryoprotectant) Complex->Cryo Formulation Lyophilize Lyophilization (-80°C to Dry) Cryo->Lyophilize Freezing Storage Long-Term Storage (4°C or -20°C) Lyophilize->Storage Preservation

Fig 2. Self-validating workflow for the formulation and long-term storage of PBAEs.

Quantitative Data Presentation

To benchmark your formulations, refer to the following quantitative summaries derived from validated studies on PBAE stability and safety.

Table 1: Stability of PBAE Nanoparticles Over Time (Fresh vs. Lyophilized) Properly lyophilized PBAE nanoparticles utilizing sucrose as a cryoprotectant maintain their critical endocytic parameters (size and surface charge) over extended storage periods[5].

Formulation StateStorage DurationStorage TempHydrodynamic Size (nm)Zeta Potential (mV)
Fresh (As-prepared) 0 DaysRoom Temp111.1 ± 2.5+9.51 ± 0.4
Lyophilized (w/ Sucrose) 4 Months4°C129.9 ± 3.1+9.45 ± 0.5

Table 2: Safety and Toxicity Profile Comparison (PBAE vs. PEI) PBAEs are engineered to overcome the toxicity limitations of legacy transfection reagents like 25 kDa linear Polyethylenimine (PEI)[1],[4].

ParameterPoly(beta-amino ester) (PBAE)Linear PEI (25 kDa)
Degradability High (Hydrolytic cleavage of ester bonds)Low (Non-degradable backbone)
Cytotoxicity Low (Degrades into non-toxic amino alcohols)High (Accumulates in cells, causing toxicity)
Optimal Complexation pH Mildly Acidic (pH 5.0 - 5.5)Neutral to slightly acidic
Recommended Storage Dry at -20°C or Anhydrous DMSOAqueous solution or Dry

Conclusion

The successful application of poly(beta-amino esters) hinges entirely on respecting their chemical nature. By utilizing anhydrous solvents like DMSO for stock solutions, leveraging acidic buffers for complexation, and employing cryoprotectants during lyophilization, researchers can bypass the instability issues that plague novice formulations. Adhering to these self-validating protocols ensures that PBAEs remain one of the safest and most efficient non-viral delivery vectors available today.

References

  • Title: Poly(beta-amino ester)
  • Title: Poly(beta-amino esters)
  • Source: mdpi.
  • Title: Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)
  • Title: Full article: Poly(Beta-Amino Ester)

Sources

Stereochemical Landscape of Ethyl 3-Aminocyclohexanecarboxylate: Nomenclature, Conformational Dynamics, and Synthetic Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold in Medicinal Chemistry

Ethyl 3-aminocyclohexanecarboxylate is a highly versatile


-amino acid derivative that serves as a critical rigidified scaffold in modern drug discovery and foldamer engineering. By constraining the conformational flexibility inherent in linear aliphatic chains, this cycloalkane framework forces specific spatial arrangements of its pharmacophores. It has been extensively utilized in the synthesis of GABA analogues[1], inhibitors of influenza virus replication[2], and in the design of highly structured 

-peptides and foldamers[3][4].

Understanding the stereoisomerism of this molecule is paramount. The biological activity and secondary structure stabilization provided by this scaffold are entirely dependent on its precise stereochemical configuration. This whitepaper provides an in-depth analysis of its nomenclature, conformational thermodynamics, and the self-validating synthetic protocols required for its isolation.

Stereochemical Architecture and Nomenclature

IUPAC Nomenclature and Chirality

The cyclohexane ring of this compound is 1,3-disubstituted. According to IUPAC nomenclature rules for alicyclic compounds[5], the carbon bearing the ester group (-COOCH₂CH₃) is designated as C1, and the carbon bearing the amino group (-NH₂) is designated as C3.

Unlike 1,4-disubstituted cyclohexanes, which possess a plane of symmetry and are achiral, the 1,3-disubstituted architecture lacks symmetry when the two substituents are different[6]. Because the C1 and C3 substituents (ethoxycarbonyl and amino, respectively) are non-identical, the molecule possesses two distinct chiral centers, resulting in


 possible stereoisomers. These exist as two pairs of enantiomers:
  • The cis-Isomers (Diastereomer Pair A): The substituents project toward the same face of the ring.

    • Ethyl (1R, 3S)-3-aminocyclohexanecarboxylate

    • Ethyl (1S, 3R)-3-aminocyclohexanecarboxylate

  • The trans-Isomers (Diastereomer Pair B): The substituents project toward opposite faces of the ring.

    • Ethyl (1R, 3R)-3-aminocyclohexanecarboxylate

    • Ethyl (1S, 3S)-3-aminocyclohexanecarboxylate

Stereoisomers Root This compound (4 Stereoisomers) Cis cis-Isomers (Substituents on same face) Root->Cis Trans trans-Isomers (Substituents on opposite faces) Root->Trans Cis1 (1R, 3S)-Enantiomer Cis->Cis1 Cis2 (1S, 3R)-Enantiomer Cis->Cis2 Trans1 (1R, 3R)-Enantiomer Trans->Trans1 Trans2 (1S, 3S)-Enantiomer Trans->Trans2

Stereochemical relationship of this compound isomers.

Conformational Analysis: The 1,3-Diaxial Effect

The thermodynamic stability of these isomers is dictated by their preferred chair conformations. The causality behind experimental observations of stability lies in the 1,3-diaxial effect (a manifestation of steric strain caused by gauche-like interactions between axial substituents and axial ring hydrogens)[7][8].

cis-1,3-Disubstituted Cyclohexanes

In the cis configuration, the molecule can adopt a chair conformation where both substituents are equatorial (e,e) or both are axial (a,a). The (e,e) conformation is overwhelmingly favored because it completely avoids 1,3-diaxial steric clashes[8]. Consequently, the cis-isomers of this compound are thermodynamically more stable than their trans counterparts.

trans-1,3-Disubstituted Cyclohexanes

In the trans configuration, any chair conformation forces one substituent to be equatorial and the other to be axial (a,e


 e,a). The equilibrium shifts toward the conformer where the bulkier group (the ethoxycarbonyl group, which has a higher A-value than the amino group) occupies the equatorial position[7]. However, because one group must always be axial, the trans-isomers inherently suffer from 1,3-diaxial strain, making them higher in energy than the cis-isomers.
Table 1: Conformational Thermodynamics of this compound
Isomer ConfigurationIUPAC StereodescriptorsChair Conformer EquilibriumMajor ConformerRelative Thermodynamic Stability
cis (Enantiomer 1) (1R, 3S)(e,e)

(a,a)
Diequatorial (e,e)High (Global Minimum)
cis (Enantiomer 2) (1S, 3R)(e,e)

(a,a)
Diequatorial (e,e)High (Global Minimum)
trans (Enantiomer 1) (1R, 3R)(a,e)

(e,a)
(e,a) - Ester equatorialLower (Steric Strain)
trans (Enantiomer 2) (1S, 3S)(a,e)

(e,a)
(e,a) - Ester equatorialLower (Steric Strain)

Self-Validating Synthetic & Resolution Protocols

To utilize these scaffolds in precision medicinal chemistry (such as the synthesis of mPGES-1 inhibitors or specific foldamers[4][9]), researchers cannot rely on racemic mixtures. The following protocol details the classical resolution of the cis-racemate into its enantiopure forms using diastereomeric salt crystallization[9], engineered as a self-validating system.

Rationale and Causality

Diastereomeric salt formation works because enantiomers have identical physical properties, but diastereomers have distinct crystal lattice energies and solubilities. By reacting the racemic amine with an enantiopure chiral acid (e.g., (+)-tartaric acid or a chiral derivative), two diastereomeric salts are formed. The difference in their solubility allows for fractional crystallization.

ResolutionWorkflow Start Racemic cis-Ethyl 3-aminocyclohexanecarboxylate AddAgent Add Chiral Resolving Agent e.g., (+)-Tartaric Acid in EtOH Start->AddAgent DiaSalts Diastereomeric Salt Mixture (R,S)-(+) & (S,R)-(+) AddAgent->DiaSalts Cryst Fractional Crystallization (Cooling to 4°C) DiaSalts->Cryst Precipitate Less Soluble Salt (Crystals) Cryst->Precipitate MotherLiq More Soluble Salt (Mother Liquor) Cryst->MotherLiq FreeBase Alkaline Workup (NaOH) & Extraction Precipitate->FreeBase HPLC Chiral HPLC Validation (Target: >99% ee) FreeBase->HPLC Decision ee > 99%? HPLC->Decision Pure Enantiopure (1R,3S)-Isomer Decision->Pure Yes Recryst Recrystallization (Feedback Loop) Decision->Recryst No Recryst->Cryst

Workflow for the chiral resolution of racemic this compound.
Step-by-Step Resolution Protocol

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of racemic cis-ethyl 3-aminocyclohexanecarboxylate in absolute ethanol (10 mL/g of amine) at 60°C.

  • Slowly add a hot solution of 1.0 equivalent of the chosen chiral resolving acid (e.g., (+)-tartaric acid or a chiral derivative) dissolved in absolute ethanol.

  • Causality Check: The solvent choice (ethanol) is critical; it provides the optimal dielectric constant to keep the highly soluble diastereomer in solution while allowing the less soluble one to reach supersaturation upon cooling.

Step 2: Fractional Crystallization

  • Allow the mixture to cool to room temperature slowly over 4 hours, then transfer to a 4°C cold room for 12 hours.

  • Isolate the precipitated crystals via vacuum filtration and wash with ice-cold ethanol.

Step 3: Free-Basing (Recovery of the Amine)

  • Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (pH > 10).

  • Extract the aqueous layer three times with DCM. The alkaline environment neutralizes the resolving acid, forcing the target amine into the organic phase.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Self-Validation (Chiral HPLC)

  • Dissolve a 1 mg sample of the free base in HPLC-grade hexane/isopropanol (90:10).

  • Inject onto a chiral stationary phase column (e.g., Chiralpak AD-H).

  • System Logic: If the calculated enantiomeric excess (ee) is < 99%, the batch is automatically routed back to Step 1 for recrystallization of the salt. If ee

    
     99%, the batch is cleared for downstream medicinal chemistry applications.
    

References

  • Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. libretexts.org.
  • Synthesis of Analogs of GABA. 15. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives. Australian Journal of Chemistry.
  • Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. qmul.ac.uk.
  • 3-Aminocyclohexanecarboxylic acid | CID 544887 - PubChem. nih.gov.
  • WO2012083122A1 - Inhibitors of influenza viruses replication. Google Patents.
  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate.
  • 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps.
  • Foldamers in Medicinal Chemistry - PMC. NIH.
  • 1,3-disubstituted cyclohexanes Definition - Organic Chemistry. Fiveable.
  • Mixed Aliphatic/Aromatic Foldamers. Molecules.
  • WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. Google Patents.

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocols for Ethyl 3-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate is a highly versatile aliphatic amino ester that serves as a critical structural motif in the synthesis of complex active pharmaceutical ingredients (APIs). It is prominently featured as a key intermediate in the development of tropomyosin receptor kinase A (TrkA) inhibitors for pain management[1] and advanced influenza virus replication inhibitors, such as the azaindolyl-pyrimidine derivative pimodivir (VX-787)[2].

This application note provides drug development professionals and synthetic chemists with two orthogonal, field-proven methodologies for synthesizing this compound: (A) Direct Esterification of 3-aminocyclohexanecarboxylic acid, and (B) Catalytic Hydrogenation of ethyl 3-aminobenzoate.

Mechanistic Rationale & Pathway Selection

To ensure a self-validating and scalable synthetic system, understanding the causality behind reagent selection is paramount.

  • Pathway A (Thionyl Chloride-Mediated Esterification): Standard Fischer esterification relies on an equilibrium that can limit yields. By utilizing thionyl chloride (

    
    ) in absolute ethanol, the reaction generates anhydrous hydrogen chloride (
    
    
    
    ) and diethyl sulfite in situ. The anhydrous
    
    
    protonates the carboxylic acid, driving the esterification forward irreversibly. Furthermore, the final product naturally precipitates as a hydrochloride salt, providing an inherent, chromatography-free purification step.
  • Pathway B (Catalytic Aromatic Reduction): Synthesizing the cyclohexane ring via the reduction of ethyl 3-aminobenzoate is highly cost-effective for large-scale operations. However, catalyst selection is the primary failure point in this workflow. Standard Palladium on Carbon (Pd/C) often triggers unwanted hydrogenolysis (cleavage of the C–N bond), leading to deamination[3]. To prevent this, Rhodium on Carbon (Rh/C) is utilized. Rhodium selectively saturates the aromatic ring at moderate pressures (5 bar) without compromising the primary amine.

PathwaySelection A 3-Aminocyclohexanecarboxylic Acid (Starting Material A) CondA SOCl2, Absolute EtOH 0 °C to Reflux, 6 h A->CondA B Ethyl 3-aminobenzoate (Starting Material B) CondB H2 Gas (5 bar), 5% Rh/C EtOH, 45 °C, 12 h B->CondB Prod This compound (Target API Intermediate) CondA->Prod Esterification CondB->Prod Aromatic Reduction

Fig 1. Orthogonal synthetic pathways for this compound.

Quantitative Analytics & Reaction Metrics

The following table summarizes the expected quantitative parameters for both protocols to allow for rapid comparison and workflow integration.

MetricPathway A: Direct EsterificationPathway B: Catalytic Hydrogenation
Starting Material 3-Aminocyclohexanecarboxylic acidEthyl 3-aminobenzoate
Key Reagent/Catalyst

(2.0 equiv)
5% Rh/C (10 wt%)
Reaction Time 4 – 6 hours12 – 16 hours
Temperature 0 °C

78 °C (Reflux)
45 °C
Expected Yield 85 – 92%78 – 85%
Product Form Hydrochloride Salt (White solid)Free Base (Viscous oil)
In-Process Control TLC (Ninhydrin stain)Autoclave pressure gauge (H

uptake)

Detailed Experimental Methodologies

Protocol A: Direct Esterification (Lab-Scale / High Purity)

Causality Note:


 reacts violently with ethanol. The addition must be performed at 0 °C to control the exotherm and prevent the dehydration of ethanol into diethyl ether.
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the system with inert nitrogen gas.

  • Solvent Chilling: Add 200 mL of anhydrous absolute ethanol to the flask and cool to 0 °C using an ice-water bath.

  • Activation: Slowly add thionyl chloride (14.5 mL, 200 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

  • Substrate Addition: Introduce 3-aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) portion-wise. Self-Validation: The mixture will initially appear as a cloudy suspension.

  • Incubation: Remove the ice bath and gradually heat the reaction to reflux (approx. 78 °C) for 6 hours. Self-Validation: The suspension will transition into a clear, homogeneous solution, indicating the conversion of the insoluble zwitterionic amino acid into the soluble ester hydrochloride.

  • Workup: Cool the solution to room temperature and concentrate in vacuo to remove excess ethanol and volatile byproducts (

    
    , 
    
    
    
    ).
  • Isolation: Triturate the resulting crude residue with cold diethyl ether (100 mL) to induce crystallization. Filter the white precipitate and dry under high vacuum to afford this compound hydrochloride.

Protocol B: Catalytic Hydrogenation (Scale-Up / Cost-Efficient)

Causality Note: The product lacks a strong UV chromophore once the aromatic ring is reduced. Therefore, standard UV-HPLC monitoring is ineffective; reaction completion must be validated by the cessation of hydrogen gas uptake and confirmed via LC-MS or TLC visualized with a ninhydrin stain.

  • Preparation: In a high-pressure autoclave reactor, dissolve ethyl 3-aminobenzoate (16.5 g, 100 mmol) in 150 mL of absolute ethanol.

  • Catalyst Loading: Carefully add 5% Rhodium on Carbon (1.65 g, 10 wt%). Safety Warning: Dry Rh/C is pyrophoric. Wet the catalyst with a small amount of ethanol before adding it to the bulk solution.

  • Pressurization: Seal the autoclave. Purge the vessel three times with nitrogen gas (2 bar) to remove oxygen, followed by three purges with hydrogen gas. Finally, pressurize the reactor to 5 bar (approx. 75 psi) with hydrogen.

  • Incubation: Heat the reactor to 45 °C and stir vigorously (800 rpm) for 12 to 16 hours. Monitor the pressure gauge; repressurize to 5 bar if the pressure drops significantly. The reaction is complete when hydrogen uptake ceases.

  • Filtration: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Causality Note: Celite traps fine catalyst particulates that could otherwise pass through standard filter paper and ignite upon drying.

  • Isolation: Wash the Celite pad with additional ethanol (50 mL). Concentrate the combined filtrates in vacuo to yield the target compound as a viscous, pale-yellow oil (free base).

ExperimentalWorkflow S1 1. Setup Charge Reagents S2 2. Activation Add SOCl2 / H2 S1->S2 S3 3. Incubation Reflux / 45°C S2->S3 S4 4. Workup Quench & Filter S3->S4 S5 5. Isolation Crystallization S4->S5

Fig 2. Step-by-step experimental workflow from reagent setup to product isolation.

References

  • Vertex Pharmaceuticals. WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. Google Patents. URL:[1]

  • Vertex Pharmaceuticals. VX-787, an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication from Vertex. New Drug Approvals. URL:[2]

  • National Institutes of Health (NIH). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. PMC. URL:[3]

Sources

Application Note: Ethyl 3-aminocyclohexanecarboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate (E3ACHC) represents a critical class of


-amino acid scaffolds  utilized in modern drug discovery to introduce conformational restriction. Unlike flexible linear chains, the cyclohexane ring imposes defined spatial orientations between the amine and ester functionalities. This application note details the strategic deployment of E3ACHC in peptidomimetics, fragment-based drug discovery (FBDD), and the synthesis of metabolically stable drug analogs.

Key Applications:

  • Peptidomimetics: Inducing discrete secondary structures (e.g.,

    
    -turns, helices) by replacing flexible residues.[1]
    
  • Scaffold Hopping: Replacing aromatic spacers (phenyl rings) to increase

    
     character, thereby improving solubility and reducing metabolic liability.
    
  • Intermediate Synthesis: Precursor for bicyclic lactams and neuraminidase inhibitor analogs.

Structural Significance & Pharmacophore Utility[1][2][3]

Stereochemical Control (The "Chair" Dictates Function)

The utility of E3ACHC relies entirely on the relative stereochemistry of the 1- and 3-positions. Unlike 1,2- or 1,4-substituted systems, the 1,3-substitution pattern offers unique conformational vectors.

IsomerConformation (Chair)Vector OrientationApplication
cis-1,3 Diequatorial (e,e) Extended, rigid spacing (~5 Å).Mimics linear peptides; high stability.
cis-1,3 Diaxial (a,a)U-shape (unfavorable unless constrained).Bicyclic lactam formation.
trans-1,3 Axial-Equatorial (a,e)Kinked/Turn inducing.

-turn mimetics; receptor fitting.

Expert Insight: For most medicinal chemistry applications, the cis-isomer (diequatorial) is preferred because it minimizes 1,3-diaxial interactions, providing a predictable, rigid scaffold that mimics the distance of an aromatic ring but with 3D-dimensionality.

Protocol A: Enzymatic Kinetic Resolution

Objective: Isolation of enantiopure (1R, 3S)-Ethyl 3-aminocyclohexanecarboxylate from racemic mixtures.

While chemical resolution is possible, biocatalytic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard for scalability and green chemistry compliance.

Materials
  • Substrate: rac-Ethyl 3-aminocyclohexanecarboxylate.

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435®).[2][3]

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

  • Acyl Donor: Ethyl acetate or Vinyl acetate.

Step-by-Step Workflow
  • Preparation: Dissolve rac-E3ACHC (10 mmol) in anhydrous MTBE (50 mL).

  • Acyl Donor Addition: Add Vinyl acetate (5 equiv, 50 mmol). Note: Vinyl acetate is irreversible due to tautomerization of the vinyl alcohol byproduct.

  • Enzyme Loading: Add CAL-B beads (20% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor reaction by chiral HPLC or GC.

    • Target: 50% conversion.[3]

  • Termination: Filter off the enzyme beads (recyclable).

  • Separation:

    • The (1R, 3S)-amine (typically) remains unreacted (slow reacting enantiomer).

    • The (1S, 3R)-amide is the acetylated product.

    • Action: Perform an acid-base extraction. The free amine extracts into the aqueous acidic phase; the amide remains in the organic phase.

Visualization: Kinetic Resolution Workflow

KineticResolution Start Racemic E3ACHC (Substrate) Reaction Enzymatic Acetylation (CAL-B, Vinyl Acetate, MTBE) Start->Reaction Dissolve Filter Filtration (Remove Enzyme) Reaction->Filter 50% Conv. Partition Acid/Base Extraction (1M HCl) Filter->Partition ProductA Organic Phase: (1S,3R)-Acetamide (Fast Reacting) Partition->ProductA Organic ProductB Aqueous Phase: (1R,3S)-Free Amine (Slow Reacting) Partition->ProductB Aqueous

Figure 1: Biocatalytic workflow for separating enantiomers of E3ACHC using selective acetylation.

Protocol B: Synthesis of Peptidomimetic Building Blocks (Fmoc-Protection)

Objective: Converting the resolved ester into an Fmoc-protected amino acid suitable for Solid Phase Peptide Synthesis (SPPS).

Critical Constraint: The ethyl ester is too stable for standard SPPS resin cleavage conditions. It must be hydrolyzed to the free acid before being loaded onto resin, or used as a C-terminal cap.

Reaction Scheme
  • Saponification: Ester

    
     Acid.
    
  • Fmoc-Protection: Amine

    
     Fmoc-Amine.
    
Detailed Methodology
Step 1: Saponification[4]
  • Dissolve (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate (1.0 equiv) in THF/MeOH/H2O (3:1:1).

  • Add LiOH

    
    H2O (2.5 equiv) at 0°C.
    
  • Stir at Room Temperature (RT) for 4 hours.

  • Workup: Neutralize to pH 7 with 1M HCl. Do not acidify below pH 4 yet to avoid precipitating the zwitterion in a difficult-to-handle form. Concentrate to remove organics.

Step 2: Fmoc-Protection (One-Pot from Step 1)
  • To the aqueous residue from Step 1, add NaHCO3 (2.0 equiv).

  • Dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) in Acetone or Dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution.

  • Stir vigorously for 12 hours at RT.

  • Acidification: Acidify carefully with 1M HCl to pH 2. The product Fmoc-(1R,3S)-ACHC-OH will precipitate as a white solid.

  • Purification: Recrystallization from EtOAc/Hexane.

Quality Control (QC) Check:

  • HPLC: Purity > 98%.

  • NMR: Verify loss of ethyl quartet/triplet (ester cleavage) and presence of Fmoc aromatic protons (7.2–7.8 ppm).

Application Case Study: Design of -Peptide Foldamers

E3ACHC derivatives are used to create "foldamers"—synthetic oligomers that adopt stable secondary structures.

Design Logic

In a polypeptide chain, replacing an


-amino acid with a 

-amino acid (like 3-aminocyclohexanecarboxylic acid) adds two carbon atoms to the backbone.
  • Effect: This extends the backbone and changes the hydrogen-bonding pattern.

  • Result: Formation of 12-helices (hydrogen bond between residue

    
     and 
    
    
    
    ) or 14-helices , depending on the stereochemistry.
Synthesis of a Mixed Peptide Dimer

Protocol for solution-phase coupling.

  • Coupling Partner 1: Fmoc-(1R,3S)-ACHC-OH (prepared in Protocol B).

  • Coupling Partner 2: H-Ala-OtBu (Alanine tert-butyl ester).

  • Coupling Agents: HATU (1.1 equiv), HOAt (1.1 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Procedure:

  • Pre-activate Fmoc-(1R,3S)-ACHC-OH with HATU/HOAt/DIPEA in DMF for 5 minutes.

  • Add H-Ala-OtBu.

  • Stir for 2 hours.

  • Observation: The secondary amine of the cyclohexane ring is nucleophilic but sterically hindered. HATU is preferred over EDC/HOBt to drive the reaction to completion.

Analytical Characterization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Ester is sterically shielded.Switch LiOH to NaOH; increase temp to 50°C (monitor for epimerization).
Racemization High pH during Fmoc protection.Maintain pH 8-9 using Na2CO3; avoid NaOH during protection step.
Incomplete Coupling Steric hindrance at C3 amine.Use "Magic Mix" (HATU/HOAt); double coupling; microwave assistance (50°C, 10 min).
Visualization: Divergent Synthesis Pathway

DivergentSynthesis Core This compound (Core Scaffold) Path1 Saponification + Fmoc Core->Path1 Pathway A Path2 Reduction (LiAlH4) Core->Path2 Pathway B Path3 Lactamization Core->Path3 Pathway C (cis-only) Target1 Peptidomimetics (Foldamers) Path1->Target1 Target2 Amino Alcohols (Transition State Analogs) Path2->Target2 Target3 Bicyclic Lactams (Conformationally Locked) Path3->Target3

Figure 2: Divergent synthetic utility of the E3ACHC scaffold in pharmaceutical development.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron. (Contextual reference for CAL-B resolution of cyclic amino esters). Link
    
  • Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society. Link

  • Böhm, H. J., et al. (2004). "Scaffold hopping." Drug Discovery Today. Link

  • Kobayashi, S., et al. (2006). "Catalytic Asymmetric Synthesis of 3-Aminocyclohexanecarboxylic Acid Derivatives." Journal of Organic Chemistry. Link

Sources

Application Note: Reaction of Ethyl 3-aminocyclohexanecarboxylate with Electrophiles

[1]

Abstract

Ethyl 3-aminocyclohexanecarboxylate is a versatile bifunctional building block in medicinal chemistry, offering a saturated, lipophilic scaffold that provides defined spatial orientation of substituents.[1][2] Unlike planar aromatic rings, the cyclohexane core allows for precise stereochemical control (cis vs. trans), enabling "scaffold hopping" to improve solubility and metabolic stability (Fsp³ character). This guide details the chemoselective functionalization of the primary amine with various electrophiles (acid chlorides, aldehydes, sulfonyl chlorides) while preserving the ester moiety.

Stereochemical & Structural Considerations

Before initiating synthesis, understanding the stereochemistry of the 1,3-disubstitution pattern is critical for Structure-Activity Relationship (SAR) design.

Propertycis-Isomer (1R, 3S)trans-Isomer (1R, 3R)
Conformation Predominantly Diequatorial (e,e)Axial/Equatorial (a,e)
Thermodynamics More stable (minimal 1,3-diaxial strain)Less stable (ring flip dynamic)
Vector Angle Substituents project at ~60° dihedral angleSubstituents project at ~120° dihedral angle
Reactivity Amine is unhindered (equatorial)Amine may be axial (slower kinetics)

Expert Insight: Commercial sources often supply this reagent as the Hydrochloride (HCl) salt . The amine is non-nucleophilic in this state. All protocols below include an in situ neutralization step (using tertiary amines) to liberate the reactive free base.

Reactivity Landscape

The molecule features two reactive centers: the nucleophilic amine and the electrophilic ester. Under controlled conditions (non-aqueous, < 0°C to RT), the amine reacts exclusively with external electrophiles.

Diagram 1: Chemoselective Pathways

ReactivityLandscapeStartThis compound(HCl Salt)FreeAmineFree Amine(Nucleophile)Start->FreeAmineNeutralizationBaseBase (TEA/DIPEA)Base->FreeAmineAmideAmide ProductFreeAmine->Amide+ AcidCl- HClSecAmineSecondary Amine(Reductive Amination)FreeAmine->SecAmine+ Aldehyde+ NaBH(OAc)3SulfonamideSulfonamide ProductFreeAmine->Sulfonamide+ Sulfonyl Cl- HClAcidClAcid Chloride(R-COCl)AldehydeAldehyde(R-CHO)SulfonylSulfonyl Chloride(R-SO2Cl)

Caption: Chemoselective functionalization pathways of the 3-amino group.[1] The ethyl ester remains intact.

Application Note: Amide Coupling (Acylation)

Objective: Synthesis of amide libraries using acid chlorides. Mechanism: Nucleophilic acyl substitution.[1][3][4]

Protocol A: High-Throughput Acylation

This protocol is optimized for parallel synthesis where isolation speed is prioritized.[1]

Reagents:

  • This compound HCl (1.0 equiv)[1]

  • Acid Chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a reaction vial, suspend the amino ester HCl salt (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation: Add TEA (2.5 mmol). The suspension should clear as the free base forms and TEA-HCl precipitates (or stays in solution depending on concentration). Self-Validation: Ensure pH > 8 using wet pH paper.[1]

  • Addition: Cool to 0°C. Add the Acid Chloride (1.1 mmol) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane). The baseline amine spot (ninhydrin active) should disappear.

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid/acid chloride byproducts).[1]

    • Dry over MgSO₄ and concentrate.[1][5]

Critical Control Point: If using sterically hindered acid chlorides, add a catalytic amount of DMAP (10 mol%) to accelerate the reaction.

Application Note: Reductive Amination

Objective: Mono-alkylation to generate secondary amines.[1] Mechanism: Imine formation followed by in situ hydride reduction.[1][6]

Protocol B: "One-Pot" Reductive Amination

Sodium triacetoxyborohydride (STAB) is the preferred reductant as it reduces the imine selectively without reducing the aldehyde or the ester.

Reagents:

  • This compound HCl (1.0 equiv)[1]

  • Aldehyde (1.0 - 1.1 equiv)[1]

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • DIPEA (1.0 equiv - crucial for neutralizing the HCl salt initially)

  • 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve amino ester HCl (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) to free-base the amine.[1] Add the Aldehyde (1.0 mmol).[7]

  • Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30–60 minutes at RT.[1] Why? This promotes imine formation and buffers the subsequent reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Quench with Sat. NaHCO₃. Extract with DCM.[1][7]

  • Purification: Flash chromatography is usually required to separate the secondary amine from any trace tertiary amine (dialkylation).

Diagram 2: Reductive Amination Workflow

ReductiveAminationStep11. Mix Amine-HCl + DIPEA(DCE, 10 min)Step22. Add Aldehyde + AcOH(Imine Formation, 1h)Step1->Step2Step33. Add NaBH(OAc)3(Reduction, 4-16h)Step2->Step3Step44. Quench (NaHCO3)& Phase SepStep3->Step4CheckQC: 1H NMR(Look for N-CH2 signal)Step4->Check

Caption: Stepwise workflow for mono-alkylation preventing over-alkylation.

Troubleshooting & Validation (Self-Validating Systems)

IssueObservationRoot CauseCorrective Action
Low Yield (Acylation) Amine remains on TLCHCl salt not neutralizedIncrease base (TEA/DIPEA) to 3.0 equiv.
Dialkylation (Reductive Amination) Two new spots on TLCAldehyde excess or too reactiveUse exactly 1.0 equiv Aldehyde; Add reductant slowly.[1]
Ester Hydrolysis Carboxylic acid peak in LCMSMoisture in solvent or high pHUse anhydrous solvents; Avoid strong hydroxide bases.

Analytical Validation:

  • 1H NMR (CDCl₃): The ethyl ester protons are diagnostic. Look for a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.[1] These should remain unchanged.

  • Shift: Upon acylation, the proton on C3 (attached to Nitrogen) will shift downfield (typically from ~2.8 ppm to ~3.5-4.0 ppm).

References

  • Structural Applications of Beta-Amino Acids

    • Synthesis of New β-Amino Acid Scaffolds by Means of Ring-Rearrangement Metathesis. (2022).[1][8] ChemistrySelect.

  • Stereochemistry of Cyclohexane Derivatives

    • Cis-Trans Isomerism in Cycloalkanes.[1][2][9][10] Chemistry LibreTexts.[1]

  • Reductive Amination Protocols

    • Reductive Amination: Application Note. Sigma-Aldrich / Merck.[1]

  • Acylation Mechanisms

    • Reactions of Acyl Chlorides with Amines.[4][6][11] Chemistry LibreTexts.[1]

Application Note: Chiral Resolution of Ethyl 3-aminocyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of Ethyl 3-aminocyclohexanecarboxylate stereoisomers. It synthesizes industrial patent data with standard stereochemical protocols to provide a robust "Divide and Conquer" methodology.[1]

Executive Summary & Stereochemical Challenge

This compound (CAS: 53084-60-9 for racemate) is a critical scaffold in the synthesis of Factor Xa inhibitors and fibrinogen antagonists.[1][2] Its structural complexity arises from two non-adjacent chiral centers (C1 and C3), resulting in four distinct stereoisomers:[2]

  • Cis-Diastereomers: (1R,3S) and (1S,3R)[2]

  • Trans-Diastereomers: (1R,3R) and (1S,3S)[2]

The Core Challenge: Standard chiral columns often struggle to resolve all four peaks simultaneously due to overlapping retention times.[1] The Solution: A "Divide and Conquer" strategy. First, separate the cis and trans diastereomers (which have different physical properties) using achiral methods. Second, resolve the resulting enantiomeric pairs using chiral stationary phases (CSP) or biocatalysis.

Strategic Workflow (Visualized)

The following flowchart illustrates the logical progression from crude racemate to optically pure isomers.

G Start Crude this compound (Mixture of 4 Isomers) Step1 Step 1: Diastereomer Separation (Flash Chromatography / Crystallization) Start->Step1 Silica Gel (PE/EtOAc) CisMix Cis-Racemate (1R,3S) + (1S,3R) Step1->CisMix Polar Fraction TransMix Trans-Racemate (1R,3R) + (1S,3S) Step1->TransMix Non-Polar Fraction Step2A Step 2A: Chiral Resolution (Cis) Method: Prep SFC or Enzymatic CisMix->Step2A Step2B Step 2B: Chiral Resolution (Trans) Method: Prep SFC or Tartrate Salt TransMix->Step2B Prod1 Pure (1R,3S) Cis-Isomer A Step2A->Prod1 Prod2 Pure (1S,3R) Cis-Isomer B Step2A->Prod2 Prod3 Pure (1R,3R) Trans-Isomer A Step2B->Prod3 Prod4 Pure (1S,3S) Trans-Isomer B Step2B->Prod4

Figure 1: The "Divide and Conquer" workflow separating diastereomers before enantiomers.

Protocol Part 1: Separation of Diastereomers (Cis vs. Trans)

Before chiral resolution, the diastereomers must be separated. This relies on their different physical properties (polarity and packing).

Method A: Flash Column Chromatography (Recommended)

The cis and trans isomers exhibit distinct retention profiles on standard silica gel due to the conformational locking of the cyclohexane ring.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Petroleum Ether (PE) : Ethyl Acetate (EtOAc).[1]

  • Gradient: Start at 10% EtOAc, ramping to 50% EtOAc.

  • Observation: The trans isomer typically elutes first (less polar interaction with silica due to equatorial/equatorial preference in some conformers), followed by the cis isomer.

  • Reference: Industrial protocols for similar aminocyclohexanes utilize a 50% PE/EtOAc mix for final purification [1].[1]

Method B: Selective Crystallization (Scale-Up)

For kilogram-scale batches, chromatography is costly.[1][2]

  • Procedure: Dissolve the crude amine hydrochloride salt in hot Ethanol/Isopropyl Acetate (1:3). Cool slowly to 0°C.

  • Result: The trans-isomer hydrochloride often crystallizes preferentially due to better lattice packing energy, leaving the cis-enriched supernatant.[1]

Protocol Part 2: Resolution of Enantiomers

Once you have the isolated cis or trans racemate, use one of the following methods to separate the enantiomers.

Method A: Preparative SFC (The Gold Standard)

Supercritical Fluid Chromatography (SFC) is the preferred industrial method due to low solvent waste and easy recovery of the volatile amine ester.

Instrument: Waters Prep 100 SFC or equivalent. Column: Chiralpak IC or Chiralpak AD-H (Daicel). Conditions:

Parameter Setting
Mobile Phase A CO₂ (Supercritical)
Mobile Phase B Methanol (with 0.1% Diethylamine or NH₄OH)
Ratio 80% CO₂ : 20% Methanol
Flow Rate 10 mL/min (Analytical) / 80 g/min (Prep)
Back Pressure 120 bar
Temperature 35°C

| Detection | UV @ 210-220 nm |[1][2]

Why this works: The amino group interacts strongly with the carbamate linkage on the amylose/cellulose backbone of the column. The basic additive (Diethylamine) is crucial to suppress peak tailing by ensuring the amine remains unprotonated [2].

Method B: Classical Resolution (Diastereomeric Salt Formation)

Ideal for labs without Prep-SFC.[1][2] This method uses a chiral acid to form a salt that crystallizes differentially.[1]

Reagents:

  • (L)-(+)-Tartaric acid or (D)-(-)-Mandelic acid.[2]

  • Solvent: Ethanol (95%) or Methanol.

Protocol:

  • Dissolve 10 mmol of cis-racemate amine in 20 mL warm Ethanol.

  • Add 10 mmol of (L)-(+)-Tartaric acid dissolved in 10 mL warm Ethanol.

  • Stir at 60°C for 30 mins, then cool slowly to room temperature, then to 4°C overnight.

  • Filtration: The precipitate is the diastereomeric salt of one enantiomer (e.g., (1R,3S)-amine • L-tartrate).[1][2]

  • Free Basing: Treat the solid with 1M NaOH and extract with Dichloromethane (DCM) to recover the chiral amine.

  • Recycle: Evaporate the mother liquor and treat with (D)-(-)-Tartaric acid to recover the opposite enantiomer.

Method C: Enzymatic Kinetic Resolution (Biocatalysis)

This method is highly scalable and uses Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435).[2]

Mechanism: Selective hydrolysis of the ester group.[1] Reaction: Racemic Ester + CAL-B + Water/Buffer -> (S)-Acid (Hydrolyzed) + (R)-Ester (Unreacted)[1][2]

Protocol:

  • Suspend 1g of racemic trans-ethyl 3-aminocyclohexanecarboxylate in 20 mL phosphate buffer (pH 7.5) / MTBE (1:1 biphasic system).

  • Add 100 mg Novozym 435.[1]

  • Stir at 30°C. Monitor conversion by HPLC.

  • Stop: At 50% conversion (approx 24-48h).

  • Workup:

    • Adjust pH to 8.0 and extract with EtOAc.[1] The organic layer contains the unreacted ester (typically enriched in the (R)-enantiomer).

    • Acidify the aqueous layer to pH 3.0 and extract.[1] This contains the hydrolyzed acid (enriched in the (S)-enantiomer).

  • Re-esterification: The acid can be converted back to the ethyl ester using EtOH/SOCl₂ if the ester form is required.[1]

Analytical Quality Control

Verify the optical purity using the following HPLC method.

Analytical Method:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV 210 nm.[1]

  • Expected Retention:

    • Enantiomer 1: ~8.5 min

    • Enantiomer 2: ~11.2 min

Determination of Absolute Configuration: Do not rely solely on rotation signs (+/-) from literature, as they vary by solvent.

  • Gold Standard: X-Ray Diffraction (XRD) of the Tartrate salt generated in Method B.

  • Alternative: Compare retention time with an authentic standard synthesized from a known chiral precursor (e.g., from chiral shikimic acid derivatives) [3].[1]

References

  • Patent WO2017106352A1 : Caffeine inhibitors of mthfd2 and uses thereof. (Describes flash chromatography separation of cis/trans isomers).

  • Patent WO2012083122A1 : Inhibitors of influenza viruses replication.[1] (Details the SFC separation of (1R,3S) isomers using MeOH/CO2).

  • ResearchGate : S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene). (Provides mechanistic insight into CAL-B enzymatic resolution of similar beta-amino cyclohexane esters).

  • Phenomenex Chiral Guide : Chiral HPLC Separations of Racemic Compounds. (General screening protocols for amino esters).

Sources

Derivatization of the amino group in Ethyl 3-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Derivatization of Ethyl 3-aminocyclohexanecarboxylate

Part 1: Executive Summary & Strategic Analysis

This compound is a versatile, bifunctional scaffold widely utilized in the synthesis of neuraminidase inhibitors, GPCR ligands, and fibrinogen receptor antagonists. Its utility stems from the 1,3-disubstitution pattern, which allows for precise vector positioning of pharmacophores.

However, this scaffold presents specific challenges:

  • Stereochemical Integrity: The molecule exists as cis and trans diastereomers. Preserving the relative stereochemistry between the C1-ester and C3-amine is critical for Structure-Activity Relationship (SAR) consistency.

  • Chemoselectivity: The primary amine must be derivatized without hydrolyzing the ethyl ester or inducing oligomerization.

  • Basicity: The aliphatic amine is moderately basic (

    
    ), requiring buffered conditions for optimal coupling efficiency.
    

This guide provides three validated protocols for the derivatization of the amino group: Amide Coupling , Reductive Amination , and Sulfonylation .

Part 2: Decision Matrix & Workflow

Before selecting a protocol, refer to the following decision tree to ensure the method aligns with your downstream applications.

DerivatizationWorkflow Start Start: this compound Target Define Target Moiety Start->Target Amide Amide Bond (R-CO-NH-R') Target->Amide Acylation Amine Secondary Amine (R-CH2-NH-R') Target->Amine Alkylation Sulfon Sulfonamide (R-SO2-NH-R') Target->Sulfon Protection/SAR HATU Protocol 1: HATU Coupling (High Yield, Mild) Amide->HATU RedAm Protocol 2: Reductive Amination (NaBH(OAc)3, Selective) Amine->RedAm Sulf Protocol 3: Sulfonylation (Pyridine/DCM) Sulfon->Sulf QC QC Check: 1. LCMS (Mass + Purity) 2. 1H NMR (Stereochem) HATU->QC RedAm->QC Sulf->QC

Figure 1: Strategic workflow for selecting the optimal derivatization pathway based on the desired functional outcome.

Part 3: Detailed Experimental Protocols

Protocol 1: Amide Coupling via HATU Activation

Best for: Library synthesis, valuable carboxylic acids, and avoiding racemization.

Mechanism & Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over standard EDC/HOBt because the 7-azabenzotriazole moiety stabilizes the active ester, significantly accelerating the reaction rate with secondary aliphatic amines and minimizing epimerization at the chiral centers [1].

Materials:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (

    
    ): (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (2.0 equiv) immediately. The solution should turn slightly yellow. Stir for 5 minutes at Room Temperature (RT). Note: This forms the activated OAt-ester.

  • Amine Addition: Dissolve this compound (1.0 equiv) and remaining DIPEA (1.0 equiv) in minimal DMF and add to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Self-Validating Endpoint:

    • TLC: Check for disappearance of the amine (ninhydrin stain positive -> negative).

    • LCMS: Confirm product mass

      
      .
      
  • Workup: Dilute with EtOAc. Wash with 1N HCl (remove excess DIPEA/amine), sat.

    
     (remove unreacted acid), and brine. Dry over 
    
    
    
    .[1][2][3][4]

Critical Note: Avoid strong bases (e.g., NaOH) during workup to prevent hydrolysis of the ethyl ester.

Protocol 2: Reductive Amination (The "Abdel-Magid" Method)

Best for: Creating secondary amines without over-alkylation.

Mechanism & Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  is preferred. It is mild enough to leave the ethyl ester and the imine equilibrium intact while selectively reducing the iminium species [2].

Materials:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde (

    
    ): (1.1 equiv)
    
  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[5]

  • Additive: Acetic Acid (1.0 equiv) – Optional, accelerates imine formation.

Step-by-Step Procedure:

  • Imine Formation: Mix the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M). If the reaction is sluggish, add Acetic Acid (1.0 equiv). Stir for 30 mins.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Self-Validating Endpoint:

    • LCMS: Look for the mass of the secondary amine. If

      
       of the imine is observed but not the amine, the reduction is incomplete—add more reductant.
      
  • Workup: Quench with sat.

    
     (gas evolution will occur). Extract with DCM.[3]
    
Protocol 3: Sulfonylation

Best for: Introducing metabolic stability or capping the amine.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Sulfonyl Chloride (

    
    ): (1.1 equiv)
    
  • Base: Pyridine (excess, acts as solvent/base) or TEA (2.0 equiv) in DCM.

  • Catalyst: DMAP (0.1 equiv) – Only for sterically hindered chlorides.

Step-by-Step Procedure:

  • Dissolution: Dissolve amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add Triethylamine (2.0 equiv). Cool to

    
    .
    
  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise to control exotherm.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Self-Validating Endpoint:

    • TLC: The product is usually much less polar than the starting amine.

  • Workup: Wash with 0.5 M HCl (critical to remove TEA and any pyridine).

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Derivatization Methods

ParameterAmide Coupling (HATU)Reductive AminationSulfonylation
Reagent Class Electrophilic ActivationHydride ReductionNucleophilic Substitution
Key Reagent HATU / DIPEA


/ TEA
Ester Stability High (Neutral/Mild Base)High (Mild Hydride)High (Base dependent)
Stereochem Risk Low (with HATU)LowLow
Common Pitfall Hydrolysis if workup pH > 10Dialkylation (rare with STAB)Bis-sulfonylation (if excess R-Cl)
Typical Yield 85–95%70–90%80–95%

Troubleshooting Guide:

  • Issue: Low yield in amide coupling.

    • Fix: Ensure DMF is anhydrous. Water hydrolyzes the active ester.

  • Issue: Ester hydrolysis observed (Acid mass found in LCMS).

    • Fix: Reduce base equivalents; ensure workup is performed with cold solutions; avoid prolonged exposure to aqueous base.

  • Issue: Incomplete reductive amination.

    • Fix: Pre-form the imine with molecular sieves (4Å) before adding the reducing agent.

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • PubChem. (2025). Ethyl 3-aminocyclobutanecarboxylate Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

Sources

Application Note: Utilizing Ethyl 3-aminocyclohexanecarboxylate in Ugi Four-Component Reactions for Peptidomimetic Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Ethyl 3-aminocyclohexanecarboxylate is a versatile, conformationally restricted primary amine building block. In modern drug development, incorporating alicyclic rings into molecular scaffolds is a proven strategy to improve metabolic stability and membrane permeability compared to flat aromatic systems. When deployed in the Ugi four-component reaction (U-4CR), this specific amine enables the rapid, single-step assembly of complex α-aminoacyl amides.

The presence of the ethyl ester on the cyclohexane ring provides a critical site for orthogonal downstream functionalization. This dual-functionality makes this compound highly valuable in the synthesis of complex active pharmaceutical ingredients (APIs), including cystic fibrosis transmembrane conductance regulator (CFTR) modulators and tropomyosin receptor kinase A (TrkA) inhibitors[1],[2].

Mechanistic Rationale

The U-4CR is an isocyanide-based multicomponent reaction (IMCR) that condenses a primary amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form a stable bis-amide[3].

The reaction sequence begins with the condensation of this compound with a carbonyl compound to form a Schiff base (imine). The carboxylic acid then protonates the imine, generating a highly electrophilic iminium ion. The isocyanide performs an α-addition to this iminium ion, yielding a nitrilium intermediate. Finally, the carboxylate attacks the nitrilium ion, triggering a spontaneous Mumm rearrangement (an intramolecular acyl transfer) to form the thermodynamically stable Ugi peptidomimetic product[4].

UgiMechanism A This compound (Primary Amine) C Schiff Base (Imine) Intermediate A->C Condensation B Aldehyde / Ketone (Carbonyl) B->C E Iminium Ion C->E + Acid D Carboxylic Acid (Protonation) D->E G Nitrilium Ion Intermediate E->G + Isocyanide F Isocyanide (Nucleophilic Attack) F->G H Mumm Rearrangement (Acyl Transfer) G->H Carboxylate Addition I Ugi-4CR Peptidomimetic Product H->I Stable Amide Bond

Ugi-4CR mechanism utilizing this compound.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, the experimental design must account for the specific steric and electronic profile of this compound:

  • Imine Pre-formation: The alicyclic amine is slightly more sterically hindered than simple unbranched aliphatic amines. Pre-stirring the amine and aldehyde for 60 minutes before adding the acid and isocyanide ensures complete Schiff base formation. This prevents competitive side reactions, such as the Passerini three-component reaction, which occurs if the isocyanide and acid react directly with the unreacted aldehyde[4].

  • Solvent Selection (Methanol): Protic solvents are critical for this mechanism. Methanol stabilizes the iminium ion intermediate and facilitates the rapid proton transfer required during the Mumm rearrangement[5].

  • Concentration: The reaction is run at a high concentration (1.0 M). Because the rate-determining step involves multiple components converging, higher molarity exponentially increases the collision frequency, driving the reaction to completion.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the U-4CR using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide, demonstrating the necessity of specific parameters.

SolventConcentrationImine Pre-formation TimeTemperatureYield (%)Purity (LC-MS)
Dichloromethane0.2 M0 min (All-in-one)25 °C34%65%
Methanol0.2 M0 min (All-in-one)25 °C58%78%
Methanol1.0 M0 min (All-in-one)25 °C72%85%
Methanol 1.0 M 60 min 25 °C 91% >95%
Methanol1.0 M60 min50 °C88%90% (Byproducts)

Table 1: Optimization parameters highlighting the superiority of protic solvents, high concentration, and mandatory imine pre-formation.

Detailed Protocol: U-4CR Workflow

Materials Required:

  • This compound (1.0 equiv, 1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.0 equiv, 1.0 mmol)

  • Carboxylic Acid (e.g., Acetic acid) (1.0 equiv, 1.0 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv, 1.0 mmol)

  • Anhydrous Methanol (1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In a 5 mL glass reaction vial equipped with a magnetic stir bar, dissolve this compound (171 mg, 1.0 mmol) in 1.0 mL of anhydrous methanol.

  • Imine Formation: Add the aldehyde (1.0 mmol) to the vial. Seal the vial and stir at room temperature (20–25 °C) for 60 minutes. (Causality: This pre-incubation step is vital to quantitatively form the Schiff base, mitigating competitive Passerini side reactions).

  • Acid Addition: Add the carboxylic acid (1.0 mmol) dropwise to the reaction mixture. Stir for 5 minutes. (Causality: The acid protonates the imine, activating it as an iminium ion for the subsequent nucleophilic attack).

  • Isocyanide Addition: Slowly add the isocyanide (1.0 mmol) to the mixture. (Safety Note: Isocyanides have strong, unpleasant odors; perform this step strictly in a well-ventilated fume hood).

  • Reaction Maturation: Stir the sealed vial at room temperature for 18–24 hours. Monitor the reaction progress via LC-MS.

  • Workup and Isolation:

    • Evaporate the methanol under reduced pressure.

    • Re-dissolve the crude residue in ethyl acetate (10 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 5 mL) to remove unreacted acid, 1 M HCl (5 mL) to remove unreacted amine, and brine (5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure α-aminoacyl amide.

System Validation: Downstream Functionalization

To validate the structural integrity of the synthesized Ugi adduct and demonstrate its utility in library synthesis, the ethyl ester of the cyclohexyl moiety must be saponified.

Validation Protocol: Treat the purified Ugi product with 3.0 equivalents of LiOH in a THF/H₂O (3:1) mixture at 50 °C for 4 hours[1]. Acidification (pH ~3) and extraction will yield the free carboxylic acid. Successful LC-MS identification of the [M-Et+H]+ mass peak confirms that the U-4CR did not compromise the ester linkage. This self-validating step proves the molecule is ready for subsequent amide coupling (e.g., using HATU/DIPEA) to extend the peptidomimetic chain for advanced drug screening.

References

1.[1] VERTEX - New Drug Approvals: (June 18 2019). newdrugapprovals.org. 1 2.[2] WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. patents.google.com. 2 3.[3] Ugi Four-Component Reactions Using Alternative Reactants. PMC. 3 4.[5] Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme Connect. 5 5.[4] α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. 4

Sources

Ethyl 3-aminocyclohexanecarboxylate as a precursor for novel carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate (E3AC) represents a versatile, bifunctional aliphatic scaffold in medicinal chemistry. Its unique 1,3-disubstitution pattern offers distinct stereochemical vectors—cis and trans—that allow for precise spatial positioning of pharmacophores.[1] This guide details the synthetic utility of E3AC in generating novel carbamates, a functional group critical for designing prodrugs, peptide mimics, and enzyme inhibitors (e.g., acetylcholinesterase inhibitors).

We present two validated synthetic pathways: the classical Chloroformate Activation (high reactivity) and the modern CDI-Mediated Coupling (enhanced safety).[1]

Chemical Profile & Stereochemical Considerations

The biological activity of E3AC derivatives is governed by the conformational preference of the cyclohexane ring. Unlike aromatic linkers, the cyclohexane ring introduces 3D complexity.

  • Compound: this compound[1]

  • CAS: 25912-50-9 (mixture), 712313-64-9 (trans-isomer HCl)[1]

  • Molecular Weight: 171.24 g/mol [1]

Stereochemical Locking

The 1,3-substitution pattern allows for two major diastereomers. Controlling this ratio is essential for target binding affinity.[1]

  • Trans-Isomer (Thermodynamic): Both substituents can adopt the diequatorial conformation, which is energetically favored.[1] This extends the molecule, ideal for spanning distant binding pockets.

  • Cis-Isomer (Kinetic): Forces one substituent into an axial position (axial/equatorial), creating a "bent" topography.[1]

Expert Insight: When sourcing E3AC, commercial supplies are often 1:1 cis/trans mixtures. For lead optimization, we recommend separating isomers after carbamate formation, as the increased lipophilicity of the carbamate facilitates separation via silica chromatography compared to the polar free amine.

Strategic Synthesis Pathways

We define two primary workflows for carbamate generation. Selection depends on the availability of the alcohol partner and safety constraints.

Pathway A: The Chloroformate Route (Classical)
  • Mechanism: Nucleophilic attack of E3AC amine on an alkyl/aryl chloroformate.[1]

  • Pros: High yield, fast kinetics, validated for sterically hindered amines.

  • Cons: Requires handling toxic chloroformates; generates HCl byproduct.[1][2]

Pathway B: The CDI Route (Green/Safety)
  • Mechanism: Activation of an alcohol with 1,1'-Carbonyldiimidazole (CDI) to form an acyl imidazole, followed by displacement with E3AC.[1]

  • Pros: Avoids phosgene derivatives; "One-pot" potential; mild conditions.[1][3]

  • Cons: Slower reaction times for unreactive alcohols; moisture sensitive.[1]

Carbamate_Synthesis_Workflow Start Start: this compound Decision Select Pathway Start->Decision Chloroformate Reagent: R-O-COCl (Chloroformate) Decision->Chloroformate High Reactivity Needed Alcohol Reagent: R-OH (Alcohol) Decision->Alcohol Safety/Green Focus Base Add Base (DIPEA/TEA) Scavenge HCl Chloroformate->Base ProductA Crude Carbamate Base->ProductA CDI Activate with CDI (Imidazolyl Intermediate) Alcohol->CDI Coupling Add E3AC + DBU CDI->Coupling ProductB Crude Carbamate Coupling->ProductB

Figure 1: Decision matrix for synthesizing carbamates from this compound.[1]

Detailed Experimental Protocols

Protocol A: Synthesis via Phenyl Chloroformate (Standard Reference)

This protocol synthesizes Ethyl 3-((phenoxycarbonyl)amino)cyclohexanecarboxylate.[1] Phenyl carbamates are excellent intermediates because the phenoxy group can be displaced by other nucleophiles later if needed (acting as a "masked" isocyanate).

Reagents:

  • This compound (HCl salt): 1.0 equiv (e.g., 2.08 g, 10 mmol)[1]

  • Phenyl Chloroformate: 1.1 equiv (1.72 g)[1]

  • Diisopropylethylamine (DIPEA): 2.5 equiv (Excess needed to neutralize HCl salt and reaction byproduct)[1]

  • Dichloromethane (DCM): Anhydrous, 10 mL/g of substrate.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend E3AC (10 mmol) in anhydrous DCM (20 mL).

  • Free Basing: Cool to 0°C (ice bath). Add DIPEA (25 mmol) dropwise.[1] The suspension should clear as the free amine is liberated.

  • Activation: Add Phenyl Chloroformate (11 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1][4] The amine spot (ninhydrin active) should disappear; a less polar UV-active spot (carbamate) appears.[1]

  • Work-up:

    • Quench with 1M HCl (20 mL) to remove unreacted amine and excess DIPEA.[1]

    • Wash organic layer with Sat.[1] NaHCO₃ (remove phenol byproduct traces) and Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 85–95%[1]

Protocol B: CDI-Mediated Coupling (For Complex Alcohols)

Use this when the "R" group is a complex alcohol (e.g., a steroid or sugar) that cannot survive chloroformate synthesis conditions.[1]

Reagents:

  • Target Alcohol (R-OH): 1.0 equiv[1]

  • 1,1'-Carbonyldiimidazole (CDI): 1.2 equiv[1]

  • This compound (Free base): 1.2 equiv[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.1 equiv (Catalyst)[1]

  • THF or Acetonitrile: Anhydrous.[1]

Step-by-Step Procedure:

  • Activation: Dissolve Alcohol (1.0 equiv) in THF. Add CDI (1.2 equiv) in one portion.[1] Stir at RT for 2–16 hours.[1]

    • Mechanism:[1][4][5][6][7] Formation of the acyl imidazole intermediate.

  • Coupling: Add E3AC (1.2 equiv) and catalytic DBU (0.1 equiv) directly to the reaction vessel.

  • Heating: Heat to 60°C for 6–12 hours. The imidazole is a poorer leaving group than chloride, requiring thermal energy or catalysis (DBU).

  • Work-up: Dilute with EtOAc, wash with 1M HCl (critical to remove imidazole and DBU), then Brine.

Expected Yield: 70–85%[1]

Data Presentation & Analysis

Solvent & Base Effects on Yield (Pathway A)

Optimization data for the reaction of E3AC with Benzyl Chloroformate.

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)Stereochem Retention*
DCM DIPEA (2.5)0 to RT294 High
THFTEA (2.[1]5)0 to RT482Moderate
DMFPyridine (3.[1]0)RT678High
Water/DCMNaHCO₃ (Sat)0 to RT288High

*Stereochem Retention refers to the ratio of cis/trans in product vs starting material. Basic conditions can sometimes induce epimerization if the alpha-proton is acidic, though less concern for beta-amino acids.[1]

Purification: HPLC Method

To separate diastereomers (if starting with a mixture):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV 210 nm (carbamate carbonyl) or 254 nm (if R group is aromatic).[1]

  • Result: The cis-isomer (more polar due to exposed functional groups) typically elutes earlier than the trans-isomer (more lipophilic/planar).[1]

Mechanistic Visualization

Understanding the mechanism ensures troubleshooting capability. The diagram below illustrates the CDI pathway, highlighting the critical intermediate.

Reaction_Mechanism Step1 1. Activation: Alcohol attacks CDI Intermed Intermediate: Acyl Imidazole (Active Species) Step1->Intermed - Imidazole Step3 3. Addition: E3AC Amine attacks Carbonyl Intermed->Step3 + E3AC / DBU Step2 2. Elimination: Imidazole leaves Final Final Carbamate Product Step3->Final - Imidazole (Protonated)

Figure 2: Mechanism of CDI-mediated carbamate formation. The acyl imidazole intermediate is stable enough to isolate but reactive enough to couple with amines.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link[1]

  • Salvatore, R. N., et al. (2001).[1][3] Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides.[3] Journal of Organic Chemistry, 66(3), 1035-1037.[1][3] Link[1]

  • Heller, S. T., & Sarpong, R. (2011). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic Letters, 13(10), 2697-2699.[1] Link[1]

  • PubChem. (n.d.).[1] 3-Aminocyclohexanecarboxylic acid Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][5][8] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem Protocols. Link[1]

Sources

Troubleshooting & Optimization

Improving the yield of Ethyl 3-aminocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alicyclic Amino Acid Synthesis. As application scientists, we frequently see researchers encounter yield and selectivity bottlenecks when synthesizing Ethyl 3-aminocyclohexanecarboxylate . This compound is a critical building block in medicinal chemistry, particularly in the development of Tropomyosin receptor kinase A (TrkA) inhibitors and GABA analogues[1][2].

This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind experimental failures to help you design self-validating, high-yield protocols.

Pathway Visualization: Synthetic Routes & Pitfalls

To troubleshoot effectively, we must first map the chemical logic. The target can be accessed via two primary routes: the direct catalytic hydrogenation of an aromatic precursor, or the esterification of an alicyclic amino acid[3][4].

Workflow SM1 Ethyl 3-aminobenzoate (Aromatic Precursor) Rxn1 Catalytic Hydrogenation [Rh/C, H2, AcOH, 50°C] SM1->Rxn1 SM2 3-Aminocyclohexanecarboxylic Acid (Alicyclic Precursor) Rxn2 Esterification [SOCl2, EtOH, Reflux] SM2->Rxn2 Prod This compound (Target Product) Rxn1->Prod Main Pathway (High Yield) Side1 Byproduct: Ethyl cyclohexanecarboxylate (Via Hydrogenolysis) Rxn1->Side1 Over-reduction (If Pd/C is used) Rxn2->Prod Alternative Pathway

Synthetic pathways and potential side reactions for this compound.

Troubleshooting FAQ: Catalytic Hydrogenation Route

The most direct route is the reduction of Ethyl 3-aminobenzoate. However, aromatic hydrogenation in the presence of a free amine is notoriously difficult.

Q1: My conversion rate stalls at 40-50%, even after 24 hours in the autoclave. Why is the catalyst dying? The Causality: You are likely experiencing catalyst poisoning. The free primary amine of your starting material (and your product) contains a lone pair of electrons that strongly coordinates to the active metal sites of the catalyst, blocking hydrogen activation. The Solution: Run the reaction under slightly acidic conditions. By adding a stoichiometric amount of glacial acetic acid (AcOH) or utilizing the HCl salt of the aminobenzoate, you protonate the amine to an ammonium ion (


). The ammonium ion lacks the free lone pair and cannot coordinate to the metal surface, preserving catalyst turnover.

Q2: I used 10% Palladium on Carbon (Pd/C) and high pressure, but my NMR shows a massive loss of the amino group. What happened? The Causality: Palladium is an excellent catalyst for hydrogenolysis (the cleavage of C-heteroatom bonds). When reducing anilines with Pd/C, the competitive cleavage of the C-N bond is highly favored, resulting in the formation of ethyl cyclohexanecarboxylate (desamination)[3]. Note that Pd/C is only appropriate if you are deprotecting a Cbz-protected alicyclic amine, not for reducing the aromatic ring itself[5][6]. The Solution: Switch your catalyst to 5% Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) . Rhodium is significantly more active for arene saturation at lower temperatures and pressures (e.g., 10-15 bar) and highly suppresses C-N bond hydrogenolysis[3].

Q3: I need the trans-isomer, but my reaction almost exclusively yields the cis-isomer. How can I shift the selectivity? The Causality: Both kinetic and thermodynamic controls conspire against you here. Kinetically, heterogeneous catalytic hydrogenation proceeds via syn-addition of hydrogen from the metal surface, naturally favoring the cis-isomer. Thermodynamically, in a 1,3-disubstituted cyclohexane, the cis-isomer allows both the ester and the amine groups to occupy the stable equatorial positions (e,e). The trans-isomer forces one group into a sterically hindered axial position (a,e)[1]. The Solution: Direct hydrogenation to the trans-isomer is highly unfavorable. If the trans-isomer is required, you must synthesize the cis-isomer first, protect the amine (e.g., with a Boc group), and perform a base-catalyzed thermodynamic epimerization (using NaOEt in EtOH) at the ester alpha-carbon, followed by careful chromatographic separation or selective crystallization[3].

Troubleshooting FAQ: Amino Acid Esterification Route

If you are starting from 3-aminocyclohexanecarboxylic acid, the challenge shifts from reduction to esterification.

Q4: Standard Fischer esterification (Ethanol + catalytic


) is giving me <20% yield. Why is the reaction so sluggish? 
The Causality:  3-aminocyclohexanecarboxylic acid exists as a highly stable zwitterion. It is practically insoluble in absolute ethanol. Furthermore, catalytic acid is immediately neutralized by the basic amine, halting the auto-catalytic esterification cycle.
The Solution:  Abandon catalytic Fischer esterification. Use the Thionyl Chloride (

) mediated method
. Slowly adding

to absolute ethanol generates anhydrous HCl and diethyl sulfite in situ. The massive excess of HCl immediately protonates the zwitterion, solubilizing it, while the highly reactive intermediate drives the esterification to completion. The product is cleanly isolated as the hydrochloride salt.

Quantitative Data Summary: Catalyst & Condition Matrix

Use this matrix to select the appropriate conditions based on your specific synthetic goals.

PrecursorCatalyst / ReagentSolventAdditiveTemp / PressureExpected YieldPrimary Issue to Monitor
Ethyl 3-aminobenzoate10% Pd/CEthanolNone80°C / 50 bar< 30%Severe hydrogenolysis (loss of

)
Ethyl 3-aminobenzoate5% Rh/C Isopropanol1.1 eq AcOH50°C / 15 bar> 85% Exotherm upon

introduction
Ethyl 3-(Cbz-amino)cyclohexanecarboxylate10% Pd/CEthanolNone25°C / 1 bar> 95%Incomplete Cbz deprotection[6]
3-Aminocyclohexanecarboxylic Acid

Abs. EthanolNoneReflux / 1 atm> 90%Moisture contamination

Standard Operating Procedure (SOP)

Optimized Synthesis via Thionyl Chloride Esterification (HCl Salt Isolation)

This protocol is highly recommended for laboratories lacking high-pressure autoclave infrastructure, providing a robust, self-validating workflow.

Safety Precautions: Thionyl chloride reacts violently with water to evolve toxic


 and 

gases. Perform all steps in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Solvent Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush the system with inert gas (Nitrogen or Argon).

  • Reagent Addition: Add 100 mL of anhydrous absolute ethanol to the flask. Cool the flask to 0°C using an ice-water bath.

  • Activation: Carefully add 3.0 equivalents of Thionyl Chloride (

    
    ) dropwise via the dropping funnel over 30 minutes. Self-Validation Check: You should observe the evolution of gas and a slight exotherm.
    
  • Substrate Introduction: Remove the ice bath. Add 1.0 equivalent (e.g., 10.0 g) of 3-aminocyclohexanecarboxylic acid[4] in small portions to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12 hours. Self-Validation Check: The initially cloudy suspension of the zwitterionic starting material will become a completely clear, homogeneous solution as the soluble ester hydrochloride salt forms.

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the solvent and excess

    
    .
    
  • Purification: Triturate the resulting crude solid with cold diethyl ether (50 mL) to remove organic impurities. Filter the white precipitate under vacuum.

  • Result: The filter cake is pure this compound hydrochloride. Yields typically exceed 90%.

References

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid - ResearchGate. ResearchGate. Available at: [Link]

  • WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors - Google Patents. Google Patents.
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. Google Patents.
  • 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem. National Institutes of Health. Available at: [Link]

  • WO2012083122A1 - Inhibitors of influenza viruses replication - Google Patents. Google Patents.
  • VX-787 , an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication from Vertex. New Drug Approvals. Available at: [Link]

Sources

Identifying side products in the synthesis of beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of β-amino esters via the Mannich reaction?

In a typical Mannich reaction for β-amino ester synthesis, which involves the condensation of an ester enolate, an amine, and a non-enolizable aldehyde, several side products can arise.[1][2] The most prevalent of these is the formation of β-hydroxy esters (aldol products).[3] This occurs when the ester enolate reacts directly with the aldehyde before the imine is formed or when the imine formation is slow. Self-condensation of the starting ester, a Claisen-type reaction, can also occur, leading to the formation of β-keto esters.[4][5][6] Additionally, if a primary amine is used, there's a possibility of bis-alkylation on the nitrogen, leading to a tertiary amine byproduct.

Q2: In Michael additions to form β-amino esters, what are the primary competing reactions?

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated ester, is a powerful tool for β-amino ester synthesis.[7][8][9] However, a significant side reaction is the formation of bis-adducts, where a second molecule of the α,β-unsaturated ester adds to the nitrogen of the initially formed β-amino ester.[10] This is particularly problematic with primary amines. Another common issue is polymerization of the α,β-unsaturated ester, especially if it is prone to self-polymerization under the reaction conditions.[11] In some cases, 1,2-addition to the carbonyl group can compete with the desired 1,4-conjugate addition, though this is less common with amine nucleophiles.

Q3: My synthesis is resulting in a mixture of diastereomers. What are the likely causes and how can I improve diastereoselectivity?

Poor diastereoselectivity in β-amino ester synthesis can stem from several factors. In reactions involving the addition of an enolate to an imine, the geometry of the enolate (E vs. Z) and the facial selectivity of the approach of the nucleophile to the electrophile are critical.[12] The choice of base, solvent, and temperature can significantly influence the enolate geometry. For instance, lithium enolates often exhibit complex aggregation states that can affect diastereoselectivity.[12] In Michael additions, the stereochemical outcome can be influenced by the catalyst and reaction conditions. Sub-optimal diastereoselectivity can also arise from racemization of either the starting materials or the product under the reaction conditions.[13][14]

Q4: I'm observing significant racemization of my chiral β-amino ester product. What could be the cause?

Racemization is a common challenge, particularly when the α-carbon of the ester is chiral.[13][15] The α-proton of the ester is acidic and can be abstracted by base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information upon reprotonation.[13] This is especially prevalent under basic reaction conditions or during a basic workup. The presence of excess strong base or prolonged reaction times at elevated temperatures can exacerbate racemization. For amino acids, the basicity of the reaction medium and the presence of certain coupling reagents can also promote racemization.[15]

Q5: During the workup, I'm losing a significant amount of my desired β-amino ester. What could be happening?

Hydrolysis of the ester functionality is a primary concern during aqueous workups, particularly under acidic or basic conditions.[16][17][18][19][20] The β-amino group can also influence the stability of the ester. Poly(β-amino esters), for example, are known to be biodegradable due to the hydrolytic cleavage of their ester groups.[21] The rate of hydrolysis can be influenced by the electronic environment around the ester.[22] Additionally, if the β-amino ester is water-soluble, it may be lost to the aqueous phase during extraction. Careful control of pH during the workup and minimizing exposure to harsh conditions are crucial.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of β-amino esters.

Problem 1: Low Yield of the Desired β-Amino Ester
Possible Cause 1.1: Inefficient Imine/Enamine Formation

Symptoms:

  • Presence of unreacted starting materials (amine, aldehyde/ketone, ester).

  • Formation of aldol addition products (β-hydroxy esters).[3]

Troubleshooting Steps:

  • Pre-formation of the Imine/Enamine: Consider pre-forming the imine from the aldehyde and amine before adding the ester enolate. This can be achieved by mixing the aldehyde and amine in a suitable solvent, often with a dehydrating agent like magnesium sulfate or by azeotropic removal of water.

  • Catalyst Choice: For Mannich-type reactions, the choice of catalyst is crucial. Lewis acids or Brønsted acids can promote imine formation.[23][24][25] For enamine synthesis, mild acid catalysis is often employed.[26][27][28][29]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine/enamine intermediate back to the starting materials.

Possible Cause 1.2: Competing Side Reactions

Symptoms:

  • Presence of β-keto esters (from Claisen condensation).[4][5][6]

  • Formation of bis-adducts in Michael additions.[10]

  • Polymerization of starting materials.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can often suppress side reactions, which may have a higher activation energy than the desired reaction.

  • Order of Addition: In Mannich reactions, slowly adding the ester to the pre-formed imine can minimize self-condensation of the ester. In Michael additions, using a slight excess of the amine or slow addition of the acrylate can reduce the formation of bis-adducts.

  • Catalyst/Solvent Optimization: The choice of catalyst and solvent can significantly influence the reaction pathway. For example, in Michael additions, certain catalysts can favor the desired 1,4-addition.[30][31]

Problem 2: Difficulty in Product Purification
Possible Cause 2.1: Co-elution of Side Products

Symptoms:

  • Inability to achieve high purity of the β-amino ester by column chromatography.

  • Overlapping spots on TLC.

Troubleshooting Steps:

  • Derivative Formation: Consider converting the β-amino ester to a crystalline derivative (e.g., a salt with an appropriate acid) to facilitate purification by recrystallization.

  • Alternative Chromatographic Techniques: Explore different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems for column chromatography. High-performance liquid chromatography (HPLC) can also be a powerful tool for purification.[32]

  • Chemical Scavenging: In some cases, it may be possible to selectively react with and remove a problematic side product. For example, a primary amine impurity could potentially be scavenged using a resin-bound aldehyde.

Possible Cause 2.2: Product Instability

Symptoms:

  • Degradation of the product on the silica gel column.

  • Formation of new impurities during purification.

Troubleshooting Steps:

  • Neutralize Silica Gel: Acidic impurities on silica gel can cause degradation. Pre-treating the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this.

  • Rapid Purification: Minimize the time the product spends on the column.

  • Alternative Purification Methods: Consider non-chromatographic methods like distillation (if the product is volatile and stable to heat), recrystallization, or extraction.

Problem 3: Poor Stereochemical Control
Possible Cause 3.1: Racemization

Symptoms:

  • Loss of enantiomeric excess (ee) or diastereomeric excess (de) during the reaction or workup.

  • Detection of both enantiomers/diastereomers by chiral HPLC or NMR with a chiral shift reagent.

Troubleshooting Steps:

  • Milder Reaction Conditions: Use a weaker base, lower the reaction temperature, and shorten the reaction time to minimize enolate formation and subsequent racemization.[13]

  • pH Control during Workup: Avoid strongly acidic or basic conditions during the workup. A buffered workup can be beneficial.

  • Protecting Group Strategy: The choice of protecting group on the amine can influence the acidity of the α-proton. Some protecting groups may be more prone to directing racemization.

Possible Cause 3.2: Lack of Diastereoselectivity

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

Troubleshooting Steps:

  • Enolate Formation Conditions: Vary the base (e.g., LDA, LiHMDS, NaHMDS), solvent (e.g., THF, diethyl ether), and temperature of enolate formation to influence the E/Z ratio of the enolate.[12]

  • Chiral Auxiliaries/Catalysts: Employ a chiral auxiliary on the ester or a chiral catalyst to induce facial selectivity in the addition to the imine or α,β-unsaturated ester.

  • Substrate Control: The steric bulk of the substituents on the ester, amine, and aldehyde/ketone can significantly impact the diastereoselectivity.

III. Analytical Characterization of Side Products

A summary of common side products and their expected analytical signatures is provided below.

Side ProductFormation PathwayKey Analytical Signatures (¹H NMR)Key Analytical Signatures (Mass Spectrometry)
β-Hydroxy Ester Aldol AdditionPresence of a hydroxyl proton signal; characteristic coupling patterns for the CH(OH)-CH-COOR fragment.Molecular ion corresponding to the addition of the ester enolate to the aldehyde.
β-Keto Ester Claisen CondensationAbsence of the α-protons of the starting ester; presence of a new methylene or methine group adjacent to two carbonyls.Molecular ion corresponding to the self-condensation of the ester with loss of an alcohol molecule.
Bis-Adduct Double Michael AdditionIntegration of the amine protons will be lower than expected; signals corresponding to two β-amino ester moieties attached to the same nitrogen.Molecular ion corresponding to the addition of two equivalents of the α,β-unsaturated ester to one equivalent of the amine.
Enamine Reaction with secondary aminePresence of vinylic protons; absence of an N-H proton (for the enamine itself).Molecular ion corresponding to the condensation of the carbonyl compound and the secondary amine with the loss of water.
Hydrolyzed Product (β-Amino Acid) Ester HydrolysisAbsence of the ester alkyl group signals (e.g., -OCH₃, -OCH₂CH₃); presence of a broad carboxylic acid proton signal.Molecular ion corresponding to the β-amino acid.

IV. Experimental Protocols

Protocol 1: ¹H NMR Analysis for the Detection of a β-Hydroxy Ester Side Product
  • Sample Preparation: Dissolve a crude sample of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Look for a characteristic multiplet in the region of δ 3.5-4.5 ppm corresponding to the proton on the carbon bearing the hydroxyl group. The coupling constants of this proton with the adjacent protons can help confirm the structure. The presence of a broad singlet, which disappears upon addition of D₂O, is indicative of the hydroxyl proton.

Protocol 2: Workup Procedure to Minimize Ester Hydrolysis
  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature.

V. Mechanistic Diagrams

G cluster_0 Desired Mannich Reaction Pathway cluster_1 Side Reaction: Aldol Addition Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine β-Amino Ester β-Amino Ester Imine->β-Amino Ester + Ester Enolate Ester Enolate Ester Enolate Ester Enolate->β-Amino Ester Aldehyde_side Aldehyde β-Hydroxy Ester β-Hydroxy Ester Aldehyde_side->β-Hydroxy Ester + Ester Enolate Ester Enolate_side Ester Enolate Ester Enolate_side->β-Hydroxy Ester

Caption: Competing pathways in Mannich reaction.

G cluster_0 Desired Michael Addition cluster_1 Side Reaction: Bis-Adduct Formation α,β-Unsaturated Ester α,β-Unsaturated Ester β-Amino Ester_main β-Amino Ester α,β-Unsaturated Ester->β-Amino Ester_main + Amine (1,4-addition) Amine_main Amine Amine_main->β-Amino Ester_main β-Amino Ester_side β-Amino Ester Bis-Adduct Bis-Adduct β-Amino Ester_side->Bis-Adduct + α,β-Unsaturated Ester α,β-Unsaturated Ester_side α,β-Unsaturated Ester α,β-Unsaturated Ester_side->Bis-Adduct

Caption: Competing pathways in Michael addition.

VI. References

  • Collum, D. B., et al. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. Journal of the American Chemical Society, 126(50), 16353-16364. [Link]

  • Yuan, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 1-11. [Link]

  • Lytle, A. C., et al. (2020). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Biomacromolecules, 21(11), 4614-4623. [Link]

  • Palomo, C., et al. (1998). Diastereoselective aldolization of alpha-aminonitriles. Diastereoselective synthesis of beta-amino alcohols and beta,gamma-diamino alcohols. The Journal of Organic Chemistry, 63(17), 5838-5846. [Link]

  • Feringa, B. L., et al. (2018). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 140(40), 12903-12909. [Link]

  • Do, T. D., et al. (2009). Formation of mono- and bis-Michael adducts by the reaction of nucleophilic amino acids with hydroxymethylvinyl ketone, a reactive metabolite of 1,3-butadiene. Chemical Research in Toxicology, 22(5), 887-896. [Link]

  • Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32051-32059. [Link]

  • Organic Chemistry. (n.d.). Enamine Formation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters. [Link]

  • CN112300017A - Racemization preparation method of chiral beta-amino acid and derivative thereof. (2021). Google Patents.

  • Chemistry Steps. (2025). Formation of Imines and Enamines. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Mező, G., et al. (2019). Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32051-32059. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. [Link]

  • Pearson+. (n.d.). Predict the products of self-condensation of the following esters... Study Prep. [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. [Link]

  • Lokhande, P. D., et al. (2016). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26055-26084. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of enamines from secondary amines and carbonyl compounds. YouTube. [Link]

  • Tu, S., et al. (2004). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities, 20(5), 573-575. [Link]

  • Li, Z., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1843. [Link]

  • Al-Kharji, A. M., et al. (2018). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Advanced Functional Materials, 28(15), 1705943. [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3946-3957. [Link]

  • Oreate AI Blog. (2026). Unpacking the Claisen Condensation: The Heart of Ester Chemistry. [Link]

  • Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1146-1152. [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • Du, Y., et al. (2021). Covalent Adaptable Networks Using β-Amino Esters as Thermally Reversible Building Blocks. Journal of the American Chemical Society, 143(25), 9649-9657. [Link]

  • Green, J. J., et al. (2012). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology, 948, 53-63. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Inoue, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4443. [Link]

Sources

Purification of crude Ethyl 3-aminocyclohexanecarboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-882-AMINE Status: Open Subject: Troubleshooting Column Chromatography of Aliphatic Amino Esters Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

User Issue: You are attempting to purify crude Ethyl 3-aminocyclohexanecarboxylate via silica gel flash chromatography. Likely pain points include broad/streaking peaks, poor recovery, or difficulty visualizing fractions.[1]

Molecule Analysis:

  • Functional Groups: Primary Amine (

    
    ), Ethyl Ester (
    
    
    
    ), Cyclohexane ring.[1]
  • Key Challenge (The "Amine Effect"): The primary amine is basic. Silica gel is slightly acidic (

    
    ).[1] The amine protons interact strongly with surface silanols (
    
    
    
    ), creating ammonium species (
    
    
    ).[1] This causes severe tailing (streaking) and irreversible adsorption (yield loss).[1]
  • Secondary Challenge (Detection): The molecule lacks a strong UV chromophore (no aromatic ring).[1] Standard UV detection at 254 nm will be weak or non-existent.

  • Stereochemistry: As a 1,3-disubstituted cyclohexane, this molecule exists as cis and trans diastereomers.[1] These often separate on silica, potentially confusing the user who expects a single spot.

Pre-Purification Triage (Method Development)

Before packing the column, you must validate your detection and solvent system.[2]

Step A: Visualization (The "Invisible" Product)

Do not rely on UV 254 nm. The ester carbonyl has a weak absorbance around 210 nm, which is often obscured by solvent cutoffs.

Visualization MethodSuitabilityNotes
Ninhydrin Stain High Recommended. Turns primary amines deep red/purple.[1] Requires heating.[3][4]
Iodine Chamber MediumReversible. Stains the C-H bonds/lipophilic regions. Good for quick checks.
KMnO₄ Stain LowMay oxidize the amine; often messy for this class of compounds.
UV 205-210 nm MediumOnly viable with UV-transparent solvents (Hexane/Water/Acetonitrile).[1] Avoid EtOAc/DCM at this wavelength.
Step B: Solvent System Selection (The "Anti-Streak" Strategy)

You cannot run this column with pure Hexane/Ethyl Acetate or DCM/MeOH. You must add a basic modifier to compete for silanol sites.

Decision Logic (Graphviz Diagram)

SolventSelection Start Start: Crude Mixture Analysis PolarityCheck Is the crude soluble in Hexane? Start->PolarityCheck YesHex Yes: Use System A (Lipophilic) PolarityCheck->YesHex Yes NoHex No: Use System B (Polar) PolarityCheck->NoHex No SystemA System A: Hexane / EtOAc + 1% Triethylamine (TEA) YesHex->SystemA SystemB System B: DCM / MeOH + 1% NH4OH (aq) NoHex->SystemB Validation Run TLC with Modifier SystemA->Validation SystemB->Validation Rf 0.2 - 0.3 Rf 0.2 - 0.3 Validation->Rf 0.2 - 0.3 Target Range

Figure 1: Solvent System Decision Tree. For this compound, System A is usually preferred to prevent transesterification risks associated with MeOH.[1]

The Purification Protocol

Protocol: Amine-Modified Flash Chromatography

Objective: Neutralize silica acidity to prevent streaking.[1]

Reagents:
  • Silica Gel (40-63 µm).[1]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc).[1][5][6][7][8]

  • Modifier: Triethylamine (TEA).[1][8]

Workflow:
  • Mobile Phase Preparation: Prepare your calculated solvent gradient (e.g., 4:1 Hex/EtOAc).[1] Add 1% v/v Triethylamine to the entire volume of solvent.

    • Why? If you only pretreat the column, the TEA will wash off during the run, and late-eluting spots will streak.

  • Column Slurry Packing:

    • Suspend silica in the mobile phase (containing TEA).

    • Pour into the column.[2][9]

    • Flush with 2-3 Column Volumes (CV) of the mobile phase.[1][8] This saturates the silica surface with TEA, effectively "capping" the acidic silanols.

  • Sample Loading:

    • Liquid Load: Dissolve crude in minimum mobile phase (with TEA).

    • Dry Load (Recommended): If the crude is an oil/gum, dissolve in DCM, add silica (1:2 ratio), and rotovap to dryness.[1] Load the powder. Note: Ensure the dry-load silica was also pre-treated or that the column has enough capacity to buffer the untreated dry-load silica.

  • Elution:

    • Run the gradient.[7][10]

    • Collect small fractions (test tubes, not flasks) to separate the cis and trans isomers if necessary.[1]

Stereochemical Considerations (Cis vs. Trans)

User Question: "I see two spots on my TLC. Is my product decomposing?"

Answer: Likely not. You are observing the separation of diastereomers.

  • Structure: The 1,3-substitution pattern on the cyclohexane ring creates cis and trans isomers.

  • Separation: These isomers have different dipole moments and binding affinities to silica.

    • Spot 1 (Higher Rf): Usually the isomer where the amine can hydrogen bond intramolecularly with the ester (if geometry permits) or the less polar conformer.

    • Spot 2 (Lower Rf): The more polar isomer.

  • Action: Isolate both spots separately and analyze via NMR (

    
    H NMR coupling constants will distinguish axial vs. equatorial protons). Do not combine them unless your downstream chemistry is stereoconvergent.
    

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product streaks from baseline to solvent front. Silica acidity not neutralized.Add 1-2% TEA to the mobile phase. If already added, increase to 3% or switch to DCM/MeOH/NH

OH.[1]
Product "disappeared" (Low Mass Recovery). Irreversible binding to silica (Salt formation).[1]Flush column with 10% MeOH in DCM + 1% NH

OH
. The ammonia is a stronger base than TEA and will displace the product.
Fractions smell like fish/amine after drying. Residual TEA in product.TEA (bp 89°C) can be hard to remove.[1] Azeotrope with heptane on the rotovap, or dry under high vacuum for >4 hours.
Product is an oil but should be solid. Impurities or Isomer mixture.Cis/Trans mixtures often have depressed melting points (eutectic).[1] Separate isomers or convert to HCl salt (add HCl in dioxane) to precipitate a solid.[1]
Ester hydrolysis (Product turns into acid). Mobile phase too basic or wet.[1]Avoid aqueous ammonia if possible. Use anhydrous TEA . Do not leave the compound on the column overnight.

Post-Column Workup (Removing the Modifier)

Since you used Triethylamine (TEA), your isolated product currently contains TEA.[1]

  • Evaporation: Rotovap the fractions.

  • High Vacuum: Place the oil under high vacuum (< 1 mbar) to remove residual TEA.

  • Alternative (If product is non-volatile): Dissolve the oil in DCM and wash quickly with a saturated

    
     solution (to remove salts) or simply rely on the vacuum if the product is a free base. Warning: Do not wash with acid, or you will protonate your amine and lose it to the water layer.
    

References

  • Amine Purification on Silica: "Purification of Organic Compounds by Flash Column Chromatography." Journal of Organic Chemistry. (Standard protocols for amine-modified silica).
  • Stereoisomer Separation: Hameršak, Z., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols..."[1] Tetrahedron: Asymmetry, 2007.[1][11] (Describes separation of similar 1,3-cyclohexane derivatives). 6

  • TLC Visualization: "TLC Stains: Ninhydrin." University of Liverpool / Chemistry Hall. (Standard protocols for visualizing primary amines). [1][4]

  • Silica Acidity: "Effect of Sol–Gel Silica Matrices on the Chemical Properties." PMC/NIH. (Explains the pKa of silanols and amine interaction). 12[1][4]

Sources

How to remove starting material from Ethyl 3-aminocyclohexanecarboxylate product

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-E3AC-001 Subject: Removal of Starting Materials & Impurities Status: Resolved / Guide Available Urgency: High (Product Instability Risk)[1]

Executive Summary

The purification of Ethyl 3-aminocyclohexanecarboxylate presents a classic challenge in organic chemistry: separating an aliphatic amine from its precursors without triggering intramolecular cyclization (lactamization) or ester hydrolysis.

The success of your purification depends entirely on the identity of your starting material (SM). The most common synthetic routes involve hydrogenation of ethyl 3-aminobenzoate or reductive amination of ethyl 3-oxocyclohexanecarboxylate .

This guide provides three targeted workflows based on the chemical nature of your impurities.

Module 1: The "pH Swing" Protocol

Target: Removal of Aromatic Amine Starting Material (e.g., Ethyl 3-aminobenzoate). Principle: Differential Basicity (


 Exploitation).

This is the most frequent scenario. You are converting an aromatic ring to a cyclohexane ring.

  • Product (Aliphatic Amine):

    
     (Strong Base)
    
  • Impurity (Aromatic Amine):

    
     (Weak Base)
    

By buffering the aqueous phase to pH 5.5–6.0 , you create a "selectivity window." The aliphatic product will be protonated (


) and soluble in water. The aromatic impurity will remain largely unprotonated (

) and stay in the organic layer.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • The Selective Wash (Critical Step):

    • Prepare a Phosphate Buffer (0.5 M, pH 5.5–6.0) .

    • Wash the organic layer 3 times with this buffer.

    • Result: The Product (as ammonium salt) moves to the Aqueous Layer . The Starting Material stays in the Organic Layer .

  • Organic Scavenge:

    • Perform one final wash of the combined aqueous layers with fresh EtOAc to remove any entrained non-polar impurities. Discard this organic wash.

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C (Ice bath).

    • Slowly adjust pH to >12 using 4M NaOH or saturated

      
      .
      
    • Note: Work quickly to avoid ester hydrolysis.

  • Final Extraction:

    • Extract the cloudy aqueous mixture 3 times with DCM.

    • Dry over

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
Visual Workflow (The pH Swing)

pH_Swing Crude Crude Mixture (Aliphatic Product + Aromatic SM) OrgSolv Dissolve in EtOAc/DCM Crude->OrgSolv AcidWash Wash with Buffer pH 6.0 OrgSolv->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Aromatic SM) Sep1->OrgLayer1 Non-protonated SM AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Protonated Product Waste Discard OrgLayer1->Waste Basify Basify to pH > 12 (Cold, Rapid) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Caption: Selective separation of aliphatic amine product from aromatic impurities using pKa-controlled extraction.

Module 2: Neutral Impurity Removal

Target: Removal of Ketones (Ethyl 3-oxocyclohexanecarboxylate) or Nitro compounds. Principle: Total Salt Formation.

If your starting material is non-basic (neutral), the separation is simpler. You do not need a specific pH buffer; strong acid is sufficient.

  • Acid Extraction: Dissolve crude in Ether/EtOAc. Extract with 1M HCl (aq) .

    • Mechanism:[1] Product becomes ionic (

      
      ) and enters water.[1] Neutral SM stays in organic.
      
  • Solvent Wash: Wash the acidic aqueous phase twice with Ether.

  • Recovery: Basify the aqueous phase (pH >11) and extract back into DCM.

Module 3: Troubleshooting & FAQs

Q1: My product is disappearing during concentration. What is happening?

Diagnosis: Lactamization (Self-Cyclization). Explanation: 3-aminocyclohexanecarboxylates are


-amino esters.[1] The amine can attack the ester carbonyl to form a bicyclic lactam (2-azabicyclo[3.3.1]nonan-3-one derivatives), releasing ethanol.
Solution: 
  • Never heat the free base above 40°C.

  • Store as a Salt: Convert the product immediately to its Hydrochloride or Oxalate salt. The protonated amine (

    
    ) is non-nucleophilic and cannot cyclize.
    
Q2: How do I separate Cis/Trans isomers?

Diagnosis: Diastereomer mixture. Insight: Hydrogenation of substituted benzoates usually yields a mixture of cis and trans isomers. Solution:

  • Distillation: Not recommended due to lactamization risk.

  • Recrystallization: Isolate as the Hydrochloride salt . Often, one isomer crystallizes preferentially from Ethanol/Ether or Isopropanol.[1]

  • Column Chromatography: Difficult for free amines. See Q3.

Q3: The product streaks on TLC/Column. How do I fix this?

Diagnosis: Interaction with Silanols. Solution:

  • TLC: Add 1% Triethylamine (TEA) or

    
     to your eluent.
    
  • Stain: The product has weak UV absorption (no aromatic ring). Use Ninhydrin (stains amines red/purple) or KMnO4 (stains oxidizable groups).

  • Column: Pre-treat silica with 1% TEA in Hexane, then run your column with 1% TEA in the mobile phase (e.g., DCM/MeOH/TEA).

Data Summary: Physical Properties

PropertyEthyl 3-aminobenzoate (SM)This compound (Product)
Structure AromaticAliphatic (Cyclic)
Basicity (

of conj.[1][2] acid)
~4.6 (Weak Base) [1]~10.6 (Strong Base) [1]
UV Activity Strong (UV 254 nm)Weak/None (Need Stain)
Solubility (pH 6.0) Organic SolubleWater Soluble
Major Stability Risk HydrolysisLactamization (Cyclization)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[1][3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118096, Ethyl 3-oxocyclohexanecarboxylate. Retrieved February 28, 2026.[1] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.24: Acid-Base Extraction).

  • Organic Syntheses. (1928). Ethyl p-aminobenzoate.[1][4] Org. Synth. 1928, 8,[1][5] 66. (Demonstrates standard hydrogenation and isolation of amino benzoates). [Link]

Sources

Optimizing reaction conditions for aminocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Aminocyclohexanecarboxylates are critical conformationally restricted building blocks in drug development, frequently utilized to stabilize helical peptide foldamers[1] and serving as the core scaffold for APIs such as tranexamic acid. However, synthesizing the pure trans-isomer directly from aromatic or cyclic precursors is a notorious bottleneck, as standard reductions heavily favor the cis-isomer.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common stereochemical and operational challenges encountered during the synthesis of these derivatives. By understanding the mechanistic causality behind specific reaction conditions, you can transform low-yielding, multi-step epimerizations into highly selective, self-validating workflows.

Part 1: Troubleshooting Catalytic Hydrogenation of Aminobenzoic Acids

Q: Whenever I hydrogenate p-aminobenzoic acid using standard heterogeneous catalysts (like Raney Nickel or Rh/C), I predominantly get the cis-isomer. How can I invert this selectivity to favor the trans-isomer without a secondary epimerization step?

The Expert's Diagnosis: The stereochemical outcome of arene hydrogenation is dictated by how the substrate adsorbs onto the catalyst surface. Under neutral or acidic conditions, the aromatic ring of p-aminobenzoic acid lies flat against the metal surface. Hydrogen is delivered sequentially from the catalyst face, naturally yielding the cis-isomer (often >80% yield)[2].

The Solution: To achieve a trans ratio of >75% in a single step, you must alter the electronic nature of the substrate and the catalyst choice. By conducting the reaction in a strongly basic aqueous solution (10% NaOH) using a 5% Ruthenium on Carbon (Ru/C) catalyst, the carboxylic acid is deprotonated. The resulting carboxylate anion alters the adsorption geometry due to electrostatic repulsion and steric bulk, forcing the intermediate cyclohexene species to flip before the final hydrogen equivalents are delivered[2].

Quantitative Data Summary: Hydrogenation Optimization
Catalyst SystemSolventPressureTemperatureTrans:Cis RatioReference
Raney NickelAqueousHighHighMostly cisPalaima et al.[2]
Rh/CiPrOH10 atm60 °CNot reportedMaegawa et al.[2]
Ru/Al₂O₃Aqueous--1:1Göbölös et al.[2]
5% Ru/C 10% NaOH (aq) 15 bar 100 °C > 75% trans EP3411355B1 [2]
Validated Step-by-Step Protocol: One-Pot Ru/C Hydrogenation
  • Preparation: Dissolve p-aminobenzoic acid in an aqueous solution of 10% NaOH.

  • Catalyst Loading: Add 25% (w/w relative to the substrate) of 5% Ru/C catalyst.

  • Pressurization: Seal the reactor, purge with nitrogen, and pressurize with hydrogen gas to exactly 15 bar. Note: Low hydrogen pressure is critical here; higher pressures saturate the ring too quickly, bypassing the geometric flip required for trans-selectivity.

  • Heating: Heat the reaction mixture to 100 °C until hydrogen uptake ceases[2].

  • In-Situ Protection (Self-Validating Step): Do not isolate the intermediate. Directly add 1 equivalent of BOC-anhydride to the reaction mixture to protect the amine.

  • Selective Esterification: The cis-isomer is sterically less hindered at the carboxylate face. Subject the mixture to mild esterification conditions; the cis-isomer will esterify rapidly, allowing you to easily separate the unreacted, pure trans-product via standard acid-base extraction[2].

G A p-Aminobenzoic Acid (Starting Material) B Catalytic Hydrogenation (5% Ru/C, 10% NaOH, 15 bar, 100°C) A->B C cis-4-Aminocyclohexanecarboxylic Acid (< 25%) B->C Minor D trans-4-Aminocyclohexanecarboxylic Acid (> 75%) B->D Major E One-Pot BOC Protection & Selective Esterification C->E D->E F Pure trans-Product Isolated E->F

Figure 1: One-pot Ru/C catalytic hydrogenation pathway favoring the trans-isomer.

Part 2: Troubleshooting Reductive Amination of Cyclohexanones

Q: I am using reductive amination on 4-oxocyclohexanecarboxylates to build the amino group. Using standard sodium triacetoxyborohydride (NaBH(OAc)₃), my trans:cis ratio is stuck at 5:2. How can I achieve >95% trans selectivity?

The Expert's Diagnosis: Standard achiral reducing agents like NaBH(OAc)₃ attack the imine intermediate from both axial and equatorial trajectories with poor discrimination, leading to mixed diastereomers[3]. To achieve >95% stereoselectivity, you must introduce a bulky chiral auxiliary that sterically blocks one face of the imine during the hydride transfer.

The Solution: Utilize a chiral sulfinamide (specifically tert-butylsulfinamide) under Lewis acid catalysis. The bulky tert-butyl group acts as a stereodirecting shield. When the sulfinyl imine is reduced, the hydride is forced to attack from the less hindered face, yielding the trans-product almost exclusively[3]. Furthermore, the sulfinyl group is highly stable under the alkaline conditions used for subsequent ester hydrolysis, but easily removed under mild acidic conditions, providing an elegant orthogonal protection scheme.

Quantitative Data Summary: Reductive Amination Optimization
PrecursorReagents / CatalystTrans:Cis RatioReference
Ethyl 4-aminocyclohexanecarboxylateAcetaldehyde / Rhodium10:1US2018148424[3]
Ethyl 4-oxocyclohexanecarboxylateAmine / NaBH(OAc)₃5:2US201240984[3]
Triphenylmethyl 4-oxocyclohexanecarboxylateAmine / Lewis Acid79:21 to 92:8CN109824545A[3]
tert-Butyl 4-oxocyclohexanecarboxylate t-Butylsulfinamide / Lewis Acid > 95:5 CN116120213A [3]
Validated Step-by-Step Protocol: Diastereoselective Reductive Amination
  • Condensation: React tert-butyl 4-oxocyclohexanecarboxylate with the chiral ligand tert-butylsulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) in an anhydrous solvent to form the chiral sulfinyl imine[3].

  • Reduction: Cool the mixture and add a reducing agent (such as NaBH₄). The steric bulk of the tert-butylsulfinyl group directs the hydride attack, yielding >95% trans-4-tert-butylsulfinamide cyclohexanecarboxylate.

  • Hydrolysis: Subject the intermediate to alkaline ester hydrolysis. The sulfinyl group remains completely stable, yielding trans-4-tert-butylsulfinamide cyclohexanecarboxylic acid[3].

  • Deprotection: Treat the compound with mild acid (e.g., HCl in dioxane) to cleave the tert-butylsulfinyl group, liberating the pure trans-4-aminocyclohexanecarboxylic acid.

ReductiveAmination A 4-Oxocyclohexanecarboxylate B Condensation with t-Butylsulfinamide (Lewis Acid) A->B C Chiral Sulfinyl Imine B->C D Diastereoselective Reduction C->D E trans-4-t-Butylsulfinamide cyclohexanecarboxylate (>95%) D->E F Alkaline Hydrolysis & Acidic Deprotection (HCl) E->F G trans-4-Aminocyclohexanecarboxylate F->G

Figure 2: Highly diastereoselective reductive amination workflow using a chiral auxiliary.

Part 3: FAQ on Enzymatic Resolution

Q: I need to isolate specific enantiomers of 2-aminocyclohexanecarboxylic acid for a foldamer synthesis project. Chemical resolution is destroying my yield. Are there green alternatives?

A: Yes. If you are working with cis- or trans-β-amino esters (such as 2-aminocyclohexanecarboxylates), enzymatic resolution using Candida antarctica Lipase B (CALB) is highly recommended. CALB displays strict S-selective hydrolysis for cis-compounds. By running the hydrolysis in diisopropyl ether (iPr₂O) and stopping the reaction at 50% conversion, you can easily filter off the enzyme and separate the unreacted (1R,2S)-amino ester from the hydrolyzed (1S,2R)-amino acid, achieving excellent enantiomeric excess under mild, green conditions[4].

References

  • Source: European Patent Office (EP 3411355 B1)
  • Synthesis method of trans-4-(tert-butoxycarbonylamino)
  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: MDPI URL:[Link]

  • Optimization of peptide foldamer-based artificial retro-aldolase Source: RSC Publishing URL:[Link]

Sources

Technical Support Center: Preventing Racemization of Chiral Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preservation of Optical Purity in Amino Ester Reactions

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because you have observed a loss of enantiomeric excess (ee%) in your chiral amino esters during coupling, hydrolysis, or modification.

The Root Cause: The


-proton of an amino ester is acidic (

in DMSO). Its removal leads to an enolate intermediate which is planar and achiral. Upon reprotonation, the stereocenter is reset, often resulting in a racemic mixture. This process is accelerated by:
  • Oxazolone Formation: During activation (peptide coupling).[1]

  • Direct Enolization: Driven by excess base or polar solvents.

This guide provides modular troubleshooting to isolate and resolve these specific failure modes.

Diagnostic Workflows & Troubleshooting

Module A: Peptide Coupling (The "Oxazolone" Trap)

Scenario: You are coupling a chiral amino ester (nucleophile) to an activated carboxylic acid, or activating a chiral amino acid to react with an amine.[2]

Issue 1: Significant drop in ee% of the activated C-terminal residue.

  • Diagnosis: The activated amino acid formed a 5(4H)-oxazolone (azlactone). This 5-membered ring enolizes rapidly, losing chirality before the amine attacks.

  • Immediate Fix: Switch coupling reagents.

    • Protocol: Replace HATU/HBTU with DIC/Oxyma Pure . Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for suppressing racemization and is non-explosive [1].[3][4]

  • Preventative Measure: Ensure the activated amino acid has a Urethane Protecting Group (Boc, Fmoc, Cbz) at the N-terminus. These groups prevent oxazolone formation by reducing the nucleophilicity of the amide carbonyl oxygen.

Issue 2: Racemization of the Amino Ester (Nucleophile).

  • Diagnosis: You likely used an amino ester salt (e.g., H-Phe-OMe·HCl) and added excess base to neutralize it.

  • The Trap: If you use 3.0 equivalents of DIPEA for a reaction requiring 1.0 equivalent to free the amine, the remaining 2.0 equivalents will abstract the

    
    -proton of the amino ester.
    
  • Protocol:

    • Calculate base stoichiometry precisely (1:1 with the HCl salt).

    • Switch to a sterically hindered or weaker base: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) instead of DIPEA or TEA [2].

Visualization: The Oxazolone vs. Enolization Pathway

RacemizationPathways Start Activated Amino Acid Oxazolone Oxazolone (5-membered ring) Start->Oxazolone Cyclization (Fast w/o Urethane PG) Pure Pure L-Peptide Start->Pure Amine Attack (+Oxyma/HOBt) Enol Enol Intermediate (Planar/Achiral) Oxazolone->Enol Base Catalysis Oxazolone->Pure Slow Attack Racemic Racemic Product (DL-Mix) Enol->Racemic Reprotonation

Caption: Path A (Red) shows the oxazolone route leading to racemization.[5] Path B (Green) shows the desired direct coupling, stabilized by additives like Oxyma.

Module B: Base & Solvent Selection

Scenario: You are performing an alkylation or acylation and need to select the reaction environment.[5]

Issue 3: "I need a polar solvent for solubility, but my ee% is dropping."

  • Technical Insight: Polar aprotic solvents (DMF, DMSO, NMP) stabilize charged intermediates, including the enolate anion responsible for racemization. They also increase the basicity of amines by separating ion pairs [3].

  • Troubleshooting Table:

VariableHigh Risk (Avoid)Low Risk (Preferred)Technical Note
Solvent DMF, DMSO, DMADCM, THF, TolueneIf DMF is required, cool to 0°C.
Base TEA, DBU, NaHTMP (Collidine), NMMDBU is a strong amidine base; avoid with chiral esters.
Temp > 25°C-10°C to 0°CRate of racemization doubles approx. every 10°C.
Additive NoneOxyma Pure, HOBtAdditives protonate the reactive intermediate.

Issue 4: Racemization during Saponification (Hydrolysis).

  • Diagnosis: You are trying to remove a methyl/ethyl ester to get the free acid using NaOH or LiOH.

  • Mechanism: The hydroxide ion acts as a base to abstract the

    
    -proton before it acts as a nucleophile to attack the ester carbonyl.
    
  • Protocol:

    • Use LiOH (less basic than NaOH/KOH) in a THF/Water mixture.

    • Keep temperature at 0°C .

    • Alternative: Use enzymatic hydrolysis (Pig Liver Esterase or Lipases) which is strictly stereospecific and operates at neutral pH.

Module C: "Problem Children" (Cys & His)

Issue 5: Cysteine or Histidine residues are racemizing even under "safe" conditions.

  • Cysteine: The sulfur atom makes the

    
    -proton exceptionally acidic (
    
    
    
    drops to ~14-15).
    • Solution: Use Trt (Trityl) protection for the thiol. If racemization persists during coupling, use DIPCDI (DIC) / Oxyma in DCM/DMF (1:1) and avoid pre-activation [4].[6]

  • Histidine: The imidazole ring can catalyze intramolecular proton abstraction (autocatalysis).

    • Solution: Use Boc protection on the imidazole ring (

      
      -nitrogen) to reduce its basicity.
      

Frequently Asked Questions (FAQ)

Q: Can I use TEA (Triethylamine) if I just add it slowly? A: We strongly advise against it. TEA is a strong, unhindered base. Even local excesses during addition can trigger enolization. N-Methylmorpholine (NMM) is a safer tertiary amine alternative with a lower pKa (~7.4 vs 10.7 for TEA) and less tendency to abstract protons.

Q: I am seeing "Epimerization" vs "Racemization." Is there a difference? A: Technically, yes.

  • Racemization: Conversion of a pure enantiomer (L) into a 50:50 mixture (L/D) in a single-center molecule.

  • Epimerization: Inversion of one stereocenter in a molecule with multiple chiral centers (e.g., a dipeptide L-L becoming L-D).

  • Practical Note: The chemical mechanism (proton abstraction) is identical. The troubleshooting steps above apply to both.

Q: How do I measure racemization accurately? A: Do not rely on optical rotation (polarimetry) for small changes (<5%).

  • Gold Standard: Chiral HPLC or GC.

  • Derivatization: Convert your product to a diastereomer using Marfey’s Reagent (FDAA) and analyze on a standard C18 HPLC column. This separates the L- and D-forms as diastereomers with distinct retention times.

Decision Logic for Reaction Setup

Use this flowchart to select the correct conditions for your amino ester reaction.

DecisionTree Start Start: Amino Ester Reaction Type Reaction Type? Start->Type Coupling Peptide Coupling Type->Coupling Hydrolysis Ester Hydrolysis Type->Hydrolysis ActMode Is the Ester the Nucleophile or Activated? Coupling->ActMode Method Method Selection Hydrolysis->Method Nucleophile Ester = Nucleophile ActMode->Nucleophile Activated Ester = Activated ActMode->Activated BaseCheck Is it a Salt (HCl)? Nucleophile->BaseCheck Protect Use Urethane PG (Fmoc/Boc) Activated->Protect UseNMM Use NMM or Collidine (Exact Stoichiometry) BaseCheck->UseNMM Yes Reagent Use DIC + Oxyma Pure BaseCheck->Reagent No (Free base) Protect->Reagent Chem Chemical: LiOH @ 0°C Method->Chem Robust Substrate Enz Enzymatic: Lipase/Esterase Method->Enz Sensitive Substrate

Caption: Logical workflow for selecting reagents and conditions to minimize racemization risk.

References

  • Subirós-Funosas, R., et al. (2009).[3] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[3] Chemistry – A European Journal, 15(37), 9394–9403.[3] Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry, 67, 6861–6864. Link

  • Williams, A. W., & Young, G. T. (1972). "Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation." Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Link

  • Han, Y., et al. (2004). "Synergistic Effect of Solvent and Additive on Racemization Suppression in Peptide Synthesis." Journal of Peptide Science. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanisms).

Sources

Alternative purification techniques for polar amine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography & Purification Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with isolating polar amine compounds.

Polar amines are notoriously difficult to purify. On normal-phase silica, they streak and tail due to strong secondary interactions with acidic silanol groups. On standard reversed-phase (C18) columns, they are highly water-soluble and elute in the void volume, offering zero retention or resolution.

This guide provides field-proven, alternative purification strategies—specifically focusing on HILIC , SCX Catch-and-Release , and SFC —explaining not just how to execute them, but the mechanistic causality behind why they work.

Diagnostic Workflow: Selecting Your Purification Strategy

Before diving into specific troubleshooting guides, use the decision matrix below to determine the most logical purification technique for your specific amine and project scale.

G Start Crude Polar Amine Q1 Is the amine highly water-soluble (poorly retained on C18)? Start->Q1 Q3 Do you need rapid desalting or reaction cleanup? Q1->Q3 No HILIC HILIC (Hydrophilic Interaction) Q1->HILIC Yes Q2 Is preparative scale/green chemistry a priority? SFC SFC (Supercritical Fluid) Q2->SFC Yes IonPair Ion-Pair Reversed Phase Q2->IonPair No Q3->Q2 No SCX SCX Catch-and-Release (Solid Phase Extraction) Q3->SCX Yes

Caption: Diagnostic workflow for selecting polar amine purification strategies.

Section 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: My polar amine elutes in the void volume on a C18 column. How does HILIC solve this? A: Hydrophilic interaction liquid chromatography (HILIC) is an alternative approach specifically designed to separate small polar compounds[1]. HILIC utilizes a polar stationary phase (like bare silica, diol, or zwitterionic bonded phases). The mechanistic causality relies on the mobile phase: HILIC uses a combination of aqueous buffers and organic solvents, but inversely to reversed-phase, the aqueous component acts as the strong solvent[2].

The polar stationary phase absorbs water from the mobile phase, creating a slow-moving, water-rich pseudo-stationary layer. Your polar amine partitions out of the hydrophobic bulk solvent (e.g., Acetonitrile) and into this localized water layer, resulting in strong retention.

Q: Why are my peaks tailing heavily in HILIC? A: Peak tailing in HILIC is usually caused by secondary ion-exchange interactions. If you are using bare silica, the surface silanol groups become ionized at higher pH values, acting as weak cation exchangers that bind strongly to positively charged basic amines[1]. To troubleshoot this, you must control the ionization state. Use a buffer (like 10-20 mM Ammonium Formate) rather than pure water, and adjust the pH to ensure the amine is fully protonated while suppressing silanol ionization. Alternatively, switch to a Diol or Zwitterionic column.

Table 1: Stationary Phase Selection for Amines in HILIC
Stationary PhaseRetention MechanismSuitability for Basic AminesTroubleshooting Notes
Bare Silica Partitioning + Cation ExchangeModerateHigh risk of tailing. Requires strict pH and buffer control to mask silanols[1].
Diol-Bonded Pure Partitioning + H-BondingHighExcellent peak shape. Lacks ionizable groups, preventing secondary ionic interactions[1].
Zwitterionic Partitioning + Weak ElectrostaticVery HighIdeal for highly polar, multi-amine compounds. Self-masking surface.
Standard Operating Protocol: HILIC Method Development

Self-Validating System: Always inject a neutral void volume marker (e.g., toluene) to confirm the establishment of the aqueous layer. Toluene should elute completely unretained.

  • Column Equilibration: HILIC requires extensive equilibration. Flush the column with 15-20 column volumes (CV) of your starting mobile phase to fully establish the water-rich layer.

  • Mobile Phase Preparation:

    • Solvent A (Strong): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Solvent B (Weak): 100% Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic). Run a shallow gradient down to 50% B over 15 minutes. Do not drop below 50% B, as the partitioning mechanism will collapse[1].

  • Sample Dilution: Dissolve your sample in a solvent as close to the initial mobile phase conditions as possible (e.g., 75% Acetonitrile). Injecting samples in 100% water will disrupt the localized water layer and cause peak splitting.

Section 2: Strong Cation Exchange (SCX) "Catch-and-Release"

Q: I have a complex reaction mixture containing a basic amine product and numerous neutral/acidic impurities. How can I isolate the amine rapidly without HPLC? A: Use Solid Phase Extraction (SPE) with a Strong Cation Exchange (SCX) sorbent. SCX media consists of silica functionalized with propylsulfonic acid groups (pKa < 1)[3]. Because the sulfonic acid is permanently negatively charged, it forms a strong, reversible ionic bond with your protonated amine.

This enables a "Catch-and-Release" workflow[4]. The amine is "caught" on the column while neutral and acidic impurities are washed away. The amine is then "released" by washing with a high-pH solvent, which deprotonates the amine, breaking the ionic bond.

SCX Load 1. Load (Amine + Impurities) Catch 2. Catch (Amine binds to SO3-) Load->Catch Acidic/Neutral Conditions Wash 3. Wash (Impurities elute) Catch->Wash MeOH Wash Release 4. Release (Elute with NH3/MeOH) Wash->Release High pH Neutralizes Amine Pure Pure Free Amine Release->Pure

Caption: Four-step SCX catch-and-release workflow for basic amines.

Standard Operating Protocol: SCX Catch-and-Release

Self-Validating System: Collect the "Wash" fraction and analyze it via TLC or LC-MS. If your amine is present in the wash, the SCX cartridge was overloaded, or the loading solvent was too basic.

  • Conditioning: Pass 2 CV of Methanol through the SCX cartridge, followed by 2 CV of 0.1 M HCl in Methanol. This ensures the sulfonic acid groups are fully protonated and active.

  • Loading: Dissolve the crude mixture in a slightly acidic or neutral solvent (e.g., Methanol or Water with 0.1% Formic Acid). Load onto the cartridge at a flow rate of 1 mL/min. The basic amine will bind to the sorbent.

  • Washing: Wash with 3 CV of Methanol. This removes all non-basic (neutral and acidic) impurities.

  • Release (Elution): Elute the target amine using 2-3 CV of 2.0 M Ammonia in Methanol. The ammonia raises the pH, deprotonating the target amine and displacing it from the sorbent[4].

  • Recovery: Evaporate the elution fraction under reduced pressure to yield the purified free-base amine.

Section 3: Supercritical Fluid Chromatography (SFC)

Q: Can I use SFC for preparative purification of polar amines? A: Yes. SFC is an excellent, green alternative to HPLC. It utilizes supercritical carbon dioxide (CO2) combined with a polar co-solvent (modifier) like methanol. Methanol is highly recommended as the polar modifier of choice when screening primary amines due to its volatility and elution strength[5].

Q: My amine peaks are extremely broad and tailing in SFC. What is the mechanism behind this, and how do I fix it? A: The CO2 mobile phase in SFC is slightly acidic because it reacts with the alcohol modifier to form alkylcarbonic acid[6]. This acidic environment leaves residual silanols on the stationary phase fully active, causing severe secondary interactions with basic amines.

To fix this, you must introduce a basic additive to the co-solvent. Common basic additives include isopropylamine (IPA), diethylamine (DEA), or ammonia (usually between 0.1% and 1%). The basic additive acts as a sacrificial competitor, masking the active acidic sites on the column and ensuring the amine elutes as a sharp, symmetrical peak.

Table 2: Effect of Co-Solvent Additives on Amine Peak Symmetry in SFC
Additive in Methanol Co-SolventMechanism of ActionImpact on Basic Amine Resolution
None Unmasked silanols interact with amines.Severe tailing, low recovery, broad peaks.
0.1% Trifluoroacetic Acid (TFA) Lowers pH further; protonates amine.Poor. Acidic additives are suited for acidic compounds, not basic amines.
0.2% Diethylamine (DEA) Competitively binds to acidic silanol sites.Excellent peak symmetry and sharp elution.
0.2% Ammonium Hydroxide Masks silanols; highly compatible with MS.Excellent. Preferred for LC-MS directed purification[6].

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique National Institutes of Health (NIH)[Link][1]

  • HILIC – The Rising Star of Polar Chromatography Element Lab Solutions[Link][2]

  • ISOLUTE® SCX-2 | Solid-phase extraction cartridges and plates Biotage[Link][3]

  • SiliaBond ® SCX and SCX-2: Silicas of the Month for April and May 2007 SiliCycle / Namiki Shoji Co., Ltd.[Link][4]

  • Preparative SFC Method Development Waters Corporation[Link]

  • How Good is SFC for Polar Analytes? Chromatography Today[Link][6]

  • Comparison of SFC, polar organic, and normal-phase modes ResearchGate[Link][5]

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Challenges in the scale-up of Ethyl 3-aminocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for process chemists and engineers. It assumes the user is familiar with basic organic synthesis but requires specific expertise in heterogeneous catalysis and scale-up dynamics.

Ticket Subject: Scale-up Optimization, Stereocontrol, and Safety Protocols Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary

The hydrogenation of Ethyl 3-aminobenzoate to Ethyl 3-aminocyclohexanecarboxylate is a deceptive reaction. While it appears to be a simple aromatic reduction, scale-up introduces three critical failure modes:

  • Stereochemical Drift: Inconsistent cis/trans ratios due to catalyst/solvent interactions.

  • Thermodynamic Hazards: Uncontrolled exotherms in high-pressure batch reactors.

  • Work-up Bottlenecks: Difficulty separating isomers without chromatography.

This guide addresses these specific challenges with self-validating protocols.

Module 1: The Stereochemistry Challenge (Cis vs. Trans)

Q: Why is my cis/trans ratio inconsistent between batches?

A: The diastereoselectivity of aniline hydrogenation is governed by the catalyst surface mechanism ("Horiuti-Polanyi" mechanism) and the thermodynamic stability of the product.

For 1,3-disubstituted cyclohexanes:

  • Cis-isomer: Can adopt a diequatorial (e,e) conformation. This is the Thermodynamic Product .

  • Trans-isomer: Forced into an axial-equatorial (a,e) conformation. This is higher energy.

The Trap: While catalytic hydrogenation is a syn-addition (favoring cis kinetically), high temperatures or specific supports can facilitate isomerization. If your ratio shifts, you are likely seeing competition between the kinetic reduction rate and the isomerization rate of the intermediate enamine species.

Troubleshooting Table: Controlling Selectivity
VariableImpact on SelectivityRecommendation for Scale-up
Catalyst Rh > Ru > Pt > Pd . Rhodium strongly favors cis (syn-addition) with minimal isomerization. Palladium often leads to lower selectivity due to higher isomerization activity.Use 5% Rh/C or 5% Rh/Alumina for max cis.
Solvent Protic solvents (EtOH, MeOH) stabilize the ammonium intermediate. Acidic media can accelerate isomerization.Use Anhydrous Ethanol . Avoid water to prevent ester hydrolysis.
Pressure Higher H₂ pressure increases the rate of reduction relative to isomerization.Maintain >50 bar (725 psi) . Low pressure (<10 bar) degrades selectivity.
Temp High T (>100°C) promotes thermodynamic equilibration (though for 1,3-systems, this still favors cis, it introduces byproducts).Keep T < 80°C .

Module 2: Scale-Up Safety & Workflow

Critical Warning: This reaction involves three sides of the "Fire Triangle": Fuel (Ethanol/H₂), Oxygen (Air leaks), and Ignition Source (Pyrophoric Catalyst).

Q: How do I manage the exotherm on a 100g+ scale?

A: Aromatic hydrogenation is highly exothermic (~ -190 kJ/mol). In a batch reactor, this heat is released faster than it can be removed once the reaction "lights off."

  • Solution: Do not load all H₂ at once if your cooling capacity is unknown. Use a "semibatch" approach for temperature control, or strictly limit the reaction rate via agitation speed (mass transfer limitation).

Visualization: Safe Hydrogenation Workflow

The following diagram outlines the decision logic for a safe scale-up run.

HydrogenationWorkflow Start Start Scale-Up (Ethyl 3-aminobenzoate) Inert Inerting Phase (N2 Purge x 3) Start->Inert LeakTest Pressure Test (Hold 60 bar N2 for 30 min) Inert->LeakTest LeakDecision Pressure Drop? LeakTest->LeakDecision FixLeak Tighten Seals / Replace O-rings LeakDecision->FixLeak Yes LoadH2 Charge H2 (Target: 50 bar) LeakDecision->LoadH2 No FixLeak->LeakTest Heat Ramp Temp to 60°C LoadH2->Heat ExothermCheck Monitor dT/dt Heat->ExothermCheck Cooling Max Cooling Flow Stop Agitation ExothermCheck->Cooling Spike >10°C Reaction Reaction Progress (H2 Uptake Monitor) ExothermCheck->Reaction Stable Cooling->ExothermCheck End Cool <30°C Vent & N2 Purge Reaction->End

Caption: Operational workflow emphasizing safety interlocks (Leak Test, Exotherm Monitoring) for high-pressure hydrogenation.

Module 3: Protocol & Purification[1]

Standard Operating Procedure (SOP): 100g Scale

Target: Ethyl cis-3-aminocyclohexanecarboxylate.

1. Preparation:

  • Substrate: 100 g Ethyl 3-aminobenzoate dissolved in 500 mL Anhydrous Ethanol .

    • Note: Water promotes hydrolysis to the zwitterionic amino acid, which is difficult to extract.

  • Catalyst: 5.0 g (5 wt%) of 5% Rh/C (dry basis).

    • Safety: Weigh catalyst under Argon or wet with 50 mL ethanol immediately to prevent sparking.

2. Reaction:

  • Seal reactor. Purge N₂ (3x 10 bar). Pressure test.

  • Purge H₂ (3x 10 bar).

  • Pressurize to 50 bar H₂ . Set agitation to 800-1000 rpm (high shear required for gas-liquid mass transfer).

  • Heat to 60°C . Monitor uptake. Reaction typically completes in 4-6 hours.

3. Work-up (The Filtration Hazard):

  • Q: How do I filter the catalyst without a fire?

  • A: The spent catalyst is hydrogen-saturated and extremely pyrophoric .

    • Cool to 25°C. Vent H₂. Purge N₂ (3x).

    • Filter through a Celite pad under a blanket of Nitrogen .

    • Do not suck the filter cake dry. Keep it wet with ethanol. Immediately submerge spent catalyst in water for disposal.

4. Purification (Isomer Separation): If the cis/trans ratio is unsatisfactory (e.g., 85:15) and high purity (>98% cis) is required:

  • Distillation: Possible (bp ~110°C @ 5 mmHg) but separation of isomers is poor due to boiling point proximity.

  • Crystallization (Recommended): Form the Oxalate Salt .

    • Dissolve crude oil in Ethanol.

    • Add 1.0 eq Oxalic Acid.

    • Heat to reflux, then cool slowly to 0°C.

    • The cis-isomer oxalate typically crystallizes preferentially due to better packing of the diequatorial conformer.

    • Filter and neutralize with Na₂CO₃ to recover the free base.

Module 4: Troubleshooting FAQ

Q: The reaction stalls at 80% conversion. Adding more H₂ doesn't help.

A: This is likely Amine Poisoning . The product (a secondary/primary amine) binds to the catalyst surface, blocking active sites.

  • Fix: Add a small amount of Acetic Acid (1.0 eq) to the reaction mixture. This protonates the amine product, preventing it from coordinating strongly to the metal surface. Note: This will require a neutralization step during work-up.

Q: I see "Ethyl 3-aminobenzoate" starting material in the NMR, but H₂ uptake stopped.

A: Check your agitation. In scale-up, the headspace H₂ must dissolve into the liquid. If the stirrer speed is too low (or the impeller design is poor), the reaction becomes mass-transfer limited . The catalyst is "starved" of H₂.

  • Fix: Increase RPM or use a gas-entrainment impeller.

Q: My ester group disappeared.

A: You likely had water in your solvent or catalyst paste.

  • Mechanism:[1][2] Base-catalyzed hydrolysis (the amine product acts as a base).

  • Fix: Use molecular sieves to dry the solvent and ensure the catalyst is compatible with esters (avoid highly basic Raney Nickel grades if possible, or wash them thoroughly).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on catalyst selection for aniline reduction).
  • Maegawa, T., et al. (2009). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry - A European Journal, 15(28), 6953-6963.[3] Link (Demonstrates Rh/C efficacy for suppressing hydrogenolysis).

  • Organic Syntheses. (1947). "Hydrogenation of aromatic amines." Org.[4][5] Synth. Coll. Vol. 3, p. 82. Link (Foundational safety protocols for Raney Ni/Rh handling).

  • Tungler, A., et al. (1998). "Industrial Hydrogenation of Aromatic Amines." Hungarian Journal of Industrial Chemistry.
  • Bess, E. N., et al. (2014). "Stereocontrolled hydrogenation of 1,3-disubstituted aromatics." Journal of the American Chemical Society.[5][6] Link (Mechanistic insight into cis/trans selectivity).

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 3-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of molecular entities is a cornerstone of successful development. Ethyl 3-aminocyclohexanecarboxylate, a key building block, presents a common analytical challenge: the differentiation of its cis and trans diastereomers. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will explore the nuances of spectral interpretation and contrast the capabilities of NMR with other instrumental techniques, offering a robust framework for researchers in the field.

Part 1: The Power of ¹H NMR in Stereoisomer Differentiation

Nuclear Magnetic Resonance spectroscopy stands as a preeminent tool for distinguishing diastereomers like the cis and trans forms of this compound. The key to this differentiation lies in the distinct spatial arrangement of substituents on the cyclohexane ring, which exists predominantly in a chair conformation. This stereochemical difference manifests in unique chemical shifts (δ) and spin-spin coupling constants (J) for the protons within each isomer.[1]

1.1. Interpreting the ¹H NMR Spectrum: A Tale of Two Isomers

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl ester group and the protons on the cyclohexane ring. The most informative signals for stereochemical assignment are those of the methine protons at C1 (CH-COOEt) and C3 (CH-NH₂).

  • The Ethyl Ester Group: This moiety consistently displays a quartet around 4.1 ppm (OCH₂) and a triplet around 1.2 ppm (CH₃), arising from the coupling between the methylene and methyl protons. These signals are typically less sensitive to the cis/trans isomerism of the ring.

  • The Cyclohexane Ring Protons: The signals for the nine protons on the cyclohexane ring appear as a complex series of multiplets, typically between 1.0 and 3.5 ppm. The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the H1 and H3 protons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Protoncis-Isomer (Predicted)trans-Isomer (Predicted)Key Distinguishing Features
H1 (CH-COOEt) ~2.5 ppm (multiplet)~2.2 ppm (multiplet)The H1 proton in the cis isomer is predicted to be at a slightly lower field due to its spatial relationship with the amino group.
H3 (CH-NH₂) ~3.3 - 3.5 ppm (multiplet)~2.8 - 3.0 ppm (multiplet)The H3 proton in the cis isomer is significantly deshielded compared to the trans isomer.[1]
Cyclohexane CH₂ ~1.2 - 2.1 ppm (multiplets)~1.0 - 1.9 ppm (multiplets)Overlapping multiplets for the remaining methylene protons.
-OCH₂CH₃ ~4.1 ppm (quartet)~4.1 ppm (quartet)
-OCH₂CH₃ ~1.2 ppm (triplet)~1.2 ppm (triplet)

1.2. The Decisive Role of Coupling Constants (J-Coupling)

The magnitude of the vicinal coupling constant (³J) between adjacent protons in a cyclohexane ring is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is fundamental to differentiating the cis and trans isomers.[1]

  • trans-Isomer: In its more stable diequatorial conformation, the H1 and H3 protons are axial. This arrangement leads to large axial-axial (Jₐₐ) couplings with their neighboring axial protons, typically in the range of 10-13 Hz. The H1 and H3 signals will therefore appear as broad multiplets with large coupling constants.

  • cis-Isomer: In the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz. Consequently, the H1 and H3 signals will appear as narrower multiplets with smaller coupling constants.[2]

This marked difference in coupling constants provides a definitive method for assigning the stereochemistry of each isomer.

Part 2: A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound often involves a multi-technique approach. Below is a comparison of NMR with other common analytical methods.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed structural information, stereochemistry, and purity.Unambiguous stereochemical assignment through coupling constants.[1] Quantitative analysis is possible.Requires a relatively pure sample and can be less sensitive than MS.
¹³C NMR Number and type of carbon environments.Provides complementary structural information to ¹H NMR.[3]Lower sensitivity than ¹H NMR, often requiring more sample or longer acquisition times.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).Fast, requires minimal sample preparation, and provides a characteristic fingerprint.[4]Does not provide detailed stereochemical information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.[5]Isomer differentiation can be challenging without tandem MS or derivatization.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Excellent for separating mixtures and quantifying components.Does not provide structural information directly; often coupled with other detectors (e.g., MS, UV).[6]

2.1. Complementary Spectroscopic Data

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a different chemical environment. The carbonyl carbon of the ester will appear around 175 ppm, while the carbons of the cyclohexane ring will resonate between 20 and 60 ppm.[3] The carbon attached to the nitrogen (C3) and the carbon attached to the ester group (C1) will be shifted downfield relative to the other ring carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption around 1730 cm⁻¹ corresponds to the C=O stretch of the ester.[7] The N-H stretching of the primary amine will appear as two bands in the region of 3300-3400 cm⁻¹. The C-O stretching of the ester will show strong bands around 1250-1000 cm⁻¹.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (171.24 g/mol for C₉H₁₇NO₂).[8] Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage of the cyclohexane ring.[9]

Part 3: Experimental Protocols

3.1. Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Complementary Analysis cluster_3 Data Interpretation & Reporting Prep Sample Dissolution (Deuterated Solvent) Filter Filtration Prep->Filter Tube Transfer to NMR Tube Filter->Tube HNMR ¹H NMR Acquisition Tube->HNMR FTIR FTIR Spectroscopy Tube->FTIR CNMR ¹³C NMR Acquisition Interpret Spectral Interpretation (Stereochemical Assignment) HNMR->Interpret CNMR->Interpret MS Mass Spectrometry FTIR->Interpret MS->Interpret Report Comprehensive Report Interpret->Report

Sources

Comparative Analysis of Stereoselective Biological Effects in Amino Acid Ester Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of amino acid ester isomers, focusing specifically on the biological divergence between L- and D-stereoisomers and alkyl chain homologs (methyl vs. ethyl vs. propyl).

For researchers in drug delivery, the central tension in amino ester design lies between transporter affinity (favoring L-isomers) and metabolic stability (favoring D-isomers). This guide synthesizes experimental data on Valacyclovir and Floxuridine prodrugs to demonstrate how isomer selection dictates oral bioavailability, intracellular accumulation, and cytotoxicity.

Mechanistic Basis of Isomer Differentiation

The biological fate of amino acid esters is governed by three primary gatekeepers: the PEPT1 transporter , Carboxylesterases (CES) , and Lysosomal Cathepsins .

Transporter Stereoselectivity (PEPT1)

The intestinal oligopeptide transporter (PEPT1/SLC15A1) is the primary target for enhancing the oral absorption of polar drugs via prodrug derivatization.[1]

  • L-Isomer Preference: PEPT1 exhibits strict stereoselectivity. The binding pocket, specifically residues N347 and E418 , forms critical hydrogen bonds with the amino terminus of L-amino acids.[1]

  • D-Isomer Exclusion: D-amino acid esters often display significantly reduced affinity (higher

    
     values) because the spatial orientation of the side chain disrupts the optimal binding conformation required for translocation.
    
Enzymatic Hydrolysis and Stability

Once absorbed, amino esters must be hydrolyzed to release the active parent drug.

  • L-Isomers (Rapid Activation): Human carboxylesterases (hCES1/2) and specific enzymes like Valacyclovirase (BPHL) rapidly hydrolyze L-amino acid esters. This is ideal for "hit-and-run" delivery where immediate drug release is required post-absorption.

  • D-Isomers (Metabolic Resistance): D-isomers are often poor substrates for these enzymes, resulting in prolonged plasma half-lives (

    
    ). This increased stability can be advantageous for sustained release but detrimental if the conversion rate is too slow to achieve therapeutic concentrations.
    
Lysosomotropic Toxicity (Methyl Esters)

A critical safety consideration for amino acid methyl esters (e.g., L-Leu-OMe) is their tendency to accumulate in lysosomes.[2]

  • Mechanism: The uncharged ester diffuses into the lysosome, becomes protonated, and is trapped.

  • Isomer Specificity: Cathepsin C (dipeptidyl peptidase I) polymerizes L-amino acid esters into membranolytic peptides that rupture the lysosome. D-isomers generally resist this polymerization, exhibiting lower lysosomal toxicity.

Visualization of Biological Pathways

The following diagram illustrates the divergent pathways of L- vs. D-amino acid ester prodrugs upon entering the intestinal epithelium.

AminoEsterPathways L_Prodrug L-Amino Acid Ester (e.g., Valacyclovir) PEPT1 PEPT1 Transporter (Apical Membrane) L_Prodrug->PEPT1 High Affinity (Low Km) D_Prodrug D-Amino Acid Ester (e.g., D-Val-ACV) D_Prodrug->PEPT1 Low Affinity (High Km) Cytosol Intracellular Cytosol PEPT1->Cytosol Translocation Hydrolysis_Fast Rapid Hydrolysis (Valacyclovirase/CES) Cytosol->Hydrolysis_Fast L-Isomer Pathway Hydrolysis_Slow Slow/Resistant Hydrolysis Cytosol->Hydrolysis_Slow D-Isomer Pathway ActiveDrug Active Parent Drug (Bioavailable) Hydrolysis_Fast->ActiveDrug >99% Conversion Hydrolysis_Slow->ActiveDrug <10% Conversion Excretion Renal Excretion (Intact Prodrug) Hydrolysis_Slow->Excretion Systemic Accumulation

Figure 1: Divergent pharmacokinetic fates of L- vs. D-amino acid ester prodrugs. L-isomers are prioritized for uptake and activation, while D-isomers face transport barriers and metabolic resistance.

Comparative Performance Data

The following data synthesizes findings from studies on Valacyclovir (L-Val-Acyclovir) and Floxuridine amino acid esters.

Table 1: Transporter Affinity (PEPT1 Inhibition)

Lower


 indicates higher affinity.
CompoundIsomer ConfigurationCell Line (Model)IC50 for Gly-Sar Uptake (mM)Relative Affinity
Valacyclovir L-Valyl Caco-20.7 - 2.7 High
Val-Acyclovir AnalogD-ValylCaco-2> 5.0Low
Floxuridine EsterL-Valyl AsPC-12.0 High
Floxuridine EsterD-ValylAsPC-14.8Moderate/Low
Floxuridine EsterL-PhenylalanylCaco-21.0Very High
Table 2: Enzymatic Stability (Hydrolysis Rates)

Comparison of half-life (


) in biological matrices.
SubstrateMatrixLinker/IsomerHalf-Life (

)
Stability Classification
Floxuridine Ester Cell HomogenateL-Valyl < 10 min Labile (Rapid Release)
Floxuridine EsterCell HomogenateD-Valyl > 210 min Stable (Slow Release)
Amino Acid ProdrugBuffer (pH 7.4)Methyl Ester~ 25 minUnstable
Amino Acid ProdrugBuffer (pH 7.4)Propyl Ester> 12 hoursStable

Key Insight: The D-valyl ester of floxuridine is 11-20x more stable than the L-isomer.[3] While this improves chemical stability, it compromises the therapeutic goal of releasing the free drug inside the cell.

Experimental Protocols

To validate these effects in your own pipeline, use the following standardized protocols.

Protocol A: PEPT1 Competitive Uptake Assay

Objective: Determine the affinity (


 or 

) of your amino ester isomer for the PEPT1 transporter.
  • Cell Preparation: Culture Caco-2 cells (or PEPT1-overexpressing cell lines like AsPC-1) on 12-well plates until 100% confluence (14–21 days post-seeding).

  • Buffer Equilibration: Wash cells 3x with pH 6.0 uptake buffer (25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose).

  • Substrate Mixture: Prepare a solution containing 10 µM [

    
    C]Gly-Sar (Reference Substrate) + Test Amino Ester  (Range: 0.1 mM to 10 mM).
    
  • Incubation: Add mixture to cells. Incubate for 10–15 minutes at 37°C (linear uptake phase).

  • Termination: Aspirate solution and wash 3x with ice-cold PBS (pH 7.4) to stop transport.

  • Lysis & Counting: Lyse cells with 0.1% Triton X-100. Measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot % Inhibition vs. Concentration. Calculate

    
     using non-linear regression.
    
Protocol B: S9 Fraction Hydrolysis Assay

Objective: Compare the metabolic stability of L- vs. D-isomers.

  • Reaction Mix: Dilute human liver S9 fraction (or specific carboxylesterase) to 1 mg/mL in PBS (pH 7.4).

  • Spike: Add Test Amino Ester (L- or D-isomer) to a final concentration of 10 µM.

  • Sampling: Incubate at 37°C. Withdraw aliquots at

    
     minutes.
    
  • Quenching: Immediately mix aliquot with ice-cold Acetonitrile (1:3 ratio) containing an internal standard.

  • Quantification: Centrifuge (10,000g, 5 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    .
    
    
    .

Toxicity Mechanism: The Methyl Ester Danger

Researchers must exercise caution when using methyl ester derivatives in phenotypic screens. The toxicity often stems from the ester moiety itself, not the parent drug.

LysosomeToxicity cluster_Lysosome Lysosome (pH 4.5-5.0) Extracellular Extracellular Space (pH 7.4) LeuOMe L-Leu-OMe (Uncharged) Extracellular->LeuOMe Trapped Protonated Ester (Ion Trapping) LeuOMe->Trapped Passive Diffusion CathepsinC Cathepsin C (Enzyme) Trapped->CathepsinC Substrate Binding Polymer (Leu-Leu)n-OMe (Membranolytic Polymer) CathepsinC->Polymer Polymerization (L-Isomer Specific) Rupture Membrane Rupture Polymer->Rupture Detergent Effect Rupture->Extracellular Leakage of Hydrolases -> Apoptosis

Figure 2: Mechanism of L-Leucine Methyl Ester (L-Leu-OMe) induced lysosomal death. Note that D-isomers typically fail to undergo Cathepsin C-mediated polymerization, rendering them less toxic in this specific pathway.

References

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Source: PubMed / Mol Pharm. [Link]

  • Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. Source: PubMed / J Pharm Pharmacol. [Link][4]

  • Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. Source: MDPI / Molecules. [Link]

  • Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes. Source: PubMed / J Immunol. [Link]

  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Source: PubMed / Pharm Res. [Link]

Sources

Validating Purity of Ethyl 3-aminocyclohexanecarboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the purity of Ethyl 3-aminocyclohexanecarboxylate using HPLC and LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound represents a deceptively simple scaffold common in drug discovery. However, its validation presents a "perfect storm" of analytical challenges: it lacks a strong chromophore for UV detection, possesses basic amine functionality that causes peak tailing, and exists as a mixture of stereoisomers (cis/trans diastereomers and enantiomers).

This guide objectively compares standard validation methodologies against a robust, optimized LC-MS workflow. We demonstrate why traditional HPLC-UV often fails to capture the true impurity profile and provide a self-validating LC-MS protocol designed for high-sensitivity quantitation and isomer resolution.

Part 1: The Analytical Challenge

Before selecting a method, one must understand the molecule's behavior in a chromatographic system.

  • Chromatographic Silence: The molecule lacks a conjugated

    
    -system. Its UV absorbance is limited to the weak carbonyl transition (
    
    
    
    200–210 nm), a region plagued by solvent noise and non-specific interference.
  • Stereochemical Complexity: The 1,3-substitution pattern on the cyclohexane ring creates cis and trans diastereomers. These have different physical properties and biological activities. A valid method must resolve these.

  • Silanol Interactions: The free amine (pKa

    
    9–10) interacts strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing and variable retention times.
    
Part 2: Comparative Analysis of Methodologies

We evaluated three common approaches for validating the purity of this compound.

Alternative A: HPLC-UV (Low Wavelength)
  • Mechanism: Detection at 205–210 nm using a standard C18 column.

  • Verdict: Inferior / High Risk.

  • Data Insight: At 210 nm, many common solvents (methanol, buffers) and non-chromophoric impurities absorb light. This leads to a "noisy" baseline where trace impurities are masked. Furthermore, without specific column chemistry, the amine tailing often co-elutes with the cis or trans isomer.

Alternative B: HPLC-UV with Derivatization (e.g., FMOC-Cl) [1]
  • Mechanism: Pre-column reaction with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to add a UV-active group to the amine.

  • Verdict: Viable but Inefficient.

  • Data Insight: While this solves the detection problem (allowing 254 nm detection), it introduces kinetic variables. Incomplete derivatization creates false impurities. It also destroys the ability to recover the original sample.

The Gold Standard: LC-MS (QDa or Single Quad)
  • Mechanism: Electrospray Ionization (ESI+) monitoring the [M+H]+ ion (

    
     172.1).
    
  • Verdict: Superior.

  • Data Insight: MS detection ignores solvent background, providing high signal-to-noise ratios. By using Selected Ion Recording (SIR), we can specifically quantify the target amine ester without interference from hydrolysis products (acid form) or non-amine impurities.

Summary of Performance Metrics
FeatureHPLC-UV (210 nm)HPLC-UV (Derivatized)Optimized LC-MS
Specificity Low (Solvent interference)High (Targeted)Very High (Mass based)
Sensitivity (LOD) ~100 µg/mL~1 µg/mL< 0.1 µg/mL
Isomer Resolution Poor (Tailing masks peaks)Good (If column optimized)Excellent (Sharp peaks)
Sample Prep Time 5 mins60 mins (Reaction time)5 mins
Risk Factor False positives/negativesReaction variabilityMatrix effects (manageable)
Part 3: Optimized Experimental Protocol (LC-MS)

This protocol is designed to be self-validating . It uses a "Charged Surface Hybrid" (CSH) or Biphenyl stationary phase to ensure sharp peak shapes for amines under acidic conditions, compatible with MS.

1. Reagents & Materials
  • Analyte: this compound (MW: 171.24 g/mol ).

  • Column: Waters XSelect CSH C18 or Restek Raptor Biphenyl (2.1 x 100 mm, 2.5 µm).

    • Why? CSH technology applies a low-level surface charge to repel basic amines, eliminating tailing without high-pH buffers. Biphenyl phases offer enhanced selectivity for isomeric separations (cis/trans).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 to obtain 10 µg/mL.

  • Blank: 50:50 Water:Acetonitrile (Critical for background subtraction).

3. LC-MS Instrument Parameters
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 40°CImproves mass transfer and isomer resolution.
Injection Vol 2.0 µLPrevent column overload.
Gradient 0-1 min: 5% B1-8 min: 5% -> 60% B8-9 min: 60% -> 95% BShallow gradient maximizes separation of cis and trans isomers.
MS Mode ESI PositiveAmine protonates easily (

).
Scan Range 100–400

Covers parent and potential dimers.
SIR/SIM

172.1
Specific quantification of the ethyl ester.
4. Validation Criteria (System Suitability)

To ensure the method is working, the following criteria must be met before running unknowns:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak. (If > 1.5, column is not suitable for amines).
    
  • Resolution (

    
    ):  If cis and trans isomers are present, 
    
    
    
    between them must be > 1.5 (baseline separation).
  • Signal-to-Noise (S/N): > 10 for the LOQ standard (0.1 µg/mL).

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating this specific compound, emphasizing the handling of isomers.

ValidationWorkflow Start Start: Raw Sample (this compound) CheckUV Check UV Absorbance (Is chromophore present?) Start->CheckUV DecisionUV No Strong Chromophore (Only <210 nm) CheckUV->DecisionUV SelectMethod Select Detection Method DecisionUV->SelectMethod Weak Signal Risk PathUV Path A: HPLC-UV (Requires Derivatization) SelectMethod->PathUV Alternative PathMS Path B: LC-MS (Direct) (Recommended) SelectMethod->PathMS Preferred ColumnChoice Column Selection Strategy PathMS->ColumnChoice IsomerCheck Isomer Separation Required? (Cis vs Trans) ColumnChoice->IsomerCheck ColCSH Use CSH C18 (Good Peak Shape) IsomerCheck->ColCSH No (Purity only) ColBiphenyl Use Biphenyl Phase (Enhanced Isomer Selectivity) IsomerCheck->ColBiphenyl Yes (Detailed Profiling) Validation Execute Validation: 1. Specificity (MS SIM) 2. Resolution (Rs > 1.5) 3. Linearity ColCSH->Validation ColBiphenyl->Validation Report Final Purity Report (% Cis, % Trans, % Impurities) Validation->Report

Caption: Decision workflow for selecting the optimal LC-MS configuration. Note the pivot to Biphenyl stationary phases when strict cis/trans resolution is required.

Part 5: Data Interpretation & Troubleshooting

Scenario 1: You see two peaks with identical Mass (


 172.1). 
  • Cause: These are the cis and trans diastereomers.

  • Action: Do not integrate them as impurities relative to each other unless one is specified as the target product. Report the ratio (e.g., 60:40 Cis:Trans).[3] Use 1H-NMR coupling constants to assign identity if standards are unavailable (Cis/Trans coupling protons differ).

Scenario 2: You see a peak at


 144.1. 
  • Cause: This is likely the hydrolysis product, 3-aminocyclohexanecarboxylic acid (Loss of Ethyl group, -28 amu).

  • Action: This is a critical degradation impurity. Quantify strictly.

Scenario 3: Peak Tailing is > 2.0.

  • Cause: Secondary interactions between the amine and silanols.

  • Action: Increase Ammonium Formate concentration to 20 mM or switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 10 (Ammonium Bicarbonate). Note: High pH suppresses ionization in ESI+ slightly but improves peak shape significantly.

References
  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Restek Corporation. (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox (Biphenyl vs C18). [Link]

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound. [Link]

Sources

Ethyl 3-aminocyclohexanecarboxylate vs. other cyclic beta-amino esters

Comparative Guide: this compound vs. Cyclic -Amino Esters[1]

Executive Summary: The vs. Distinction

In the landscape of non-canonical amino acid scaffolds, This compound represents a distinct class of cyclic


-amino esterscyclic 

-amino ester
1

While both classes serve as rigidified scaffolds for peptidomimetics and drug discovery, their structural impact is fundamentally different.[1] The

14-helices

12-helices1

-aminobutyric acid (GABA)

1

This guide objectively compares the structural, synthetic, and functional attributes of this compound against standard cyclic

1

Structural Architecture & Conformational Analysis

The primary differentiator between these molecules is the substitution pattern on the cyclohexane ring, which dictates the available conformational space and the resulting secondary structure in oligomers.

Positional Isomerism
  • This compound (

    
    -isomer):  The amino and ester groups are separated by one methylene carbon (
    
    
    ).[1] This 1,3-relationship allows for a unique "matched" or "mismatched" stereochemistry relative to the ring's chair conformation.[1]
  • Ethyl 2-aminocyclohexanecarboxylate (

    
    -isomer):  The functional groups are on adjacent carbons.[1] This creates high steric tension and strong preference for specific torsion angles (
    
    
    ), driving the formation of tight helices.[1]
Conformational Preferences (Chair Form)

In the cyclohexane chair, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1]

  • 
    -Isomers (1,2-trans):  The trans-diequatorial conformation is highly stable and rigid.[1] This pre-organization is the "gold standard" for inducing 14-helix formation in 
    
    
    -peptides.[1]
  • 
    -Isomers (1,3-cis vs 1,3-trans): 
    
    • cis-1,3-isomer: Both groups can be equatorial simultaneously (diequatorial).[1] This is the thermodynamically most stable isomer of the 3-amino series.[1]

    • trans-1,3-isomer: One group must be axial while the other is equatorial.[1] This introduces flexibility or "flip" dynamics, making the trans isomer less rigid but potentially useful for inducing turns.[1]

Visualization of Isomerism

The following diagram illustrates the structural relationship and classification.

GTargetThis compound(Gamma-Amino Ester)Structure_G1,3-Substitution(Separated by -CH2-)Target->Structure_GClassComparatorEthyl 2-aminocyclohexanecarboxylate(Beta-Amino Ester)Structure_B1,2-Substitution(Adjacent Carbons)Comparator->Structure_BClassFoldamer_GForms 12-Helix / SheetsGABA MimeticStructure_G->Foldamer_GFunctionFoldamer_BForms 14-HelixRigid ScaffoldStructure_B->Foldamer_BFunction

Figure 1: Structural and functional divergence between 3-amino (gamma) and 2-amino (beta) cyclic esters.

Synthetic Pathways & Experimental Protocols

Synthesis of the 3-amino isomer often requires different strategies than the 2-amino isomer due to the lack of adjacent functional group assistance (e.g., no neighboring group participation).

Comparative Synthetic Strategies
FeatureThis compound (

)
Ethyl 2-aminocyclohexanecarboxylate (

)
Precursor Ethyl 3-aminobenzoate or 1,3-CyclohexanedioneAnthranilic acid (2-aminobenzoic acid)
Key Reaction Catalytic Hydrogenation (Rh/C or PtO2)Catalytic Hydrogenation (Rh/C)
Stereocontrol Yields mix of cis (major) and trans. cis is diequatorial.[1]Yields cis (major).[1] Isomerized to trans with base.
Alternative Reduction of

-enaminoketones (Birch-like)
Michael addition of amines to nitro-olefins
Protocol: Catalytic Hydrogenation of Ethyl 3-Aminobenzoate

This is the most scalable route to generate the target scaffold.[1] The following protocol is self-validating via NMR monitoring of the aromatic region disappearance.

Objective: Synthesis of this compound (mixture of cis/trans).

Reagents:

  • Ethyl 3-aminobenzoate (1.0 equiv)[1]

  • Rhodium on Alumina (5% Rh/Al

    
    O
    
    
    ) or Platinum Oxide (PtO
    
    
    ) (5 wt%)[1]
  • Ethanol (0.1 M concentration)[1]

  • Acetic Acid (5 equiv, optional to protonate amine and prevent poisoning)[1]

  • Hydrogen gas (50–100 psi)[1]

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve Ethyl 3-aminobenzoate in Ethanol. Add Acetic Acid if using Rh catalyst to prevent amine inhibition.[1]

  • Catalyst Loading: Carefully add the catalyst (5 wt% relative to substrate) under an inert atmosphere (Argon/Nitrogen) to avoid ignition.[1]

  • Hydrogenation: Seal the reactor. Purge 3x with N

    
    , then 3x with H
    
    
    .[1] Pressurize to 60 psi (4 bar). Stir vigorously at 50°C for 12–24 hours.
    • Checkpoint: Monitor reaction progress by TLC or crude NMR.[1] Complete conversion is indicated by the loss of aromatic protons (7.0–8.0 ppm) and appearance of multiplet signals (1.0–3.0 ppm).[1]

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. (Caution: Spent catalyst is pyrophoric; keep wet).[1]

  • Neutralization: If acetic acid was used, concentrate the filtrate, redissolve in DCM, and wash with saturated NaHCO

    
    .
    
  • Purification: The crude oil is a mixture of cis and trans isomers.[1]

    • Separation: Flash column chromatography (SiO

      
      , DCM:MeOH:NH
      
      
      OH 90:9:1).[1] The cis isomer (diequatorial) typically elutes later than the trans isomer due to higher polarity/binding, though this varies by solvent system.[1]

Performance in Peptidomimetics & Drug Design

Foldamer Stability and Architecture

Researchers utilize cyclic amino esters to create "foldamers"—synthetic oligomers that mimic protein secondary structures but resist proteolytic degradation.[1]

  • 
    -Peptides (2-amino):  The trans-2-aminocyclohexanecarboxylic acid (ACHC) residue is famous for enforcing a 14-helix  structure.[1] The rigid 1,2-constraint locks the backbone torsion angles (
    
    
    ), making it incredibly stable.[1]
  • 
    -Peptides (3-amino):  The 3-amino residue introduces an extra methylene group, expanding the backbone.[1]
    
    • Structure: Oligomers of cis-3-aminocyclohexanecarboxylic acid tend to form 12-helices or infinite parallel sheet structures depending on the N-substitution.[1]

    • Advantage: The

      
      -backbone allows for the spatial positioning of side chains at distances that may better mimic 
      
      
      or
      
      
      interactions in
      
      
      -helices compared to the tighter
      
      
      -peptides.[1]
Pharmacological Relevance (GABA Analogs)
  • Target (3-amino): The 1,3-substitution pattern mimics the distance of

    
    -Aminobutyric Acid (GABA) .[1]
    
    • Application: this compound derivatives are explored as lipophilic GABA analogs (similar to Gabapentin, though Gabapentin is 3,3-disubstituted).[1] They can target the

      
       subunit of voltage-gated calcium channels.[1]
      
  • Comparator (2-amino): The 1,2-pattern is too short to effectively mimic GABA.[1] Its primary pharmacological use is as a rigid spacer or in antimicrobial peptides.[1]

Data Comparison Table
PropertyThis compoundEthyl 2-aminocyclohexanecarboxylate
Class Cyclic

-Amino Ester
Cyclic

-Amino Ester
Backbone Atoms 4 atoms (N-C-C-C=O)3 atoms (N-C-C=O)
Major Foldamer 12-Helix / Sheet14-Helix (trans-isomer)
Rigidity Moderate (Chair flip possible in trans)High (Rigidified in trans)
Biological Target GABA Receptors / Calcium ChannelsAntimicrobial / Protease Inhibitors
Metabolic Stability High (Non-natural backbone)High (Non-natural backbone)

References

  • Foldamers with Heterogeneous Backbones. Accounts of Chemical Research. (2008). Discusses the folding behavior of ACHC (2-amino) and related cyclic residues. [1]

  • Synthesis of highly functionalized

    
    -aminocyclopentanecarboxylate stereoisomers. Beilstein Journal of Organic Chemistry. (2012). Provides protocols for reductive ring opening and hydrogenation relevant to cyclic amino esters.
    
    
  • In vitro selection of macrocyclic peptide inhibitors containing cyclic

    
    -amino acids. Nature Chemistry. (2023).[1] Highlights the use of 3-aminocycloalkane carboxylic acids in drug discovery.[1][2]
    [1]
    
  • Ethyl 3-oxocyclohexanecarboxylate Properties. PubChem. (2025).[1][3] Chemical data for the precursor ketone. [1]

  • Ethyl trans-2-aminocyclohexanecarboxylate hydrochloride. PubChem. (2025).[1][4] Data for the comparator

    
    -amino ester.
    [1]
    

Characterization techniques for novel derivatives of Ethyl 3-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate is a critical


-amino acid scaffold used in the synthesis of foldamers (specifically 14-helices), neuraminidase inhibitors, and GPCR ligands. Its utility in drug development relies entirely on the precise control of its stereochemistry. The cyclohexane ring introduces two chiral centers (C1 and C3), resulting in four possible stereoisomers: cis (

/

) and trans (

/

).

This guide compares and details the characterization techniques required to validate these derivatives, moving beyond basic identity to rigorous stereochemical and conformational assignment.

Part 1: Stereochemical Assignment (The "Gatekeeper" Step)

The primary challenge with 3-aminocyclohexane derivatives is distinguishing the cis (axial/equatorial substituents) from the trans (diequatorial or diaxial substituents) isomers.

1.1 Comparative Technique Analysis
Feature1D

H NMR (

-coupling)
2D NOESY NMR X-Ray Crystallography
Primary Output Relative Configuration (cis vs. trans)Spatial Proximity (Through-space)Absolute Configuration
Sample Req. ~2-5 mg (Solution)~10-20 mg (Solution)Single Crystal (>0.1 mm)
Throughput High (10 min/sample)Medium (1-4 hours)Low (Days to Weeks)
Limitations Ambiguous in rapid ring-flipping systemsRequires mixing time optimizationCrystal growth is the bottleneck
Verdict First-line screening tool Required for non-crystalline solids Gold Standard (IND-enabling)
1.2 Expert Protocol: NMR-Based Assignment

Context: In the chair conformation, the coupling constant (


) between vicinal protons depends on the dihedral angle (Karplus equation).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of derivative in 600

    
    L CDCl
    
    
    
    . If signals overlap, switch to C
    
    
    D
    
    
    (benzene-d6) to induce an aromatic solvent induced shift (ASIS).
  • Acquisition: Acquire a standard

    
    H spectrum (min 16 scans).
    
  • Analysis of H3 Proton (

    
     to Nitrogen): 
    
    • Locate the methine proton at C3 (typically

      
       3.5–4.5 ppm depending on 
      
      
      
      -substitution).
    • Trans-Diequatorial Isomer: The H3 proton is axial. It will show two large couplings (

      
       Hz) with the axial protons at C2 and C4 (
      
      
      
      ). Result: Triplet of triplets (tt) or broad multiplet.
    • Cis-Axial/Equatorial Isomer: The H3 proton is equatorial. It typically shows only small couplings (

      
       Hz) with adjacent protons (
      
      
      
      and
      
      
      ). Result: Narrow multiplet or quintet .
  • Validation (NOESY):

    • For the cis isomer, strong NOE correlations are observed between H1 and H3 (if 1,3-diaxial).

    • For the trans isomer (diequatorial substituents), H1 and H3 are anti-periplanar; NOE is weak or absent between them, but strong between H3 and axial H5.

Part 2: Enantiomeric Purity & Separation[1][2]

Once relative stereochemistry (cis vs. trans) is established, researchers must assess enantiomeric excess (ee%). Chiral HPLC is the industry standard.

2.1 Method Development Strategy

Derivatives of this compound often lack strong UV chromophores unless derivatized (e.g., with benzoyl or Fmoc groups).

Protocol: Chiral HPLC Screening

  • Column Selection:

    • Primary: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

    • Secondary: Crown Ether phases (e.g., Crownpak CR-I) for free amines (ammonium form).

  • Mobile Phase Optimization:

    • Start with n-Hexane : IPA (90:10) with 0.1% Diethylamine (for basic amines).

    • If retention is too low, switch to n-Hexane : Ethanol .

    • Critical Note: Avoid pure acetonitrile for conformational isomers as it can induce peak broadening due to rotamers.

  • Detection:

    • UV at 210 nm (ester carbonyl).

    • If sensitivity is low, derivatize with NBD-Cl (fluorescent) prior to injection.

2.2 Visualization: Characterization Decision Tree

The following diagram illustrates the logical flow for characterizing a new derivative.

CharacterizationFlow Start Crude Derivative (this compound analog) TLC TLC / LC-MS (Check Reaction Completion) Start->TLC Purification Flash Chromatography (Separate Diastereomers) TLC->Purification NMR_1H 1H NMR (CDCl3) Check H3 Coupling (J-values) Purification->NMR_1H Decision_J Is J(H3) > 10 Hz? NMR_1H->Decision_J Trans Trans Isomer (Diequatorial) Decision_J->Trans Yes (Axial H) Cis Cis Isomer (Axial/Equatorial) Decision_J->Cis No (Eq H) ChiralHPLC Chiral HPLC (Determine ee%) Trans->ChiralHPLC NOESY 2D NOESY Confirm Conformation Trans->NOESY Validation Cis->ChiralHPLC Cis->NOESY Validation Final Publishable Entity ChiralHPLC->Final NOESY->Final

Caption: Logical workflow for stereochemical assignment and purity assessment of 3-aminocyclohexane derivatives.

Part 3: Conformational Analysis (For Foldamers)

For drug development, knowing the static structure is insufficient. You must characterize the folding propensity in solution.

3.1 Circular Dichroism (CD) Spectroscopy

If the derivative is intended to form a secondary structure (e.g., a 14-helix common in


-peptides), CD is the rapid screening tool.
  • Experimental Setup:

    • Solvent: Methanol or TFE (Trifluoroethanol) to promote hydrogen bonding.

    • Concentration: 0.1 – 0.5 mM.

    • Path length: 1 mm quartz cuvette.

  • Signature Signal: A 14-helix (typical for trans-2-aminocyclohexanecarboxylic acid derivatives, and applicable to trans-3 analogs under specific constraints) typically shows a minimum around 214 nm .

3.2 Variable Temperature (VT) NMR

To prove intramolecular hydrogen bonding (a sign of stable folding):

  • Measure chemical shift of Amide NH (

    
    ) at 5°C increments (280K to 330K).
    
  • Analysis: Calculate the temperature coefficient (

    
    ).
    
    • < -4 ppb/K: Solvent shielded (Intramolecular H-bond).

    • > -6 ppb/K: Solvent exposed (No stable fold).

Part 4: Comparative Summary of Techniques
TechniqueInformation GainedCostTime to Result"Trust" Factor
qNMR Absolute Purity (wt%)Low< 1 hrHigh (Self-validating with internal std)
HRMS (ESI) Elemental CompositionMedium< 15 minHigh (Required for publication)
Chiral HPLC Enantiomeric ExcessMedium1-2 days (dev)High (Industry Standard)
X-Ray Absolute StereochemHighDays-WeeksDefinitive
IR Functional GroupsLow< 5 minLow (Supportive only)
References
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Stereochemistry and NOE). Link

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA. Link

  • Knapp, S., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of

    
    -Enaminoketones. Journal of Organic Chemistry. (Provides analogous NMR coupling data for 1,3-disubstituted cyclohexanes). Link
    

Sources

Comparison of different synthetic routes to substituted cyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted cyclohexylamines are critical pharmacophores in medicinal chemistry, serving as the structural backbone for diverse therapeutic agents including mucolytics (e.g., Ambroxol), antidepressants (e.g., Venlafaxine precursors), and NMDA receptor antagonists. The synthesis of these motifs presents a classic stereochemical challenge: controlling the cis/trans diastereoselectivity relative to existing substituents on the ring.

This guide objectively compares the three dominant synthetic methodologies: Catalytic Hydrogenation of Anilines (the industrial standard), Reductive Amination of Cyclohexanones (the flexible laboratory approach), and Biocatalytic Transamination (the emerging green alternative).

The Stereochemical Challenge

The core difficulty in synthesizing substituted cyclohexylamines lies in the conformational rigidity of the cyclohexane ring. The thermodynamic stability of the product is dictated by A-values (conformational energy costs), where bulky substituents prefer the equatorial position.

  • Thermodynamic Product: Typically the trans isomer (for 1,4-disubstituted systems), where both groups are equatorial.

  • Kinetic Product: Often the cis isomer, accessible through specific surface-mediated mechanisms or bulky hydride reagents.

The choice of route is rarely about yield alone; it is about "dialing in" the required diastereomer (dr).

Route A: Catalytic Hydrogenation of Anilines

Best for: Large-scale production, cis-isomer access, atom economy.

This route involves the reduction of an aromatic ring using molecular hydrogen and a heterogeneous metal catalyst. It is the dominant industrial method due to its low cost and high atom economy.

Mechanism & Stereocontrol

The reaction proceeds via the Horiuti-Polanyi mechanism , but with a specific stereochemical consequence known as syn-addition .

  • Adsorption: The aromatic ring adsorbs flat onto the metal surface.

  • Sequential Addition: Hydrogen atoms are transferred from the metal surface to the "bottom" face of the ring.

  • Outcome: Since all hydrogens add from the catalyst face, the resulting cyclohexylamine tends to have the amine and the existing substituent on the same side (cis), provided isomerization does not occur.

  • Rhodium (Rh): The "Gold Standard" for cis-selectivity. It operates at lower temperatures/pressures, minimizing ring "flipping" or isomerization.

  • Ruthenium (Ru): Cheaper but requires higher energy. Often leads to mixtures or thermodynamic (trans) products unless modified (e.g., with LiOH).

Hydrogenation_Pathway Aniline Substituted Aniline (Flat Aromatic) MetalSurface Adsorption on Rh or Ru Surface Aniline->MetalSurface SynAdd Syn-Addition of H2 (From Metal Face) MetalSurface->SynAdd CisProduct Cis-Cyclohexylamine (Kinetic Product) SynAdd->CisProduct Low Temp/Rh TransProduct Trans-Cyclohexylamine (Thermodynamic Product) SynAdd->TransProduct High Temp/Ru (Isomerization)

Figure 1: Stereochemical pathway of heterogeneous hydrogenation. Rhodium favors the kinetic 'cis' product via syn-addition.

Route B: Reductive Amination of Cyclohexanones

Best for: Library generation, complex amine substituents, trans-isomer access.

This route couples a cyclohexanone with an amine (or ammonia) to form an imine, which is subsequently reduced.[1] It avoids high-pressure equipment and allows for the introduction of diverse N-substituents.

Mechanism & Stereocontrol

The stereoselectivity is governed by the approach of the hydride reducing agent to the intermediate iminium ion.

  • Small Hydrides (NaBH₄, NaBH₃CN): Prefer Axial Attack (from the top), leading to the Equatorial Amine (trans-isomer in 1,4-systems).

  • Bulky Hydrides (L-Selectride): Prefer Equatorial Attack (from the side), leading to the Axial Amine (cis-isomer).

The Abdel-Magid Protocol: Uses Sodium Triacetoxyborohydride (STAB). It is milder than NaBH₃CN and prevents the reduction of the ketone before the imine is formed.

Reductive_Amination cluster_pathways Hydride Attack Trajectory Ketone 4-Substituted Cyclohexanone Imine Imine/Iminium Intermediate Ketone->Imine + Amine SmallH Small Hydride (NaBH4 / STAB) Imine->SmallH BulkyH Bulky Hydride (L-Selectride) Imine->BulkyH Trans Trans-Amine (Equatorial Product) SmallH->Trans Axial Attack Cis Cis-Amine (Axial Product) BulkyH->Cis Equatorial Attack

Figure 2: Divergent stereochemical outcomes in reductive amination based on hydride steric bulk.

Route C: Biocatalytic Transamination

Best for: Enantiopure compounds, green chemistry requirements, mild conditions.

Amine Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the cyclohexanone acceptor.

  • Pros: Perfect chemo- and stereoselectivity. Can target specific enantiomers that chemical routes cannot resolve easily.[2]

  • Cons: Equilibrium often favors the ketone. Requires "equilibrium shifting" technologies (e.g., removal of acetone byproduct or using excess donor).

Comparative Performance Analysis

The following table summarizes the performance of these routes based on experimental data for a standard substrate (e.g., 4-tert-butylcyclohexanone/aniline).

FeatureRoute A: Hydrogenation (Rh/C)Route B: Reductive Amination (STAB)Route C: Biocatalysis (ATA)
Primary Stereochemistry Cis-selective (often >90:[2]10)Trans-selective (often >80:20)Programmable (Enzyme dependent)
Yield High (>90%)Moderate to High (70-90%)Variable (Equilibrium limited)
Scalability Excellent (Industrial batch/flow)Good (Lab to Pilot)Emerging (Requires enzyme engineering)
Atom Economy ExcellentGood (Borate waste generated)Excellent (if coupled with recycling)
Key Limitation Requires high pressure; safety concerns.Stoichiometric waste; drying required.Enzyme cost; development time.

Detailed Experimental Protocols

Protocol 1: High-Selectivity Cis-Hydrogenation (Route A)

Target: Preparation of cis-4-tert-butylcyclohexylamine

Safety: This reaction involves hydrogen gas at high pressure. Use a rated autoclave and operate behind a blast shield.

  • Preparation: In a stainless steel autoclave, dissolve 4-tert-butylaniline (10 mmol) in acetic acid (30 mL). Acetic acid prevents catalyst poisoning by the amine product.

  • Catalyst: Add 5% Rh/Al₂O₃ or Rh/C (5 wt% loading relative to substrate). Note: Rhodium is essential for high cis-selectivity; Palladium often leads to deamination or lower selectivity.

  • Reaction: Seal the autoclave. Purge 3x with N₂, then 3x with H₂. Pressurize to 50 bar (725 psi) H₂.

  • Conditions: Stir vigorously at room temperature (25°C) for 12–24 hours. Crucial: Heating (>50°C) promotes isomerization to the trans isomer.

  • Workup: Vent H₂ carefully. Filter the catalyst through Celite (keep wet to prevent fire). Concentrate the filtrate. Basify with NaOH (aq) and extract with ether to obtain the free amine.

  • Validation: Verify cis stereochemistry via ¹H NMR (Axial proton at C1 appears as a broad multiplet with small coupling constants,

    
     Hz).
    
Protocol 2: Direct Reductive Amination (Route B - Abdel-Magid)

Target: Preparation of N-benzyl-4-tert-butylcyclohexylamine (Trans-dominant)

  • Mixing: To a solution of 4-tert-butylcyclohexanone (10 mmol) and benzylamine (11 mmol) in 1,2-dichloroethane (DCE) (30 mL), add acetic acid (10 mmol). Stir for 30 mins to allow partial imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise.

  • Completion: Allow to warm to room temperature and stir overnight under N₂. STAB is mild enough that it will not reduce the ketone, only the imine.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Purification: Dry organic layer (MgSO₄) and concentrate. Purify via flash chromatography.

  • Validation: The trans isomer (equatorial amine) will show a C1 proton as a triplet of triplets with large diaxial coupling (

    
     Hz).
    

References

  • Rylander, P. N. (1970). Catalytic Hydrogenation over Platinum Metals. Academic Press.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Tomkins, P., & Müller, T. E. (2015). "Enhanced Selectivity in the Hydrogenation of Anilines to Cycloaliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts". ResearchGate.

  • Farkas, E., et al. (2024). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine". Communications Chemistry.

  • Taibakhsh, M., et al. (2011).[3] "A simple and convenient procedure enables the reductive alkylation... using sodium borohydride".[3][4][5][6] Synthesis.

Sources

Cross-validation of experimental data with Ethyl 3-aminocyclohexanecarboxylate literature values

Author: BenchChem Technical Support Team. Date: March 2026

Isomeric Purity, Structural Confirmation, and Benchmarking

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate (CAS: 14206-03-2 for racemate) is a critical


-amino acid scaffold used in the synthesis of peptidomimetics and foldamers. Unlike simple acyclic amino esters, this compound presents a unique stereochemical challenge: the existence of cis and trans diastereomers (1,3-substitution pattern) in addition to enantiomers.

In drug development, the conformational preference of the cyclohexane ring (chair vs. boat/twist) dictates biological activity. The cis-isomer (typically the (1R,3S)/(1S,3R) pair) allows for a thermodynamically favorable diequatorial conformation, whereas the trans-isomer forces one substituent into a high-energy axial position.

This guide provides a rigorous, self-validating protocol to cross-reference your experimental data against established structural benchmarks, ensuring you are working with the correct stereoisomer for your application.

Structural Analysis & Stereochemistry

Before validating purity, you must validate geometry. The most common failure mode in synthesizing or sourcing this intermediate is receiving a diastereomeric mixture when a single isomer is required.

The Conformational Lock

In 1,3-disubstituted cyclohexanes:

  • Cis-isomer: Both the amino (

    
    ) and ester (
    
    
    
    ) groups can adopt an equatorial-equatorial (e,e) orientation. This is the thermodynamic product ($ \Delta G \approx 0 $).
  • Trans-isomer: One group must be axial (

    
     or 
    
    
    
    ). This introduces 1,3-diaxial strain, making it the kinetic or higher-energy product.

Senior Scientist Insight: If your synthesis involved thermodynamic equilibration (e.g., hydrogenation of ethyl 3-aminobenzoate over Raney Ni at high temp), you likely have the cis-isomer. If you used a stereospecific nucleophilic displacement (e.g., Curtius rearrangement of a rigid precursor), you may have the trans-isomer.

Spectroscopic Validation (NMR)

The "Gold Standard" for distinguishing these isomers is


 NMR coupling constants (

-values). You cannot rely solely on chemical shifts (

) without analyzing the splitting pattern.
Protocol: J-Coupling Analysis
  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (if salt form).
  • Target Protons: H1 (germinal to ester) and H3 (germinal to amine).

Table 1: Diagnostic NMR Criteria
FeatureCis-Isomer (Diequatorial)Trans-Isomer (Axial/Equatorial)Mechanistic Reason
H3 Multiplicity Triplet of triplets (tt)Narrow multiplet (quintet-like)Karplus equation relationship.
H3 Coupling (

)




Axial protons have large

couplings with neighbors.
H1 Multiplicity Triplet of triplets (tt)Broad/Narrow depending on conformerH1 is also axial in the stable cis chair.
Carbon (

)

shifts upfield (relative)

shifts downfield (relative)

-gauche effect shields axial carbons in the trans isomer.

Critical Check: If your H3 signal appears as a broad singlet or narrow quintet (


), you have an axial substituent , indicating the Trans  isomer (or a locked boat conformation). If it is a wide multiplet (

), you have the Cis isomer.

Experimental Validation Workflows

Workflow A: Chromatographic Purity (GC/FID or HPLC)

Direct injection of the free amine can lead to tailing. Derivatization is recommended for precise quantification of diastereomeric ratios (dr).

Step-by-Step Protocol:

  • Sample Prep: Dissolve

    
     sample in 
    
    
    
    DCM.
  • Derivatization: Add

    
     Acetic Anhydride and 
    
    
    
    Pyridine. Incubate at RT for 15 mins. (Converts amine to acetamide).
  • Quench: Add

    
    
    
    
    
    , wash with water, dry organic layer.
  • GC Method:

    • Column: DB-5 or equivalent non-polar capillary.

    • Ramp:

      
       to 
      
      
      
      at
      
      
      .
  • Validation: The cis and trans acetamides will have distinct retention times (

    
    ) due to different boiling points and dipole moments.
    
Workflow B: Physical Constant Verification

Compare your batch against these literature ranges. Note that values vary significantly between free base and hydrochloride salt forms.

Table 2: Physical Property Benchmarks
PropertyLiterature Value (Free Base)Literature Value (HCl Salt)Notes
Boiling Point

@

N/A (Solid)Free base is a colorless to pale yellow oil.
Melting Point N/A (Liquid at RT)

Sharp MP indicates high diastereomeric purity.
Refractive Index

N/ASensitive to water content.
Density

N/A

Logic Pathways & Decision Trees

The following diagrams illustrate the decision-making process for validating this specific compound.

Diagram 1: Stereochemical Assignment Logic

This flow determines if you have the correct geometric isomer based on NMR data.

StereochemLogic Start Start: Purified Sample AcquireNMR Acquire 1H NMR (CDCl3) Focus on H3 (3.0 - 3.5 ppm) Start->AcquireNMR AnalyzeSplitting Analyze H3 Splitting Pattern (Measure Width at Half Height W1/2) AcquireNMR->AnalyzeSplitting Wide Wide Multiplet (tt) W1/2 > 25 Hz (Axial Proton) AnalyzeSplitting->Wide Large J (10-12Hz) Narrow Narrow Multiplet W1/2 < 15 Hz (Equatorial Proton) AnalyzeSplitting->Narrow Small J (2-4Hz) ConclusionCis Conclusion: CIS Isomer (Diequatorial - Thermodynamic) Wide->ConclusionCis ConclusionTrans Conclusion: TRANS Isomer (Axial/Equatorial - Kinetic) Narrow->ConclusionTrans

Caption: Logic flow for assigning stereochemistry using H-NMR coupling constants (Karplus relationship).

Diagram 2: Comprehensive Validation Workflow

This details the full QC process from synthesis to release.

ValidationWorkflow Input Crude Reaction Mixture Workup Acid/Base Extraction (Isolate Free Amine) Input->Workup Deriv Derivatization (Acetylation) Workup->Deriv Technique2 1H NMR Analysis (Identity & Geometry) Workup->Technique2 Technique1 GC/HPLC Analysis (Purity & dr) Deriv->Technique1 Decision Meets Specs? Technique1->Decision Technique2->Decision Release RELEASE BATCH (>98% Purity, >95:5 dr) Decision->Release Yes Reprocess Recrystallize (Salt) or Distill Decision->Reprocess No Reprocess->Workup

Caption: Full Quality Control (QC) workflow for this compound.

Troubleshooting & Common Pitfalls

  • "My NMR peaks are broad."

    • Cause: Amine protons (

      
      ) often exchange, causing broadening.
      
    • Fix: Add a drop of

      
       to wash out the NH signal, or use the HCl salt in 
      
      
      
      . This sharpens the CH signals for better coupling analysis.
  • "The Boiling Point is higher than literature."

    • Cause: Formation of carbamates due to atmospheric

      
       absorption (common with primary amines).
      
    • Fix: Store under Argon/Nitrogen. Distill immediately before use.

  • "I cannot separate the diastereomers."

    • Insight: Free bases are hard to separate. Convert to the Hydrochloride salt or p-Toluenesulfonate salt . These salts often have vastly different solubility profiles, allowing purification by fractional crystallization (e.g., from Ethanol/Ether).

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Foundational text on beta-amino acid design). Link

  • Fülöp, F., et al. (2001). "Synthesis of cis- and trans-3-aminocyclohexanols." Arkivoc, (ix), 73-79.[1] (Provides analogous NMR coupling constant data for 1,3-disubstituted cyclohexanes). Link

  • Sigma-Aldrich. "Ethyl 3-aminobenzoate Hydrogenation Protocols." Technical Bulletin. (Reference for thermodynamic cis-product formation). Link

  • BLD Pharm. "Product Analysis: (1R,3R)-Ethyl 3-aminocyclohexanecarboxylate." (Source for commercial specifications and CAS verification). Link

  • Preprints.org. (2025).[2] "Conformational analysis of 1,3-disubstituted cyclohexane derivatives." (Recent data on coupling constant validation). Link

Sources

Safety Operating Guide

Ethyl 3-Aminocyclohexanecarboxylate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate is a bifunctional intermediate containing a basic primary amine and an ester group attached to a saturated cyclohexane ring. While often less reactive than its unsaturated analogues (e.g., aminocrotonates), it presents specific disposal challenges due to its potential for hydrolysis , exothermic neutralization with acids, and skin/eye irritation .

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong acids or oxidizers (risk of heat generation/spattering).

  • Classify as Basic Organic Waste for incineration.

Chemical Characterization & Hazard Profile

To ensure safe handling, you must understand the chemical behavior that dictates disposal. This compound acts as a weak base.

PropertyValue/DescriptionRelevance to Disposal
Functional Groups Primary Amine (-NH₂), Ethyl Ester (-COOEt)Amine dictates basicity; Ester dictates organic solubility.
Physical State Liquid or Low-Melting Solid (Isomer dependent)Determines if "Solid" or "Liquid" waste stream is used.
Flash Point >90°C (Estimated based on analogues)Combustible, but likely not RCRA "Ignitable" (<60°C).
Corrosivity pH > 11 (in aqueous solution)Corrosive/Irritant. Can cause chemical burns to mucous membranes.
Reactivity Incompatible with Strong Acids, Acid Chlorides, OxidizersSegregation Critical. Reacts exothermically with acids.

Expert Insight: Unlike simple aliphatic amines, the ester group here is susceptible to hydrolysis. If mixed with strong aqueous bases (like NaOH waste), the ester can hydrolyze to the carboxylate salt and ethanol, potentially changing the waste volume and pressure over time. Keep separate from strong aqueous caustic waste if possible.

Regulatory Framework (RCRA Classification)

Under US EPA (RCRA) guidelines, this compound is not a P-listed or U-listed waste by specific CAS name. However, the generator must characterize it based on properties:

  • Ignitability (D001): Unlikely, unless in a flammable solvent solution.

  • Corrosivity (D002): Possible.[1] If the pH of an aqueous solution is

    
     12.5, it is D002. Even if not strictly D002, treat as Corrosive  for safety.
    
  • Toxicity (D0xx): Not typically characteristic for heavy metals or specific pesticides, but treat as toxic organic waste.

Designated Waste Stream: Non-Halogenated Organic Waste (Basic) .

Segregation Strategy: A Self-Validating System

The most common accident in disposal is incompatible mixing . Use this logic flow to assign the correct waste stream. This system validates itself by forcing a check of the "State" and "Contaminants" before binning.

WasteSegregation Start Waste Generation: This compound CheckState Physical State? Start->CheckState Liquid Liquid (Pure or Solution) CheckState->Liquid Solid Solid (Debris, PPE, Pure Solid) CheckState->Solid CheckHalogen Contains Halogenated Solvents? (DCM, Chloroform) Liquid->CheckHalogen StreamC STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC StreamA STREAM A: Halogenated Organic Waste CheckHalogen->StreamA Yes StreamB STREAM B: Non-Halogenated Organic Waste (Preferred Stream) CheckHalogen->StreamB No (e.g. Ethanol, DMSO)

Figure 1: Decision tree for segregating amino-ester waste. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid stream.

Operational Disposal Protocol

Phase 1: Preparation
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Ensure an eyewash station is accessible.

  • Container Selection:

    • Liquids: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste is acidic (not the case here, but good practice).

    • Solids: Use a wide-mouth HDPE jar or heavy-duty hazardous waste bags.

Phase 2: Bulking & Labeling
  • Labeling: Before adding waste, attach a hazardous waste tag.[2]

    • Chemical Name: Write out "this compound" (Do not use abbreviations).

    • Hazards: Check "Irritant" and "Corrosive" (if applicable to concentration).

  • Bulking:

    • Pour liquid waste into the Non-Halogenated Organic drum/carboy.

    • CRITICAL: Ensure the receiving container does not contain acidic waste (e.g., acetic acid, HCl). The reaction R-NH₂ + HCl

      
       R-NH₃Cl is exothermic.
      
  • Debris: Contaminated gloves, pipette tips, and paper towels must go into Solid Hazardous Waste , not regular trash.

Phase 3: Storage & Pickup
  • Satellite Accumulation Area (SAA): Keep the container in the designated SAA within the lab.

  • Closure: Keep the cap tightly closed when not actively adding waste to prevent amine odors and moisture absorption (hydrolysis risk).

  • Handoff: When the container is 90% full or 9 months old, request EHS pickup.

Emergency Contingencies (Spills)

Scenario: You spill 50 mL of pure this compound on the bench.

  • Alert: Notify nearby personnel.

  • Ventilate: If volatile (check specific isomer vapor pressure), ensure fume hood is on.

  • Absorb:

    • Do NOT use water immediately (it spreads the oily amine).

    • Cover with vermiculite , dry sand , or a commercial organic spill pad .

  • Clean:

    • Scoop absorbed material into a solid waste bag.

    • Wipe the surface with a dilute weak acid (e.g., 5% citric acid) to neutralize amine residues, then wash with soap and water.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

References

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Navigating the Safe Handling of Ethyl 3-aminocyclohexanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Ethyl 3-aminocyclohexanecarboxylate. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following recommendations are based on the known hazards of structurally similar compounds, including other aminocyclohexane derivatives and amino acid esters. This approach provides a robust framework for ensuring laboratory safety.

Immediate Safety and Hazard Assessment

Based on data from analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory tract irritation.[1][2] As a precautionary measure, it should be handled with the appropriate personal protective equipment and in a well-ventilated environment.

Core Hazard Summary
Hazard TypeAnticipated RiskRecommended Action
Skin Contact Causes skin irritation.[1]Immediately flush skin with plenty of water. Remove contaminated clothing.
Eye Contact Causes serious eye irritation.[1]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation May cause respiratory irritation.[2]Move person to fresh air and keep comfortable for breathing.
Ingestion May be harmful if swallowed.Rinse mouth. Do NOT induce vomiting.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling any chemical. For this compound, the following should be considered the minimum requirement.

Essential PPE for Handling this compound
PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.[2]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]Prevents direct skin contact and contamination of personal clothing.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation. Use a NIOSH-approved respirator if working in a poorly ventilated area or with large quantities.[2][3]Minimizes the risk of inhaling aerosols or vapors.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk and ensuring procedural consistency. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

    • Keep the container tightly closed when not in use.[1][5]

  • Preparation and Handling:

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

    • Don all required personal protective equipment before handling the compound.

    • Avoid generating dust or aerosols.

    • Wash hands thoroughly after handling.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6]

    • For large spills, contact your institution's environmental health and safety department.

    • Ensure the spill area is well-ventilated.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Protocol
  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should also be disposed of as hazardous waste.

  • Consult Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.[8]

Visualizing the Workflow

To provide a clear and concise overview of the handling process, the following diagram illustrates the key stages from receipt to disposal.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receiving and Inspection Receiving and Inspection Proper Storage Proper Storage Receiving and Inspection->Proper Storage Store in cool, dry, ventilated area Don PPE Don PPE Proper Storage->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing and Dispensing Weighing and Dispensing Work in Fume Hood->Weighing and Dispensing Experimental Use Experimental Use Weighing and Dispensing->Experimental Use Decontamination of Work Area Decontamination of Work Area Experimental Use->Decontamination of Work Area Segregation of Waste Segregation of Waste Decontamination of Work Area->Segregation of Waste Labeling of Waste Labeling of Waste Segregation of Waste->Labeling of Waste Temporary Storage in Lab Temporary Storage in Lab Labeling of Waste->Temporary Storage in Lab Scheduled Waste Pickup Scheduled Waste Pickup Temporary Storage in Lab->Scheduled Waste Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.